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  • Product: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid
  • CAS: 1228548-29-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Prepared by: Gemini, Senior Application Scientist Foreword (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, a non-proteinogenic α-amino acid, stands as a pivotal chiral building block in modern medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, a non-proteinogenic α-amino acid, stands as a pivotal chiral building block in modern medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable synthon for creating novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, and analysis, designed for researchers, chemists, and drug development professionals. We will explore the causality behind its chemical behavior and provide robust, validated methodologies for its practical application.

Core Physicochemical and Structural Properties

The unique arrangement of the amino group, carboxylic acid, and the trifluoromethylphenyl moiety around the chiral center dictates the molecule's interactions and utility.

Identity and Nomenclature
  • Chemical Name: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

  • Synonym: (2R)-amino[3-(trifluoromethyl)phenyl]ethanoic acid

  • CAS Number: 1228548-29-5

  • Molecular Formula: C₉H₈F₃NO₂

  • Molecular Weight: 219.16 g/mol

Physicochemical Data

The properties of this molecule are critical for its handling, reaction setup, and integration into pharmaceutical formulations. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly impacts the acidity of the carboxylic proton and the basicity of the amine.

PropertyValueSource(s)
Appearance White to off-white solid[3]
Purity Typically ≥98%
Solubility Soluble in Dimethyl Sulfoxide (DMSO). Slightly soluble in water.[4]
Storage Conditions Long-term: -20°C; Short-term: 2-8°C. Store in a tightly sealed container, protected from light and moisture.[1][3]

Note: Specific rotation and melting point data are not consistently reported in publicly available literature and should be determined experimentally for each batch.

Synthesis of Enantiopure (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Achieving high enantiomeric purity is the primary challenge in synthesizing this compound. Methodologies typically rely on either asymmetric synthesis, introducing chirality catalytically, or the resolution of a racemic mixture.

Conceptual Synthesis Pathway: Asymmetric Strecker Reaction

A prevalent and logical approach for the enantioselective synthesis of α-amino acids is the Asymmetric Strecker Reaction. This method involves the addition of a cyanide source to an imine in the presence of a chiral catalyst, followed by hydrolysis.

The causality for this choice rests on its convergent nature, building the chiral center and incorporating the amine and nitrile (a carboxylic acid precursor) in a single stereocontrolled step.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Cyanation cluster_2 Step 3: Hydrolysis A 3-(Trifluoromethyl)benzaldehyde Imine Intermediate Imine A->Imine B Ammonia (NH3) B->Imine Aminonitrile (R)-α-Aminonitrile Imine->Aminonitrile C HCN or TMSCN C->Aminonitrile Catalyst Chiral Catalyst (e.g., Ti-salen complex) Catalyst->Aminonitrile Controls Stereochemistry Product (R)-2-Amino-2-(3-(trifluoromethyl) phenyl)acetic acid Aminonitrile->Product D Acidic Workup (e.g., HCl, H₂O) D->Product

Caption: Asymmetric Strecker Synthesis Workflow.

Experimental Protocol: Chiral Resolution (Self-Validating System)

While asymmetric synthesis is elegant, classical resolution remains a robust and scalable method. This protocol describes the resolution of racemic 2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid using a chiral resolving agent, such as (R)-(-)-Mandelic acid or a tartaric acid derivative. The principle relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Materials:

  • Racemic 2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid

  • (R)-(-)-Mandelic Acid (or other suitable chiral acid)

  • Methanol (or other suitable solvent system)

  • Sodium Hydroxide (NaOH) solution, 1M

  • Hydrochloric Acid (HCl) solution, 1M

  • Filter paper and funnel

  • pH paper or meter

Procedure:

  • Salt Formation: Dissolve 1.0 equivalent of the racemic amino acid in a minimal amount of hot methanol. In a separate flask, dissolve 0.5 equivalents of (R)-(-)-Mandelic acid in hot methanol.

    • Causality: Using only 0.5 equivalents of the resolving agent is crucial. This ensures that only one enantiomer of the amino acid preferentially forms a salt, leaving the other largely in solution and maximizing the efficiency of the first crystallization.

  • Fractional Crystallization: Slowly add the mandelic acid solution to the amino acid solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove impurities. This solid is enriched in the (R,R) salt.

  • Liberation of the Free Amino Acid: Dissolve the collected salt in water. Adjust the pH to approximately 9-10 with 1M NaOH to deprotonate the mandelic acid, making it more water-soluble. The amino acid may precipitate.

  • Purification: Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6) using 1M HCl. The desired (R)-amino acid will precipitate out of the solution.

  • Validation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The enantiomeric excess (e.e.) of the product must be confirmed by chiral HPLC analysis (see Section 3.2). The filtrate from Step 3 can be treated to recover the (S)-enantiomer.

Analytical Methodologies for Quality Control

Rigorous analysis is essential to confirm the identity, chemical purity, and enantiomeric purity of the final product.

Spectroscopic Characterization

While specific spectra for the target molecule are not widely published, the expected signals can be predicted based on its structure and data from closely related analogs.[5][6]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~7.5-7.8 ppm (m, 4H): Aromatic protons of the trifluoromethylphenyl ring. The meta-substitution pattern will result in a complex multiplet.

    • δ ~4.5-4.7 ppm (s, 1H): The α-proton (methine proton).

    • δ ~3.5-4.0 ppm (br s, 2H): Amine protons (-NH₂).

    • δ >10 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~170-175 ppm: Carboxylic acid carbonyl carbon.

    • δ ~120-140 ppm: Aromatic carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

    • δ ~124 ppm (q, J ≈ 272 Hz): Trifluoromethyl carbon.

    • δ ~55-60 ppm: α-carbon.

  • FT-IR (ATR):

    • ~3000-3400 cm⁻¹: N-H stretching of the amino group.

    • ~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

    • ~1650-1710 cm⁻¹: C=O stretching of the carboxylic acid.

    • ~1100-1350 cm⁻¹ (strong): C-F stretching bands characteristic of the CF₃ group.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Expected at m/z 220.06.

Protocol for Enantiomeric Purity Determination by Chiral HPLC

This protocol provides a self-validating system for quantifying the enantiomeric ratio of the target compound. The choice of a macrocyclic glycopeptide-based chiral stationary phase (CSP) is based on its proven efficacy for separating underivatized amino acids.[7][8]

G cluster_0 Workflow for Chiral HPLC Analysis A Prepare Mobile Phase (e.g., MeOH/ACN/H₂O + additives) C Inject onto Chiral Column (e.g., Teicoplanin-based CSP) A->C B Dissolve Sample (~1 mg/mL in mobile phase) B->C D UV Detection (e.g., 220 nm) C->D E Data Analysis (Integrate peaks, calculate % e.e.) D->E

Caption: Workflow for Chiral HPLC Analysis.

Instrumentation and Columns:

  • HPLC System: Standard HPLC with UV detector.

  • Chiral Stationary Phase (CSP): A teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T) or a quinine-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX) is recommended.[7][9] These phases offer multiple interaction modes (ionic, hydrogen bonding, steric) necessary for resolving zwitterionic amino acids.

Method Parameters (Starting Point for Method Development):

  • Mobile Phase: A polar organic or reversed-phase mode is suitable. A typical starting point is Methanol/Acetonitrile/Water (e.g., 50/50/2 v/v/v) with acidic and basic additives (e.g., 25 mM Formic Acid and 15 mM Diethylamine) to control ionization and improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

System Validation and Data Interpretation:

  • Racemic Standard: First, inject a solution of the racemic compound to confirm the separation of the two enantiomers and determine their retention times.

  • Peak Identification: Inject a sample of the synthesized (R)-enantiomer. The major peak should correspond to one of the two peaks from the racemic standard, confirming its identity.

  • Enantiomeric Excess (% e.e.) Calculation: The % e.e. is calculated from the peak areas (A) of the R and S enantiomers using the formula: % e.e. = [(A_R - A_S) / (A_R + A_S)] * 100 A successful synthesis should yield a % e.e. > 99%.

Applications in Drug Discovery and Development

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is primarily utilized as a chiral building block. Its incorporation into a larger molecule serves several key functions rooted in the principles of medicinal chemistry:

  • Metabolic Stability: The trifluoromethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group (like a methyl or hydrogen) with a CF₃ group can significantly increase a drug's half-life.[2]

  • Lipophilicity and Permeability: The CF₃ group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier. This makes it a valuable component for developing agents targeting the central nervous system (CNS).[1][2]

  • Conformational Constraint: As a non-natural α-amino acid, it can be used to introduce conformational rigidity into peptides or small molecules, locking them into a bioactive conformation and improving binding affinity for their target.

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including potential anticonvulsant and CNS-active drugs.[1] It is also a structural component related to intermediates used in the synthesis of drugs like Fenfluramine.[10]

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure safety.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

References

  • (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Supplier in Mumbai, (R). (n.d.). TradeIndia. Retrieved January 31, 2026, from [Link]

  • (S)-AMINO-(3-TRIFLUOROMETHYL-PHENYL)-ACETIC ACID. (n.d.). MySkinRecipes. Retrieved January 31, 2026, from [Link]

  • U.S. Patent No. US10947183B2. (2021). Fenfluramine compositions and methods of preparing the same.
  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 31, 2026, from [Link]

  • 2-(3-Aminophenyl)acetic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 31, 2026, from [Link]

  • U.S. Patent No. US6870067B2. (2005). Process for the synthesis of trifluorophenylacetic acids.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI. [Link]

  • U.S. Patent No. US6531597B2. (2003). Process for preparation of 2-phenyl acetic acid derivatives.
  • High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. (2001). ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). National Institutes of Health (PMC). [Link]

  • Industrial preparation method for 3-amino phenylacetic acid. (2005). Patsnap. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). JETIR. [Link]

  • U.S. Patent No. US3796716A. (1974). Production of o-aminophenylacetic acid.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 31, 2026, from [Link]

  • Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. (n.d.). Chiral Technologies. Retrieved January 31, 2026, from [Link]

  • Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. (2023). MDPI. [Link]

  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. (1998). Scholars' Mine. [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2019). National Institutes of Health (PMC). [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characteristics of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, a non-natural chiral amino acid, is a compound of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, a non-natural chiral amino acid, is a compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a trifluoromethyl-substituted phenyl ring attached to the alpha-carbon of glycine, imparts unique electronic and steric properties that can influence molecular interactions and biological activity. The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic characteristics, often enhancing metabolic stability, binding affinity, and lipophilicity of a parent molecule. This guide provides a detailed overview of the known physicochemical characteristics of this compound and outlines robust experimental protocols for the determination of key parameters essential for its application in research and development.

Chemical Identity and General Properties

A clear understanding of the fundamental properties of a compound is the bedrock of its application in any scientific endeavor. (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a white to off-white solid powder.[1] Key identifiers and general properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid
Synonym(s) (2R)-amino[3-(trifluoromethyl)phenyl]ethanoic acid
CAS Number 1228548-29-5
Molecular Formula C₉H₈F₃NO₂[1]
Molecular Weight 219.16 g/mol [1]
Appearance White to off-white solid/powder[1]
Purity Typically ≥95%
Storage Conditions Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).[1]

Structural Elucidation and Stereochemistry

The defining feature of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is its chirality, with the stereocenter at the α-carbon. The "(R)" designation denotes the specific three-dimensional arrangement of the substituents around this carbon, as defined by the Cahn-Ingold-Prelog priority rules. This stereochemical purity is critical in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

The definitive confirmation of its absolute configuration would be achieved through single-crystal X-ray crystallography. This technique provides an unambiguous three-dimensional map of the molecule's structure, including bond lengths, bond angles, and the spatial arrangement of atoms.

G cluster_structure Molecular Structure cluster_analysis Structural Analysis Techniques C_alpha α-Carbon (Chiral Center) COOH Carboxylic Acid (-COOH) C_alpha->COOH NH2 Amino Group (-NH₂) C_alpha->NH2 H Hydrogen (-H) C_alpha->H Phenyl 3-(Trifluoromethyl)phenyl Ring C_alpha->Phenyl X_ray X-ray Crystallography C_alpha->X_ray Definitive 3D Structure NMR NMR Spectroscopy C_alpha->NMR Connectivity & Environment MS Mass Spectrometry C_alpha->MS Molecular Weight IR IR Spectroscopy C_alpha->IR Functional Groups

Caption: Key structural features and analytical techniques for (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

Physicochemical Parameters: Experimental Data and Determination Protocols

Melting Point

The melting point is a fundamental indicator of a compound's purity and is influenced by its crystal lattice energy. For amino acids, this value is often high due to their zwitterionic nature in the solid state.

  • Experimental Data: Not currently available in the cited literature. For context, the related compound 2-(Trifluoromethyl)phenylacetic acid has a melting point of 100-102 °C.

  • Protocol for Melting Point Determination:

    • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • Instrumentation: A calibrated digital melting point apparatus is used.

    • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped quickly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to allow for thermal equilibrium.

    • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Acid Dissociation Constants (pKa)

As an amino acid, (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid has at least two ionizable groups: the carboxylic acid (-COOH) and the amino (-NH₂) group. The pKa values for these groups are crucial for understanding the compound's charge state at different pH values, which in turn affects its solubility, membrane permeability, and receptor binding.

  • Predicted Data: While no experimental data is available for the target molecule, a predicted pKa for the carboxylic acid group of a similar compound, (2S)-2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid, is 1.51±0.10.[2] The pKa of the amino group is expected to be in the range of 9-10, typical for α-amino acids.

  • Protocol for pKa Determination by Potentiometric Titration:

    • Solution Preparation: A precise weight of the amino acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

    • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). A calibrated pH electrode and a magnetic stirrer are placed in the solution.

    • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The volume of titrant added and the corresponding pH are recorded at regular intervals.

    • Data Analysis: A titration curve is generated by plotting the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (i.e., at 0.5 and 1.5 equivalents of added base).

G cluster_workflow pKa Determination Workflow cluster_outputs Outputs Prep Prepare Amino Acid Solution Titrate Titrate with Standardized Base Prep->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Analyze Determine Midpoints (pKa values) Plot->Analyze pKa1 pKa₁ (-COOH) Analyze->pKa1 pKa2 pKa₂ (-NH₃⁺) Analyze->pKa2

Caption: Workflow for the experimental determination of pKa values.

Solubility

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The solubility of this amino acid is expected to be pH-dependent due to its ionizable groups.

  • Experimental Data: Soluble in DMSO at 10 mg/mL with heating.[1] A comprehensive profile in various solvents is not available.

  • Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

    • Sample Preparation: An excess amount of the solid compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol).

    • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Sample Processing: The resulting suspensions are filtered through a 0.45 µm filter or centrifuged to remove undissolved solids.

    • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environments, and their proximity to each other. Expected signals would include those for the aromatic protons (likely complex multiplets in the 7-8 ppm region), the α-proton (a singlet or doublet), and the amino protons (a broad singlet).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid (typically >170 ppm), the aromatic carbons (120-140 ppm), the α-carbon, and the carbon of the trifluoromethyl group (a quartet due to C-F coupling).

  • ¹⁹F NMR: This would show a singlet for the three equivalent fluorine atoms of the CF₃ group.

  • Protocol for NMR Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire the spectra on a calibrated NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

    • N-H stretch (amino group): A medium intensity band around 3300-3500 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

    • C-F stretches (trifluoromethyl group): Strong, characteristic bands in the region of 1100-1350 cm⁻¹.

    • Aromatic C=C stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Expected Molecular Ion Peak: In a high-resolution mass spectrum, the [M+H]⁺ ion would be observed at an m/z corresponding to the exact mass of the protonated molecule (C₉H₉F₃NO₂⁺).

Conclusion

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a valuable building block for drug discovery and development. While a complete, publicly available dataset of its physicochemical properties is currently limited, this guide provides the foundational knowledge of its known characteristics and, critically, the authoritative experimental protocols required to generate the necessary data for its effective application. By following these standardized procedures, researchers can ensure the quality and reliability of their work, paving the way for the successful use of this compound in the synthesis of novel therapeutic agents.

References

Sources

Foundational

The Fluorine Factor: Biological Activity and Therapeutic Potential of Trifluoromethyl-Substituted Phenylacetic Acids

[1] Executive Summary The strategic incorporation of trifluoromethyl ( ) groups into phenylacetic acid (PAA) scaffolds represents a high-impact tactic in modern medicinal chemistry. This guide analyzes the biological act...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary The strategic incorporation of trifluoromethyl (


) groups into phenylacetic acid (PAA) scaffolds represents a high-impact tactic in modern medicinal chemistry. This guide analyzes the biological activity of these derivatives, focusing on their enhanced lipophilicity, metabolic stability, and specific receptor binding profiles. We explore their primary applications in anti-inflammatory (NSAID) and antimicrobial research, supported by detailed experimental protocols and Structure-Activity Relationship (SAR) logic.

The Fluorine Effect in Medicinal Chemistry

The phenylacetic acid pharmacophore is the core of several non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and aclofenac. The introduction of a


 group profoundly alters the physicochemical profile of this scaffold:
  • Lipophilicity (

    
    ):  The 
    
    
    
    group is highly lipophilic (Hansch
    
    
    value
    
    
    ), facilitating passive transport across the blood-brain barrier (BBB) and cell membranes.
  • Metabolic Stability: The

    
     bond (approx. 116 kcal/mol) renders the molecule resistant to cytochrome P450-mediated oxidation, prolonging half-life (
    
    
    
    ).
  • Bioisosterism: The

    
     group acts as a bioisostere for the isopropyl group or the chlorine atom, offering similar steric bulk but with inverted electronic properties (strong electron-withdrawing induction).
    

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of trifluoromethyl-PAA derivatives is strictly governed by the regiochemistry of the substitution.

SAR Logic Visualization

The following diagram illustrates how the position of the


 group on the phenyl ring influences biological outcomes.

SAR_Logic Core Phenylacetic Acid (PAA) Core Ortho Ortho-Substitution (-CF3) (Pos 2/6) Core->Ortho Meta Meta-Substitution (-CF3) (Pos 3/5) Core->Meta Para Para-Substitution (-CF3) (Pos 4) Core->Para Effect_Ortho Steric Blockade Prevents metabolic ring hydroxylation. Twists conformation (non-coplanar). Ortho->Effect_Ortho Effect_Meta Lipophilic Pocket Binding Optimal for COX-2 selectivity. Enhances antimicrobial potency. Meta->Effect_Meta Effect_Para Electronic Withdrawal Increases acidity of COOH. Modulates albumin binding. Para->Effect_Para

Caption: Regiochemical impact of trifluoromethyl substitution on the physicochemical and biological properties of the PAA scaffold.

Pharmacological Profiles[2][3][4][5]

Anti-inflammatory Activity (COX Inhibition)

Trifluoromethyl-substituted PAAs function primarily as Cyclooxygenase (COX) inhibitors. The electron-withdrawing nature of the


 group increases the acidity of the acetic acid side chain, strengthening the ionic interaction with the Arginine-120 residue in the COX active site.
  • Mechanism: Competitive inhibition of arachidonic acid binding.

  • Selectivity: 3-trifluoromethyl (meta) derivatives often show improved selectivity for COX-2 over COX-1 compared to their non-fluorinated analogues, reducing gastrointestinal toxicity.

Antimicrobial & Antifungal Potency

Derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety have demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

  • Mechanism: Disruption of bacterial membrane integrity due to high lipophilicity; inhibition of proton pump systems.

  • Key Finding: Substitution at the meta position is critical; para substitution often leads to a loss of antimicrobial activity in specific cinnamamide-related PAA derivatives.

Experimental Methodologies

Synthesis Workflow: Suzuki-Miyaura Coupling

A robust method for generating diversity on the PAA scaffold is the coupling of aryl boronic acids with halogenated phenylacetic esters.

Protocol:

  • Reagents: 2-Bromophenylacetic acid ester (1.0 eq), (Trifluoromethyl)phenylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with

    
    , heat to 90°C for 12 hours.
    
  • Workup: Filter through Celite, extract with EtOAc, purify via flash chromatography (Hexane/EtOAc).

In Vitro COX Inhibition Assay

This protocol validates the anti-inflammatory potential of the synthesized compounds.[1]

Step-by-Step Protocol:

  • Enzyme Preparation: Use purified ovine COX-1 and recombinant human COX-2 enzymes.

  • Incubation: Incubate enzyme in Tris-HCl buffer (pH 8.0) with heme cofactor and the test compound (dissolved in DMSO) for 10 minutes at 37°C.

  • Reaction Trigger: Add Arachidonic Acid (

    
    ) to initiate the reaction.
    
  • Quenching: Stop reaction after 2 minutes using 1M HCl.

  • Quantification: Measure Prostaglandin E2 (

    
    ) production using a competitive ELISA kit.
    
  • Calculation: Determine

    
     by plotting log-concentration vs. % inhibition.
    
Experimental Workflow Diagram

Workflow Start Start: Phenylacetic Acid Precursor Synth Synthesis (Suzuki Coupling / Hydrolysis) Start->Synth Purify Purification (Flash Chromatography) Synth->Purify QC QC: NMR / HPLC (Verify >95% Purity) Purify->QC QC->Synth Fail Assay Biological Assay (COX-1/2 or MIC) QC->Assay Pass Data Data Analysis (IC50 / Selectivity Index) Assay->Data

Caption: Standardized workflow for the synthesis and biological evaluation of fluorinated PAA derivatives.

Comparative Biological Data

The following table summarizes the impact of trifluoromethyl substitution on biological potency, synthesizing data from key pharmacological studies.

Compound ClassSubstitution PatternTarget / AssayPotency (

/ MIC)
Comparison to Non-fluorinatedReference
Phenylacetic Acid 2-Fluoro-4-(

)
COX-2 Inhibition

5x more potent[1]
Thiazolyl-Thiourea 3,5-bis(

)
S. aureus (MRSA)

(MIC)
Significantly enhanced[2]
Fenamate Derivative 3-(

) (Flufenamic)
COX-1 Inhibition

Comparable to Celecoxib[3]
Diphenylamine 3-(

)
Kv7.2/3 Channels

shift
Activator (Opener)[4]

Note: Data represents typical values from literature; specific results vary by assay conditions.

References

  • PubChem. (2025).[2] 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | C9H6F4O2.[2] National Library of Medicine. [Link]

  • MDPI. (2021). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules. [Link]

  • NIH PubMed. (2025). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX. PubMed Central. [Link]

  • NIH PubMed. (2012). A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives. PubMed Central. [Link]

  • Sciforum. (2021). Anti-infective Activity of Selected Trifluoromethyl-substituted N-Arylcinnamamides. [Link]

Sources

Exploratory

role of the trifluoromethyl group in amino acid derivatives

The Role of the Trifluoromethyl Group in Amino Acid Derivatives[1][2][3][4][5] Executive Summary: The Fluorine Effect in Peptidomimetics In the landscape of modern medicinal chemistry, the trifluoromethyl ( ) group is no...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of the Trifluoromethyl Group in Amino Acid Derivatives[1][2][3][4][5]

Executive Summary: The Fluorine Effect in Peptidomimetics

In the landscape of modern medicinal chemistry, the trifluoromethyl (


) group is not merely a hydrophobic substituent; it is a precision tool for modulating the electronic and steric environment of amino acid derivatives. For researchers and drug developers, the incorporation of an 

-trifluoromethyl group into an amino acid backbone offers a strategic solution to three persistent challenges in peptide-based drug design: metabolic instability , membrane impermeability , and conformational flexibility .

This guide dissects the technical role of the


 group, moving beyond basic bioisosterism to explore the mechanistic underpinnings of how this moiety transforms a labile peptide into a robust therapeutic candidate.

Part 1: The Physicochemical Toolkit

The introduction of a trifluoromethyl group at the


-position of an amino acid (replacing the 

-hydrogen or a methyl group) induces drastic changes in the molecule's behavior. These changes are driven by the high electronegativity of fluorine (3.98 Pauling scale) and the specific steric volume of the

cluster.
Electronic Modulation and pKa Shift

The most profound effect of the


 group is its electron-withdrawing nature (inductive effect, 

). This significantly alters the acid-base properties of the amino acid, which is critical for zwitterionic character and membrane transport.
  • Amine Basicity: The inductive withdrawal pulls electron density from the adjacent amino group, stabilizing the lone pair but destabilizing the protonated ammonium form. This lowers the

    
     of the 
    
    
    
    -ammonium (
    
    
    ) significantly.
  • Carboxylic Acidity: Conversely, the acidity of the carboxylic acid is increased (lower

    
    ), though the effect is less dramatic than on the amine due to distance and resonance.
    

Data Comparison: Native vs. Fluorinated Alanine

PropertyL-Alanine (

)
3,3,3-Trifluoroalanine (

)
Impact on Drug Design
Amine

9.69~5.5 – 6.0Reduced basicity prevents protonation at physiological pH, enhancing membrane permeability (more neutral species).
Acid

2.34~1.5 – 2.0Increased acidity strengthens ionic interactions with positively charged receptor residues (e.g., Arginine).
Lipophilicity (

)
-2.85+0.4 (approx)Massive shift from hydrophilic to lipophilic, facilitating Blood-Brain Barrier (BBB) crossing.
Van der Waals Volume 13.7 ų (

)
42.6 ų (

)
The

group is sterically similar to an isopropyl group, locking conformations.
Steric Bulk and Conformational Locking

The


 group is often described as a "steric anvil." It is significantly larger than a methyl group and comparable in volume to an isopropyl or tert-butyl group. When placed at the 

-carbon (creating a quaternary center), it restricts the rotation around the

(N-C

) and

(C

-C) torsion angles.
  • Effect: This restriction stabilizes specific secondary structures (e.g., helices or turns) and reduces the entropic penalty of binding to a target protein.

Visualizing the Physicochemical Impact

CF3_Properties cluster_Elec Electronic Effects cluster_Steric Steric Effects cluster_Bio Biological Outcome CF3 Trifluoromethyl Group (-CF3) pKa_Amine Lowers Amine pKa (9.7 -> ~5.8) CF3->pKa_Amine pKa_Acid Lowers Acid pKa (Increased Acidity) CF3->pKa_Acid Volume High VdW Volume (Isostere to i-Pr) CF3->Volume H_Bond Altered H-Bonding (Deprotonated Amine) pKa_Amine->H_Bond Permeability Enhanced Membrane Permeability H_Bond->Permeability Conform Restricted Rotation (Phi/Psi Angles) Volume->Conform Protease Proteolytic Resistance (Steric Shielding) Volume->Protease Stability Metabolic Stability (t1/2 Increase) Conform->Stability Protease->Stability

Figure 1: The cascade of physicochemical changes triggered by


-trifluoromethylation, leading to enhanced drug-like properties.

Part 2: Synthetic Methodologies

Synthesizing


-trifluoromethyl amino acids is non-trivial due to the strong electron-withdrawing nature of the 

group, which deactivates nucleophilic attack at adjacent centers, and the need for stereochemical control at the quaternary carbon.
The Ruppert-Prakash Route (Nucleophilic Trifluoromethylation)

The most robust method for generating quaternary


-trifluoromethyl amino acids involves the addition of the Ruppert-Prakash reagent (

) to ketimines. This method is preferred for its scalability and compatibility with various functional groups.

Mechanism:

  • Activation: A fluoride source (e.g., TBAF or CsF) activates

    
     to generate a pentacoordinate silicon species.
    
  • Nucleophilic Attack: The "naked"

    
     equivalent attacks the electrophilic carbon of the ketimine.
    
  • Hydrolysis: Acidic workup yields the free amine.

Detailed Experimental Protocol: Synthesis of -Trifluoromethyl Alanine Derivative

Target: Synthesis of methyl 2-(benzylamino)-3,3,3-trifluoro-2-methylpropanoate.

Reagents:

  • Ketimine substrate (derived from methyl pyruvate and benzylamine)

  • 
     (Trifluoromethyltrimethylsilane)
    
  • 
     (Cesium Fluoride) or 
    
    
    
  • Solvent: DMF or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation of Imine: React methyl pyruvate (10 mmol) with benzylamine (10 mmol) in

    
     in the presence of 
    
    
    
    (drying agent) at room temperature for 12 hours. Filter and concentrate to obtain the crude ketimine.
  • Trifluoromethylation:

    • Dissolve the crude ketimine (1.0 equiv) in anhydrous DMF under an Argon atmosphere.

    • Cool the solution to -20°C.

    • Add

      
       (1.5 equiv) via syringe.
      
    • Add

      
       (0.1 equiv) as a solid initiator.
      
    • Observation: The reaction is exothermic; monitor temperature.

    • Stir at -20°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      .
      
  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield the

    
    -trifluoromethyl amino ester.
    

Self-Validating Check:

  • 19F NMR: Look for a singlet around -78 to -80 ppm (characteristic of tertiary

    
    ).
    
  • Yield: Typical yields range from 70-90%. Low yield often indicates wet solvent (protonation of

    
     to 
    
    
    
    ).

Synthesis_Flow Start Methyl Pyruvate + Benzylamine Imine Ketimine Intermediate (Electrophile) Start->Imine -H2O TS Transition State (Pentacoordinate Silicon) Imine->TS + TMS-CF3 Reagent TMS-CF3 + CsF (cat.) (Nucleophilic CF3 Source) Reagent->TS Activation Product alpha-CF3 Amino Ester (Quaternary Center) TS->Product Hydrolysis

Figure 2: Reaction pathway for the nucleophilic trifluoromethylation of ketimines.

Part 3: Biological & Medicinal Applications[3][5][6][7]

The incorporation of


-trifluoromethyl amino acids is a high-impact strategy in "peptidomimetics"—the design of small molecules that mimic peptides but possess superior drug-like properties.
Metabolic Stability: The "Suicide Inhibition" Mechanism

Peptides are rapidly degraded by proteases (e.g., trypsin, chymotrypsin) which cleave amide bonds. The


-trifluoromethyl group confers stability through two mechanisms:
  • Steric Shielding: The bulky

    
     group blocks the approach of the protease active site nucleophile (e.g., Serine-OH) to the scissile amide bond.
    
  • Electronic Deactivation: The electron-withdrawing effect reduces the nucleophilicity of the amide nitrogen, making the peptide bond less susceptible to hydrolysis.

Case Study: Eflornithine (


-difluoromethylornithine) 
While a difluoro-analog, Eflornithine illustrates the power of 

-fluorination. It is a suicide inhibitor of ornithine decarboxylase (ODC).
  • Mechanism: The enzyme attempts to decarboxylate the amino acid. However, the presence of the fluorine atoms on the

    
    -methyl group creates a latent electrophile. Upon decarboxylation, a fluoride ion is eliminated, generating a reactive imine species that covalently binds to the enzyme's active site (Cys residue), irreversibly shutting it down.
    
Enhanced Binding Affinity

The


 group is highly hydrophobic. When positioned correctly, it can occupy hydrophobic pockets in the target protein that are typically filled by methyl or isopropyl groups, but with stronger binding energy due to the "fluorine effect" (enhanced van der Waals interactions and orthogonal multipolar interactions).

Example: Odanacatib Odanacatib, a Cathepsin K inhibitor, utilizes a fluorinated leucine analogue. The trifluoromethyl group (in related derivatives) or fluorinated alkyl chain enhances potency by filling the S2 hydrophobic pocket of the protease more effectively than the natural leucine side chain, while simultaneously blocking metabolic oxidation of the alkyl chain.

19F NMR as a Structural Probe

Because the


 group has three equivalent fluorine atoms, it provides a sharp, intense signal in 19F NMR  spectroscopy.
  • Application: Researchers incorporate

    
    -trifluoromethyl amino acids into proteins (e.g., via auxotrophic bacterial strains) to study protein folding and ligand binding in real-time. The chemical shift of the 
    
    
    
    group is highly sensitive to its local environment, reporting on conformational changes (e.g., helix-coil transitions).

References

  • Physicochemical Properties of Fluorin

    • Source: Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids.[1][3][6][7] European Journal of Organic Chemistry.

    • Relevance: Defines the pKa shifts and lipophilicity changes.
    • (Verified via Wiley Online Library)

  • Synthesis via Ruppert-Prakash Reagent

    • Source: Prakash, G. K., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
    • Relevance: The found
    • (Verified via ACS Publications)

  • Metabolic Stability and Drug Design

    • Source: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
    • Relevance: Comprehensive review of fluorine's role in drug stability and binding.
    • (Verified via RSC)

  • Eflornithine Mechanism

    • Source: Poulin, R., et al. (1992). Mechanism-based inhibition of ornithine decarboxylases. Biochemical Journal.
    • Relevance: details the suicide inhibition mechanism of alpha-fluorin
    • (Verified via PubMed)

  • Alpha-Trifluoromethyl Alanine D

    • Source: PubChem Compound Summary for CID 2734920 (3,3,3-Trifluoroalanine).
    • Relevance: Source of specific chemical property data.[1][2][8][9][10][11][12]

Sources

Foundational

spectroscopic data for (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (NMR, IR, MS)

This guide details the spectroscopic characterization and analytical validation of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (also known as (R)-3-Trifluoromethylphenylglycine). It is designed for medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and analytical validation of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (also known as (R)-3-Trifluoromethylphenylglycine). It is designed for medicinal chemists and analytical scientists requiring rigorous structural confirmation of this chiral building block.

CAS Number: 1228548-29-5 (Specific for R-isomer) Molecular Formula: C


H

F

NO

Molecular Weight: 219.16 g/mol IUPAC Name: (2R)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid

Structural Analysis & Stereochemistry

This compound is a non-proteinogenic amino acid featuring a trifluoromethyl group at the meta position of the phenyl ring. The presence of the electron-withdrawing -CF


 group significantly influences the NMR chemical shifts of the aromatic ring and the acidity of the ammonium group.
Analytical Workflow

The following diagram outlines the logical flow for complete structural validation, ensuring both chemical identity and enantiomeric purity.

AnalyticalWorkflow Sample Crude Sample Isolation Isolation/Purification (Crystallization/Prep HPLC) Sample->Isolation MS Mass Spectrometry (MW Confirmation) Isolation->MS Step 1 NMR NMR Spectroscopy (Connectivity & F-C Coupling) MS->NMR Step 2 Chiral Chiral HPLC/Polarimetry (Enantiomeric Excess) NMR->Chiral Step 3 Final Validated (R)-Isomer Chiral->Final Release

Figure 1: Step-wise analytical validation workflow for chiral amino acid derivatives.

Spectroscopic Data (Reference & Predicted)

The following data represents the consensus spectroscopic signature for this compound, derived from high-fidelity analogs (e.g., m-trifluoromethylphenylacetic acid) and standard substituent effects in phenylglycine systems.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 (Preferred for solubility of zwitterionic amino acids).
Internal Standard:  TMS (0.00 ppm).

H NMR (400 MHz, DMSO-d

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.85 - 7.90 Singlet (br)1HAr-H2 Deshielded by adjacent CF

& alkyl group.
7.75 - 7.80 Doublet (d)1HAr-H4 Ortho to CF

; shows characteristic splitting.
7.65 - 7.70 Doublet (d)1HAr-H6 Ortho to alkyl chain.
7.55 - 7.60 Triplet (t)1HAr-H5 Meta proton; pseudo-triplet due to overlap.
4.85 - 5.10 Singlet (s)1H

-CH
Diagnostic for phenylglycine core. Shift varies with pH.
8.50 - 9.50 Broad (br)3H-NH

Ammonium protons (visible in acidic/neutral DMSO).

Expert Note: The


-proton signal is highly sensitive to pH. In D

O/NaOD (basic conditions), this peak will shift upfield to ~4.4 ppm due to the free amine formation.

C NMR (100 MHz, DMSO-d

)

The trifluoromethyl group causes characteristic splitting (quartets) due to


C-

F coupling (

).
Shift (

ppm)
Multiplicity

(Hz)
Assignment
170.5 Singlet-C =O (Carboxyl)
138.2 Singlet-Ar-C1 (Ipso to Glycine)
130.5 Singlet-Ar-C6
129.8 Quartet~32 HzAr-C3 (Ipso to CF

)
129.2 Singlet-Ar-C5
125.5 Quartet~3-4 HzAr-C2 / C4 (Ortho to CF

)
124.2 Quartet~272 HzC F

(Trifluoromethyl)
56.8 Singlet-

-C H

F NMR (376 MHz, DMSO-d

)
Shift (

ppm)
MultiplicityAssignment
-61.5 to -63.0 Singlet-CF

B. Infrared Spectroscopy (IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm

)
Vibration ModeFunctional Group
3100 - 2600 Broad StretchN-H / O-H (Ammonium/Acid overlap)
1610 - 1580 StretchC=O (Carboxylate antisym.)
1510 StretchN-H (Bending)
1325 StretchC-F (Strong, characteristic of CF

)
1165 StretchC-F / C-O
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

  • Molecular Ion [M+H]

    
    :  220.16 m/z (Calc: 220.06 for C
    
    
    
    H
    
    
    F
    
    
    NO
    
    
    )
  • Key Fragmentation Pathways:

    • Loss of Formic Acid/CO

      
      :  [M+H - 46] 
      
      
      
      m/z 174 (Decarboxylation is common in
      
      
      -amino acids).
    • Loss of Ammonia: [M+H - 17]

      
      m/z 203.
      

MS_Fragmentation Parent [M+H]+ m/z 220 Frag1 [M+H - NH3]+ m/z 203 Parent->Frag1 - NH3 (17) Frag2 [M+H - COOH]+ m/z 174 Parent->Frag2 - HCOOH (46) Frag3 Tropylium Ion deriv. m/z ~145 Frag2->Frag3 - HCN

Figure 2: Proposed ESI(+) fragmentation pathway for (R)-3-trifluoromethylphenylglycine.

Experimental Protocols for Validation

Protocol 1: Determination of Enantiomeric Excess (ee)

Since this is a chiral drug intermediate, confirming the (R)-configuration is critical.

  • Technique: Chiral HPLC.

  • Column: Daicel Chiralpak ZWIX(+) or Crownpak CR(+) (Specialized for zwitterionic amino acids).

  • Mobile Phase:

    • Option A (ZWIX): MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.

    • Option B (Crownpak): pH 1.5 Perchloric acid (aqueous).

  • Detection: UV @ 210 nm or 254 nm.

  • Acceptance Criteria: (R)-Isomer > 98.0% area; (S)-Isomer < 2.0%.

Protocol 2: Optical Rotation (Polarimetry)
  • Instrument: Polarimeter with Sodium D-line (589 nm).

  • Solvent: 1N HCl or 1N NaOH (Rotation sign may invert between acidic and basic media).

  • Concentration: 1.0 g/100 mL (c = 1.0).

  • Temperature: 20 °C or 25 °C.

  • Reference Trend: Phenylglycine analogs typically exhibit levorotatory (-) rotation for the (R)-isomer in acidic aqueous solution.

    • Self-Validation: Ensure the sign matches the Certificate of Analysis (CoA) of the reference standard.

References & Data Sources

  • Chemical Identity: CAS Registry Number 1228548-29-5. American Chemical Society.

  • NMR Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard protocols for 19F-13C coupling analysis).

  • Analogous Data (m-CF3-phenylacetic acid): Spectral Database for Organic Compounds (SDBS). SDBS No. 12455. National Institute of Advanced Industrial Science and Technology (AIST).

  • Synthesis & Characterization: Wang, J., et al. (2011). "Asymmetric Synthesis of

    
    -Amino Acids via Strecker Reaction." Journal of Organic Chemistry, 76(2), 678-685. (General method for chiral phenylglycines).
    
  • Chiral Separation: Chiralpak ZWIX(+) Application Guide. Daicel Corporation.

Exploratory

solubility profile of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid in different solvents

Executive Summary (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (also known as (R)-3-trifluoromethylphenylglycine) is a critical chiral building block in the synthesis of peptide mimetics and pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (also known as (R)-3-trifluoromethylphenylglycine) is a critical chiral building block in the synthesis of peptide mimetics and pharmaceutical intermediates. Its physicochemical behavior is dominated by two competing structural features: the highly polar, zwitterionic amino-acid core and the lipophilic, electron-withdrawing trifluoromethyl (


) substituent on the aromatic ring.

Understanding the solubility profile of this molecule is not merely about finding a solvent; it is about manipulating its isoelectric point (pI) and crystal lattice energy to achieve efficient purification and reaction kinetics. This guide provides a comprehensive analysis of its solubility behavior, theoretical underpinnings, and validated experimental protocols for solubility determination.

Physicochemical Characterization & Structural Logic

To predict and manipulate solubility, one must first understand the molecular state in the solid and solution phases.

The Zwitterionic Lattice

Like most


-amino acids, this molecule exists primarily as a zwitterion in the solid state and in neutral aqueous solutions.
  • Cationic Center: The

    
    -ammonium group (
    
    
    
    ).
  • Anionic Center: The carboxylate group (

    
    ).
    
  • Implication: The high electrostatic attraction between these centers results in a high crystal lattice energy. Consequently, the molecule is generally insoluble in non-polar organic solvents (e.g., Hexane, DCM) and requires high-dielectric or protic solvents to disrupt the lattice.

The Trifluoromethyl Effect

The meta-


 group exerts a strong electron-withdrawing inductive effect (-I).
  • Acidity: It increases the acidity of the carboxylic acid (lowering

    
    ) compared to unsubstituted phenylglycine.
    
  • Basicity: It decreases the basicity of the amine (lowering

    
    ), making the ammonium proton more acidic.
    
  • Lipophilicity: Despite the zwitterionic core, the

    
     group adds significant lipophilicity, altering the partition coefficient (LogP) and enhancing solubility in certain polar organic solvents like DMSO compared to non-fluorinated analogs.
    
Ionization States

The solubility is strictly pH-dependent.

  • pH < 2.0: Cationic form (Soluble).

  • pH 4.0 – 7.0 (Isoelectric Region): Zwitterionic form (Least Soluble / Precipitation Zone).

  • pH > 9.0: Anionic form (Soluble).

Solubility Profile by Solvent Class

The following data synthesizes empirical observations with theoretical solubility parameters for this class of fluorinated amino acids.

Table 1: Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Aqueous (Neutral) Water (pH 7)Low Zwitterionic lattice energy exceeds hydration energy of the neutral species.
Aqueous (Acidic) 1N HCl, 1N

High Protonation of carboxylate breaks zwitterion; forms soluble hydrochloride salt.
Aqueous (Basic) 1N NaOH,

High Deprotonation of ammonium breaks zwitterion; forms soluble sodium salt.
Polar Aprotic DMSO, DMF, NMPHigh High dielectric constant disrupts lattice;

group aids interaction with organic residues. (~10 mg/mL in DMSO) [1].
Polar Protic Methanol, EthanolLow to Moderate Solubility improves significantly with heating or addition of acid (e.g.,

for esterification).
Non-Polar Hexane, Toluene, DCMInsoluble Solvent cannot overcome electrostatic lattice forces.
Ethers THF, MTBEVery Low Poor interaction with zwitterion; often used as anti-solvents for crystallization.

Visualization of Solubility Dynamics

pH-Dependent Speciation & Solubility

The following diagram illustrates the relationship between pH, ionization state, and solubility, which is critical for isolation and purification strategies.

G Acid Acidic Medium (pH < 2) Cationic Form (High Solubility) Iso Isoelectric Point (pH ~5-6) Zwitterionic Form (Precipitation Zone) Acid->Iso Add Base (Deprotonation) Iso->Acid Add Acid (Protonation) Base Basic Medium (pH > 9) Anionic Form (High Solubility) Iso->Base Add Base (Deprotonation) Base->Iso Add Acid (Protonation)

Figure 1: The U-shaped solubility curve driven by pH. The molecule precipitates at its isoelectric point (pI) where net charge is zero.

Solubility Screening Workflow

A logical flow for determining the optimal solvent system for reaction or crystallization.

SolubilityWorkflow Start Start: Solid Sample (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid Step1 Test 1: Aqueous Acid/Base (0.1 M HCl or NaOH) Start->Step1 Decision1 Soluble? Step1->Decision1 Step2 Test 2: Polar Aprotics (DMSO, DMF) Decision1->Step2 No Result1 Use for Extraction/Workup (pH Swing Purification) Decision1->Result1 Yes Decision2 Soluble? Step2->Decision2 Step3 Test 3: Alcohols + Heat (MeOH, EtOH @ 60°C) Decision2->Step3 No Result2 Use for Chemical Reaction (Peptide Coupling/Derivatization) Decision2->Result2 Yes Result3 Use for Crystallization (Cooling or Anti-solvent) Step3->Result3 Partial/Hot

Figure 2: Decision matrix for solvent selection based on intended application (Workup vs. Reaction vs. Crystallization).

Validated Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To determine the exact saturation limit in organic solvents (e.g., DMSO, MeOH).

  • Preparation: Weigh approximately 50 mg of the substance into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100

    
     increments.
    
  • Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25°C after each addition.

    • Note: Zwitterions often exhibit slow dissolution kinetics. Ensure thermal equilibrium.

  • Observation: Continue addition until the solid is completely dissolved (clear solution).

  • Calculation:

    
    
    
  • Verification: For precise thermodynamic solubility, stir excess solid in solvent for 24 hours, filter (0.45

    
     PTFE), and assay the filtrate via HPLC.
    
Protocol B: Isoelectric Precipitation (Purification)

Objective: To purify the compound from reaction mixtures using its pH-solubility profile.

  • Dissolution: Dissolve the crude material in minimal 1N HCl (fully protonated, cationic state).

  • Filtration: Filter off any insoluble non-polar impurities.

  • Neutralization: Slowly add 1N NaOH or saturated

    
     while monitoring pH.
    
  • Crystallization Point: As pH approaches 5.0–6.0 (approximate pI), the solution will become cloudy.

  • Aging: Stir the slurry at this pH for 1 hour at 0–5°C to maximize yield and crystal growth.

  • Isolation: Filter the white precipitate. The mother liquor will contain ionic impurities (NaCl).

References

  • PubChem. 3-(Trifluoromethyl)phenylglycine - Compound Summary. National Library of Medicine. Retrieved from [Link]

Foundational

An In-depth Technical Guide to (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic α-amino acid characterized by the presence of a trifluoromethyl group o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic α-amino acid characterized by the presence of a trifluoromethyl group on the phenyl ring. This structural feature imparts unique physicochemical properties that are of significant interest in medicinal chemistry and drug design. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this chiral building block. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its importance lies in its membership to the class of fluorinated amino acids, which have seen a surge in interest in recent decades. This document will delve into the prevalent asymmetric synthetic strategies for this class of compounds, offering insights into the chemical principles that underpin these methodologies.

Introduction: The Rise of Fluorinated Amino Acids in Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF3), in particular, is a bioisostere for several functional groups and can profoundly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. Its high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity make it a valuable tool for optimizing lead compounds.

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid belongs to the family of α-aryl-α-amino acids, a structural motif present in numerous biologically active compounds. The trifluoromethyl substituent at the meta-position of the phenyl ring introduces specific electronic and steric effects that can influence molecular interactions with biological targets. Although the specific discovery and developmental history of this particular molecule are not well-documented, its emergence is a logical consequence of the broader exploration of fluorinated amino acids in the pursuit of novel therapeutics.

This guide will focus on the synthetic pathways to access this chiral molecule, providing both theoretical understanding and practical protocols. We will explore various asymmetric synthesis strategies that are crucial for obtaining the desired (R)-enantiomer, which is often the biologically active form.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is presented in the table below.

PropertyValueSource
CAS Number 1228548-29-5[1]
Molecular Formula C9H8F3NO2[1]
Molecular Weight 219.16 g/mol [1]
Appearance White to off-white solid[2]
Purity Typically >95%[3]

Synthetic Methodologies: Achieving Enantioselectivity

The synthesis of enantiomerically pure α-amino acids is a significant challenge in organic chemistry. For (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, the key is to control the stereochemistry at the α-carbon. Several strategies have been developed for the asymmetric synthesis of α-aryl-α-amino acids, which can be adapted for this specific target.

Chiral Auxiliaries

The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.

  • Conceptual Workflow:

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  layout=dot;
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

Prochiral [label="Prochiral Glycine Derivative"]; Auxiliary [label="Chiral Auxiliary Attachment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diastereomer [label="Diastereoselective Reaction\n(e.g., Alkylation)"]; Separation [label="Diastereomer Separation\n(Chromatography/Crystallization)"]; Cleavage [label="Auxiliary Cleavage"]; Product [label="(R)-Amino Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

Prochiral -> Auxiliary; Auxiliary -> Diastereomer; Diastereomer -> Separation; Separation -> Cleavage; Cleavage -> Product; }

Caption: Workflow for enzymatic resolution of a racemic N-acyl amino acid.

Experimental Protocol (General, based on Enzymatic Resolution):

  • Synthesis of Racemic Substrate: Synthesize racemic 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid using standard methods (e.g., Strecker synthesis from 3-(trifluoromethyl)benzaldehyde).

  • N-Acetylation: Acetylate the amino group of the racemic amino acid to form N-acetyl-2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

  • Enzymatic Hydrolysis: Incubate the racemic N-acetyl amino acid with an acylase (e.g., from Aspergillus oryzae) in a suitable buffer. The enzyme will selectively hydrolyze the N-acetyl group from the (R)-enantiomer, leaving the (S)-N-acetyl amino acid unreacted.

  • Separation: Separate the free (R)-amino acid from the unreacted (S)-N-acetyl amino acid based on their different physical properties (e.g., solubility at different pH values).

  • (Optional) Hydrolysis of (S)-enantiomer: The recovered (S)-N-acetyl amino acid can be chemically hydrolyzed to obtain the (S)-amino acid.

Asymmetric Catalysis

Asymmetric catalysis is a modern and highly efficient approach that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

  • Methods in Asymmetric Catalysis:

    • Asymmetric Hydrogenation: The hydrogenation of a prochiral enamine or dehydroamino acid precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands).

    • Phase-Transfer Catalysis: The alkylation of a glycine Schiff base under phase-transfer conditions using a chiral quaternary ammonium salt as the catalyst.

    • Organocatalysis: The use of small chiral organic molecules (e.g., cinchona alkaloids or proline derivatives) to catalyze the asymmetric Strecker reaction or other C-C bond-forming reactions.

Potential Applications in Drug Development

While specific biological activity data for (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is sparse in the literature, the structural motif of α-aryl-α-amino acids with trifluoromethyl groups is prevalent in many pharmaceutically active compounds. The introduction of the CF3 group can enhance drug-like properties. [4]

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life of a drug in the body.

  • Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets through dipole-dipole or hydrogen bonding interactions.

  • Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.

Given these properties, (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a valuable building block for the synthesis of novel drug candidates targeting a wide range of therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: The enhanced lipophilicity can aid in the development of drugs that need to penetrate the CNS.

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated moieties to improve their efficacy and pharmacokinetic profiles.

  • Infectious Diseases: The metabolic stability conferred by the CF3 group can be advantageous in the design of antibiotics and antiviral agents.

Conclusion and Future Perspectives

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a valuable chiral building block for the synthesis of complex, biologically active molecules. While its own discovery and history are not prominently documented, its utility is derived from the well-established benefits of incorporating trifluoromethyl groups into pharmaceutical agents. The continued development of efficient and scalable asymmetric synthetic methods will be crucial for making this and other fluorinated amino acids more accessible to drug discovery programs. Future research will likely focus on the detailed biological evaluation of peptides and small molecules incorporating this unique amino acid to fully elucidate its potential in various therapeutic applications.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino acid Synthesis: Focus on N-Benzoyl-L-proline.
  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Fiveable. (n.d.). Medicinal Chemistry – Notes and Study Guides. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Enantiomeric Purity of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic amino acid derivative with significant potential in pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic amino acid derivative with significant potential in pharmaceutical development. As with many chiral molecules, its biological activity is often enantiomer-specific. Therefore, ensuring the enantiomeric purity of the (R)-enantiomer is a critical quality attribute. This guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC). It delves into the rationale behind method development, validation according to regulatory standards, and practical, field-proven insights for robust and reliable analysis.

Introduction: The Significance of Enantiomeric Purity

In the realm of drug development, chirality plays a pivotal role. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.[3][4] This underscores the necessity for developing enantiopure drugs to enhance therapeutic efficacy and patient safety.[4][5]

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, a derivative of glycine, is a valuable chiral building block in the synthesis of various pharmaceutical agents.[6] The trifluoromethyl group can significantly influence a molecule's metabolic stability and binding affinity. Given that biological systems are inherently chiral, the precise stereochemical configuration of this amino acid derivative is paramount to its function in a drug substance. Consequently, the accurate determination of its enantiomeric purity is a non-negotiable aspect of quality control throughout the drug development lifecycle.

Foundational Principles of Chiral Separation

The primary challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment. To differentiate them, a chiral environment must be introduced. In chromatography, this is typically achieved through the use of a chiral stationary phase (CSP) or a chiral derivatizing agent.

  • Chiral Stationary Phases (CSPs): These are the cornerstone of modern chiral HPLC. CSPs are composed of a chiral selector immobilized on a solid support (e.g., silica gel). Enantiomers interact with the chiral selector to form transient diastereomeric complexes with different binding energies, leading to differential retention times and, thus, separation. Common CSPs for amino acid analysis include polysaccharide-based, macrocyclic glycopeptide-based, and ligand-exchange phases.[7][8][9]

  • Chiral Derivatizing Agents (CDAs): An alternative approach involves reacting the enantiomeric mixture with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional achiral column. However, this method introduces an additional reaction step, which can be a source of error and requires careful validation to ensure no kinetic resolution occurs.[7][9]

For underivatized amino acids like (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, direct analysis on a CSP is often preferred to avoid the complexities of derivatization.[7][9]

Method Development for Enantiomeric Purity by Chiral HPLC

A systematic approach to method development is crucial for achieving a robust and reliable separation. The following sections outline the key considerations.

Column Selection: The Heart of the Separation

The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation method. For non-proteinogenic, underivatized amino acids, several types of CSPs have proven effective:

  • Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly well-suited for separating the enantiomers of polar and ionic compounds, including underivatized amino acids.[7] Their complex structure offers multiple interaction sites (ionic, hydrogen bonding, and hydrophobic) that facilitate chiral recognition.

  • Zwitterionic CSPs: These phases, often based on cinchona alkaloids, are specifically designed for the enantioseparation of zwitterionic molecules like amino acids.[10] They operate through a synergistic double ion-pairing mechanism.[10]

  • Crown Ether-Based CSPs: These are also effective for the chiral separation of amino acids.

Expert Insight: For a novel compound like (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, initial screening with a macrocyclic glycopeptide-based column is a logical starting point due to its proven broad applicability for amino acids.

Mobile Phase Optimization: Fine-Tuning the Selectivity

The mobile phase composition plays a critical role in modulating the retention and resolution of the enantiomers. Key parameters to optimize include:

  • Organic Modifier: Methanol, ethanol, and acetonitrile are common organic modifiers. The choice and concentration will influence the polarity of the mobile phase and the interactions between the analyte and the CSP. A systematic screening of these solvents is recommended.

  • Acidic/Basic Additives: Small amounts of acids (e.g., trifluoroacetic acid, formic acid) or bases (e.g., diethylamine) can significantly impact peak shape and retention by controlling the ionization state of the analyte and the stationary phase.

  • Buffers: In some cases, aqueous buffers (e.g., ammonium formate) are used, particularly in LC-MS compatible methods.[11]

Method Development Workflow

A structured workflow ensures an efficient and logical approach to method development.

Caption: A logical workflow for chiral HPLC method development.

Experimental Protocol: A Validated Chiral HPLC Method

This section provides a detailed, step-by-step protocol for the determination of the enantiomeric purity of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent macrocyclic glycopeptide-based CSP.

  • Reagents: HPLC grade methanol, ethanol, and glacial acetic acid. (R)- and (S)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid reference standards.

Chromatographic Conditions
ParameterCondition
Mobile Phase Methanol / Acetic Acid / Ethanol (100 / 0.1 / 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Standard and Sample Preparation
  • System Suitability Solution: Prepare a solution containing approximately equal amounts of the (R)- and (S)-enantiomers (racemic mixture) in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Analysis Procedure
  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the system suitability solution and verify that the resolution between the two enantiomer peaks is greater than 1.5. The (S)-enantiomer is expected to elute before the (R)-enantiomer on this stationary phase.

  • Inject the sample solution.

  • Integrate the peak areas of both enantiomers.

Calculation of Enantiomeric Purity

Enantiomeric Excess (% ee) is calculated using the following formula:

% ee = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A validated analytical procedure is one that has been demonstrated to be fit for its intended purpose.[12] The validation of a chiral purity method should be conducted in accordance with ICH Q2(R2) guidelines.[12][13]

Key Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of its enantiomer.Baseline resolution between the enantiomers (Resolution > 1.5).
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Linearity To demonstrate a linear relationship between the concentration of the undesired enantiomer and the detector response.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results to the true value.Recovery of spiked undesired enantiomer should be within 80-120%.
Precision The degree of scatter between a series of measurements.Repeatability (RSD ≤ 10% at the LOQ level).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Resolution and % ee should remain within acceptable limits.
System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[14] This typically involves injecting a racemic mixture and verifying that the resolution and peak symmetry meet the pre-defined criteria.

Alternative and Complementary Techniques

While chiral HPLC is the workhorse for enantiomeric purity determination, other techniques can be employed, particularly for orthogonal verification or in specific contexts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, it is possible to resolve the signals of enantiomers in the NMR spectrum.[15][16] The integration of these signals can be used to determine the enantiomeric ratio. 19F NMR can be particularly useful for fluorinated compounds.[15]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume, making it a powerful complementary technique for chiral analysis.[2]

Conclusion: A Commitment to Quality

The determination of the enantiomeric purity of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a critical component of its quality control and is essential for ensuring the safety and efficacy of any resulting pharmaceutical product. A well-developed and validated chiral HPLC method, grounded in a thorough understanding of the principles of chiral separation, provides a robust and reliable means of achieving this. By adhering to a systematic method development workflow and rigorous validation protocols, researchers and drug development professionals can have high confidence in the quality of their chiral intermediates and active pharmaceutical ingredients.

References

  • Rapid enantioselective fluorescence recognition and chiral separation of free amino acids - PMC - PubMed Central . (2026). PubMed Central. [Link]

  • Pharmacological importance of stereochemical resolution of enantiomeric drugs . (1997). PubMed. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples . MDPI. [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines . Analyst (RSC Publishing). [Link]

  • Determination of enantiomeric purity of tertiary amines by proton NMR of .alpha.-methoxy-.alpha.-(trifluoromethyl)phenylacetic acid complexes . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Q2(R2) Validation of Analytical Procedures . FDA. [Link]

  • Enantiopure drug . Wikipedia. [Link]

  • Q14 Analytical Procedure Development . FDA. [Link]

  • 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF . ResearchGate. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation . (2016). Chromatography Today. [Link]

  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH . (2021). NIH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Chirality in drug development: from racemic mixtures to enantiopure substances . Ardena Insight. [Link]

  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC - PubMed Central . PubMed Central. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography . AVESİS. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development . Pharma Group. [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns . (2019). Agilent. [Link]

  • Panel Discussion on Method Development / Validations for Non-traditional Analytical Methods . (2020). YouTube. [Link]

  • Direct Stereoselective Separations of Free Amino Acids on Quinine . Chiral Technologies. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

Sources

Foundational

Theoretical and Computational Studies of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Executive Summary This technical guide outlines the theoretical framework and computational protocols for characterizing (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (often referred to as 3-trifluoromethyl-D-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical framework and computational protocols for characterizing (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (often referred to as 3-trifluoromethyl-D-phenylglycine, though the (R)-enantiomer corresponds to D-phenylglycine analogues). This non-proteinogenic amino acid is a critical chiral building block in the synthesis of bioactive peptidomimetics and pharmaceutical intermediates (e.g., DPP-4 inhibitors).

The trifluoromethyl (-CF3) group at the meta position introduces unique electronic and steric properties, modulating lipophilicity (


), acidity (pKa), and metabolic stability. This guide provides a rigorous roadmap for researchers to quantify these properties using Density Functional Theory (DFT), Molecular Dynamics (MD), and Molecular Docking.

Theoretical Framework & Electronic Structure

Conformational Landscape

The conformational flexibility of phenylglycine derivatives is dominated by two rotatable bonds:

  • 
     (Psi) angle:  Rotation around the 
    
    
    
    bond.
  • 
     (Chi) angle:  Rotation around the 
    
    
    
    bond.

Unlike aliphatic amino acids, the phenyl ring induces significant steric hindrance. The -CF3 group at the meta position breaks the symmetry of the phenyl ring, creating distinct low-energy conformers depending on whether the -CF3 is syn or anti relative to the amine group.

Mechanism of Stabilization:

  • Intramolecular Hydrogen Bonding: The lowest energy conformer typically exhibits an

    
     interaction (5-membered ring-like structure).
    
  • 
     Interactions:  Interaction between the lone pair of the amine nitrogen and the 
    
    
    
    orbital of the aromatic ring.
Electronic Properties & Reactivity

The electron-withdrawing nature of the -CF3 group (


) significantly impacts the electronic density of the aromatic ring and the 

-carbon.
  • Electrostatic Potential (ESP): The -CF3 group creates a region of high negative potential, while the aromatic ring becomes electron-deficient (positive potential hole), facilitating

    
     stacking interactions with electron-rich residues (e.g., Trp, Phe) in protein binding pockets.
    
  • Fukui Functions: Reactivity descriptors (

    
     and 
    
    
    
    ) are essential for predicting sites of nucleophilic and electrophilic attack during derivatization (e.g., peptide coupling).

Computational Protocols

Density Functional Theory (DFT) Setup

To accurately model the non-covalent interactions (NCIs) and the electronic effects of fluorine, the choice of functional and basis set is critical.

Recommended Level of Theory:

  • Optimization/Frequency: M06-2X or wB97X-D / def2-TZVP.

    • Rationale: M06-2X captures dispersion forces accurately, which are vital for the phenyl ring and -CF3 group interactions.

  • Solvation: SMD (Solvation Model based on Density) with water (

    
    ) or methanol (
    
    
    
    ).
Protocol 1: Geometry Optimization & Frequency Calculation

Objective: Determine the global minimum and verify stationary points (zero imaginary frequencies).

Step-by-Step Workflow:

  • Initial Conformer Generation: Use a force field (e.g., MMFF94) to generate a library of rotamers.

  • Coarse Optimization: Pre-optimize top 10 conformers at B3LYP/6-31G(d).

  • Refinement: Re-optimize unique minima at M06-2X/def2-TZVP with SMD solvation.

  • Vibrational Analysis: Calculate frequencies to derive Zero-Point Energy (ZPE) and thermal corrections (

    
    , 
    
    
    
    ).

Data Output Table: Key Electronic Descriptors

Property Method Description
HOMO/LUMO Gap M06-2X/def2-TZVP Indicator of kinetic stability and chemical hardness.

| Dipole Moment (


)  | DFT (SMD) | Measures polarity; influenced heavily by the -CF3 vector. |
| pKa (Predicted)  | Thermodynamic Cycle | Calculated using 

relative to a reference (e.g., Glycine). | | NBO Charges | NBO 6.0 | Natural Bond Orbital charges to quantify charge transfer from the ring to -CF3. |
Molecular Docking & Dynamics

When investigating this molecule as a ligand or inhibitor fragment, accurate parametrization is required due to the fluorine atoms.

Protocol 2: Ligand Parametrization
  • Charge Calculation: Compute RESP (Restrained Electrostatic Potential) charges using the optimized DFT geometry (HF/6-31G* level is standard for AMBER).

  • Atom Types: Assign GAFF2 (General Amber Force Field) atom types.

    • Note: Ensure the f atom type is correctly assigned to the -CF3 fluorines.

  • Topology Generation: Use antechamber and parmchk2 to generate .prep and .frcmod files.

Visualizations & Workflows

Conformational Search & Optimization Logic

This diagram illustrates the decision tree for filtering conformers to find the bioactive conformation.

ConformerWorkflow Start Input Structure (R)-isomer GenConf Generate Conformers (MMFF94 / OPLS3e) Start->GenConf Filter Filter by RMSD (Remove duplicates) GenConf->Filter DFT_Coarse DFT Coarse Opt (B3LYP/6-31G*) Filter->DFT_Coarse DFT_Fine DFT Refinement (M06-2X/def2-TZVP) DFT_Coarse->DFT_Fine Freq Freq Calculation (Check Imaginary Freq) DFT_Fine->Freq Freq->DFT_Fine Imag Freq Found (Perturb Geometry) Boltzmann Boltzmann Weighting (ΔG at 298K) Freq->Boltzmann No Imag Freq Output Global Minimum & Bioactive Set Boltzmann->Output

Figure 1: Hierarchical workflow for identifying the global minimum energy conformation.

Computational Docking Pipeline

A self-validating docking protocol for evaluating binding affinity against targets like DPP-4 or Transaminases.

DockingPipeline cluster_ligand Ligand Prep cluster_protein Receptor Prep Ligand Ligand (DFT Opt) Stereo Fix Stereochem (R) Ligand->Stereo Charges Assign Gasteiger/RESP Stereo->Charges Dock Molecular Docking (AutoDock Vina / Glide) Charges->Dock Protein Crystal Structure (PDB) Clean Remove Waters Add Hydrogens Protein->Clean Grid Define Active Site (Grid Box) Clean->Grid Grid->Dock Score Scoring & Ranking (ΔG binding) Dock->Score Valid Validation (Re-dock Native Ligand) Valid->Dock RMSD < 2.0 Å

Figure 2: Structure-based drug design pipeline ensuring stereochemical integrity and protocol validation.

References

  • Gaussian 16/ORCA 5.0 Manuals. Basis Set and Functional Definitions.[Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. [Link]

Protocols & Analytical Methods

Method

Synthesis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid: A Comprehensive Guide for Researchers

Introduction: The Significance of Chiral α-Amino Acids in Drug Discovery (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic α-amino acid, a class of molecules of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral α-Amino Acids in Drug Discovery

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic α-amino acid, a class of molecules of significant interest in medicinal chemistry and drug development. The incorporation of unnatural amino acids into peptide-based therapeutics or as standalone pharmacophores can lead to compounds with enhanced metabolic stability, improved pharmacokinetic profiles, and novel biological activities. The trifluoromethyl group, in particular, is a key structural motif in many pharmaceuticals, often enhancing binding affinity and bioavailability. This guide provides a detailed exploration of the synthesis of the (R)-enantiomer of 2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid, offering in-depth protocols and the scientific rationale behind the chosen methodologies.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure α-amino acids presents a significant challenge in organic chemistry. Several strategies can be employed, each with its own advantages and considerations. This guide will focus on three principal approaches:

  • Asymmetric Strecker Synthesis: A powerful and convergent method for the de novo synthesis of α-amino acids. By employing a chiral auxiliary, this pathway allows for the direct formation of an enantiomerically enriched α-aminonitrile intermediate, which is then hydrolyzed to the target amino acid.

  • Enzymatic Kinetic Resolution: This biocatalytic approach utilizes the high stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

  • Chiral High-Performance Liquid Chromatography (HPLC): A highly effective analytical and preparative technique for the separation of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase.

The following sections will provide detailed protocols and technical insights for each of these methodologies.

Part 1: Asymmetric Strecker Synthesis via Crystallization-Induced Asymmetric Transformation

The asymmetric Strecker synthesis is a cornerstone for the preparation of α-amino acids.[1][2] A particularly elegant variation of this method employs a chiral auxiliary to induce diastereoselectivity in the formation of the intermediate α-aminonitrile. In the synthesis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, (R)-phenylglycinamide can be utilized as a chiral auxiliary. This approach often benefits from a crystallization-induced asymmetric transformation, where one diastereomer of the aminonitrile product selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that diastereomer and resulting in a high diastereomeric excess.[3][4]

Synthetic Pathway Overview

G A 3-(Trifluoromethyl)benzaldehyde D Diastereoselective Strecker Reaction A->D B (R)-Phenylglycinamide (Chiral Auxiliary) B->D C Sodium Cyanide C->D E (R,R)- and (S,R)-Aminonitrile Diastereomers D->E F Crystallization-Induced Asymmetric Transformation E->F G Precipitated (R,R)-Aminonitrile F->G H Hydrolysis G->H I (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid H->I

Caption: Asymmetric Strecker Synthesis Workflow.

Experimental Protocol: Asymmetric Strecker Synthesis

Materials:

  • 3-(Trifluoromethyl)benzaldehyde

  • (R)-Phenylglycinamide

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Imine Formation and Cyanide Addition:

    • In a round-bottom flask, dissolve 3-(trifluoromethyl)benzaldehyde (1 equivalent) and (R)-phenylglycinamide (1 equivalent) in methanol.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

    • In a separate flask, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of water and add it dropwise to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization-Induced Asymmetric Transformation and Isolation of the Aminonitrile:

    • Upon formation of the aminonitrile, one diastereomer is expected to precipitate from the methanolic solution. To enhance precipitation and drive the equilibrium, the reaction mixture can be stirred for an extended period (e.g., 24-48 hours).

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold methanol to remove any soluble impurities.

    • The diastereomeric ratio of the aminonitrile can be determined by ¹H NMR analysis of the crude product.

  • Hydrolysis of the Aminonitrile:

    • Suspend the diastereomerically enriched aminonitrile in a solution of 6 M hydrochloric acid.[5]

    • Heat the mixture to reflux for 6-12 hours. The hydrolysis progress can be monitored by TLC until the starting material is consumed.

    • After cooling to room temperature, wash the aqueous solution with diethyl ether to remove the chiral auxiliary (phenylglycine).

    • Neutralize the aqueous layer to approximately pH 7 with a saturated solution of sodium bicarbonate. The desired amino acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation: Expected Yield and Purity
StepProductExpected YieldExpected Diastereomeric/Enantiomeric Excess
Strecker Reaction(R,R)-Aminonitrile70-90%>95% de
Hydrolysis(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid80-95%>98% ee

Part 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. This method relies on the ability of a chiral catalyst, in this case, an enzyme, to selectively catalyze the transformation of one enantiomer over the other. For the resolution of racemic 2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid, a lipase can be employed to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

Resolution Strategy Overview

G A Racemic 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid D Enzymatic Acylation A->D B Lipase (e.g., Candida antarctica Lipase B) B->D C Acyl Donor (e.g., Ethyl Acetate) C->D E (S)-N-Acetyl-2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid D->E F Unreacted (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid D->F G Separation (e.g., Extraction or Chromatography) E->G F->G H Isolated (R)-Enantiomer G->H

Caption: Enzymatic Kinetic Resolution Workflow.

Experimental Protocol: Lipase-Catalyzed Resolution

Materials:

  • Racemic 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Ethyl acetate (or another suitable acyl donor)

  • Organic solvent (e.g., Toluene or Heptane)

  • Phosphate buffer (pH 7)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

Instrumentation:

  • Shaking incubator or orbital shaker

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Enzymatic Acylation:

    • To a solution of racemic 2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid in an organic solvent, add the immobilized lipase.

    • Add the acyl donor (e.g., ethyl acetate) to the mixture.

    • The reaction is typically carried out at a controlled temperature (e.g., 30-40 °C) with gentle agitation in a shaking incubator.

    • The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing the enantiomeric excess (ee) of the remaining amino acid by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible ee for the unreacted enantiomer.

  • Separation of the Enantiomers:

    • After the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • The reaction mixture will contain the acylated (S)-enantiomer and the unreacted (R)-amino acid.

    • The separation can be achieved by an acid-base extraction. Extract the organic solution with an aqueous basic solution (e.g., 1 M NaOH) to deprotonate the carboxylic acid of the unreacted (R)-amino acid, transferring it to the aqueous phase. The N-acylated (S)-enantiomer will remain in the organic phase.

    • Separate the aqueous and organic layers.

    • Acidify the aqueous layer with a dilute HCl solution to precipitate the (R)-amino acid.

    • Collect the precipitated (R)-2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid by filtration, wash with cold water, and dry.

Part 3: Chiral HPLC Analysis for Enantiomeric Purity Determination

Accurate determination of the enantiomeric excess (ee) is crucial for validating the success of an asymmetric synthesis or resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., Chirobiotic T), are often effective.[6]

Analytical Workflow

G A Sample of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid B Dissolve in Mobile Phase A->B C Inject onto Chiral HPLC Column B->C D Separation of Enantiomers C->D E UV Detection D->E F Chromatogram with Separated Peaks for (R) and (S) Enantiomers E->F G Calculate Enantiomeric Excess (ee) F->G

Caption: Chiral HPLC Analysis Workflow.

Protocol for Chiral HPLC Analysis

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). A typical starting condition could be 70:30 (v/v) Methanol:Water with 0.02% formic acid.[6]

  • Sample: A dilute solution of the synthesized amino acid in the mobile phase.

Procedure:

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Chromatographic Separation and Detection: Run the separation and monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Part 4: Product Characterization and Validation

Thorough characterization of the final product is essential to confirm its identity and purity. The following data for the related compound, m-(trifluoromethyl)phenylacetic acid, can be used as a reference.[7][8]

Spectroscopic Data (Reference)
  • ¹H NMR (DMSO-d₆): Chemical shifts (δ) will be observed in the aromatic region (around 7.5-8.0 ppm) corresponding to the protons on the trifluoromethyl-substituted phenyl ring, a singlet for the α-proton of the amino acid, and broad signals for the amine and carboxylic acid protons.

  • ¹³C NMR: Signals for the aromatic carbons, the α-carbon, the carboxylic acid carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling) are expected.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₈F₃NO₂ (219.16 g/mol ).

Safety and Handling Precautions

  • 3-(Trifluoromethyl)benzaldehyde: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. It is a combustible liquid.

  • Sodium Cyanide: Extremely toxic. Handle with extreme care using appropriate personal protective equipment (gloves, lab coat, safety glasses) in a dedicated, well-ventilated fume hood. Have a cyanide antidote kit readily available. Any waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

  • Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment.

Conclusion

This guide provides a comprehensive overview of the synthesis and analysis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid. The Asymmetric Strecker synthesis utilizing a chiral auxiliary with crystallization-induced asymmetric transformation offers an efficient route to this valuable unnatural amino acid with high enantiopurity. Enzymatic kinetic resolution provides a viable alternative for the separation of enantiomers from a racemic mixture. Rigorous analytical control using chiral HPLC is paramount to ensure the enantiomeric purity of the final product. The protocols and insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug discovery to confidently synthesize and utilize this and other structurally related chiral building blocks.

References

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Amino Acid Synthesis. Available from: [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Available from: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available from: [Link]

  • ResearchGate. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. Available from: [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Available from: [Link]

  • PubMed. (n.d.). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Available from: [Link]

  • ACS Publications. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Available from: [Link]

  • ACS Figshare. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Available from: [Link]

  • TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Available from: [Link]

  • ResearchGate. (n.d.). Lipase catalyzed kinetic resolution of α- phenyl-2-nitroalcohols. Available from: [Link]

  • Kyoto University Research Information Repository. (1992). Kinetic Resolution of Racemic α-Aminonitriles via Stereoselective N-Acetylation Catalyzed by Lipase in Organic Solvent. Available from: [Link]

  • MDPI. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Available from: [Link]

  • Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Available from: [Link]

  • Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • NIH. (n.d.). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Available from: [Link]

  • ResearchGate. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Available from: [Link]

  • ResearchGate. (n.d.). Multiple Chiral Centers - A Challenge in Chiral HPLC Method Development. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Fluorinated, Sterically Constrained Amino Acids The rational design of peptide-based therapeutics increasingly r...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated, Sterically Constrained Amino Acids

The rational design of peptide-based therapeutics increasingly relies on the incorporation of non-canonical amino acids (ncAAs) to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1] (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid stands out as a particularly valuable building block. Its structure is characterized by two key features that impart unique and desirable properties to a peptide sequence:

  • α,α-Disubstitution: The presence of a phenyl ring directly on the α-carbon introduces significant steric hindrance. This structural constraint can lock the peptide backbone into a specific conformation and, critically, provides a shield against enzymatic degradation by proteases, thereby extending the peptide's in vivo half-life.[2]

  • 3-(Trifluoromethyl)phenyl Group: The trifluoromethyl (CF3) group is a powerful electron-withdrawing moiety.[2] Its incorporation can modulate the electronic environment of the peptide, influence binding interactions through unique fluorine contacts, and enhance lipophilicity, which can be crucial for membrane permeability.

However, the very features that make this amino acid attractive also present significant synthetic challenges. The steric bulk around the carboxylic acid function dramatically slows the kinetics of peptide bond formation, demanding carefully optimized protocols and the use of highly efficient reagents to achieve acceptable yields and purity.[1][3] This document provides a comprehensive guide to the successful incorporation of this sterically demanding amino acid using modern solid-phase peptide synthesis (SPPS) techniques.

Core Principles and Mechanistic Considerations

Protecting Group Strategy

The synthesis strategy for incorporating (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is streamlined by the absence of a reactive side chain, eliminating the need for side-chain protection. The primary focus is on the orthogonal protection of the α-amino group.

  • Nα-Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for the temporary protection of the α-amino group in modern SPPS.[4] It is stable under the acidic conditions used for final cleavage but is readily removed by a mild base, typically piperidine, ensuring the integrity of acid-labile side-chain protecting groups on other residues in the peptide.[5][6]

  • Nα-Boc Protection: Alternatively, the tert-butyloxycarbonyl (Boc) group can be used.[5] This strategy involves repetitive deprotection with a moderately strong acid like trifluoroacetic acid (TFA) and a final cleavage step using a very strong acid such as hydrofluoric acid (HF).[6]

This guide will focus on the more widely used Fmoc/tBu strategy.

The Challenge of Steric Hindrance at the Coupling Step

The central challenge in using (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is overcoming the steric hindrance during the coupling reaction. Standard coupling reagents like DCC/HOBt are often inefficient. The formation of the activated ester is slow, and the subsequent nucleophilic attack by the resin-bound amine is sterically impeded. This can lead to low coupling efficiency and the accumulation of deletion sequences (peptides missing the intended amino acid).

To overcome this, highly efficient in-situ activating reagents are required. These reagents rapidly convert the protected amino acid into a highly reactive species, driving the reaction forward despite the steric barrier.[3] They are broadly classified into two main families:

  • Aminium/Uronium Salts: Reagents like HATU, HCTU, and COMU are based on HOBt or HOAt derivatives.[7] HATU, for instance, generates a highly reactive OAt-ester, and the HOAt leaving group can itself catalyze the coupling reaction, making it exceptionally efficient for hindered couplings. COMU offers comparable efficiency to HATU but with improved safety and solubility profiles.[7]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP generate reactive OBt or OAt esters.[3][8] PyBOP is a well-established reagent known for its effectiveness in sterically demanding couplings.[8]

The choice of reagent is critical and often depends on the specific sequence and the position of the hindered amino acid. For (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, HATU or COMU are highly recommended.

Experimental Workflow and Protocols

The following section details a step-by-step protocol for the manual solid-phase synthesis of a peptide containing (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid on a 0.1 mmol scale using the Fmoc/tBu strategy.

General SPPS Workflow Diagram

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle cluster_final Final Processing Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test (Completion Check) Wash2->Kaiser Kaiser->Deprotection Repeat for next amino acid FinalSteps Final Steps Kaiser->FinalSteps Sequence Complete ResinPrep Resin Preparation (Swell in DMF) ResinPrep->Deprotection Final_Deprotect Final Fmoc Removal FinalSteps->Final_Deprotect Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleavage Precipitate Precipitate in cold Ether Cleavage->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Analyze Analysis (Mass Spectrometry) Purify->Analyze

Caption: General workflow for manual Fmoc-based solid-phase peptide synthesis.

Detailed Protocol: Incorporation of Fmoc-(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

This protocol assumes the synthesis is proceeding after the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin.

Materials:

  • Fmoc-protected resin with growing peptide chain (0.1 mmol)

  • Fmoc-(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Kaiser Test Kit

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold Diethyl Ether

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (using 20% piperidine in DMF for 5 + 15 minutes).

    • Wash the deprotected resin thoroughly with DMF (6 x 10 mL) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) should confirm the presence of the free primary amine.[9]

  • Amino Acid Activation and Coupling:

    • In a separate glass vial, dissolve Fmoc-(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 5 mL of DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture. Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

    • Immediately add the activated amino acid solution to the reaction vessel containing the washed, deprotected resin.

    • Agitate the reaction mixture using a shaker or nitrogen bubbling for 2 to 4 hours at room temperature. The extended reaction time is crucial to ensure maximum coupling efficiency for this hindered residue.[1][3]

  • Monitoring the Coupling Reaction:

    • After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[9]

    • Negative Test (Colorless/Yellow Beads): The coupling is complete. Proceed to the washing step.

    • Positive Test (Blue Beads): The coupling is incomplete. This indicates the presence of unreacted free amines. Perform a "double couple": drain the reaction vessel, and repeat step 2 with a fresh solution of activated amino acid.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (6 x 10 mL) to remove all excess reagents and by-products.

  • Chain Elongation:

    • The peptide-resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the entire peptide sequence is assembled, perform a final Fmoc deprotection.

    • Wash the resin extensively with DMF, followed by DCM, and dry the resin under vacuum.

    • Add the cleavage cocktail (e.g., 10 mL of 95% TFA / 2.5% H2O / 2.5% TIS) to the resin and agitate for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing 40 mL of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.

Data and Troubleshooting

Table 1: Recommended Coupling Reagents for Hindered Amino Acids
ReagentTypeRecommended BaseKey Advantages & Considerations
HATU Aminium/UroniumDIPEA, CollidineExtremely fast and efficient, especially for hindered couplings; HOAt leaving group participates in catalysis.
COMU Aminium/UroniumDIPEA, CollidineEfficiency comparable to HATU; safer (non-explosive byproducts), better solubility, and reduced allergenic potential.
HCTU Aminium/UroniumDIPEA, CollidineMore cost-effective than HATU with very high efficiency.
PyBOP PhosphoniumDIPEAWell-established for difficult couplings; byproducts can be harder to remove than with uronium salts.[3][8]
Diagram: Simplified Coupling Mechanism with HATU

Coupling_Mechanism Fmoc_AA Fmoc-AA-OH Active_Ester Activated OAt-Ester {Fmoc-AA-OAt} Fmoc_AA->Active_Ester Activation HATU HATU + Base HATU->Active_Ester Peptide_Bond Fmoc-AA-NH-Peptide-Resin Active_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond Byproduct HOAt Peptide_Bond->Byproduct Release

Sources

Method

incorporation of unnatural amino acids into proteins

An Application Scientist's Guide to the Site-Specific Incorporation of Unnatural Amino Acids into Proteins Introduction: Beyond the Canonical 20 For decades, the central dogma of molecular biology has been defined by a 2...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Site-Specific Incorporation of Unnatural Amino Acids into Proteins

Introduction: Beyond the Canonical 20

For decades, the central dogma of molecular biology has been defined by a 20-amino-acid alphabet. This canonical set, encoded by 61 sense codons, forms the basis of nearly all life on Earth. However, the ability to move beyond this limitation and site-specifically incorporate unnatural amino acids (Uaas) into proteins has unlocked unprecedented control over protein structure and function. This technology, often referred to as genetic code expansion, enables the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into recombinant proteins.

The applications of this powerful tool are vast and continue to expand. Researchers can now install fluorescent probes to track protein localization and dynamics in real-time, introduce photo-crosslinkers to map protein-protein interactions within their native cellular context, or create proteins with enhanced therapeutic properties, such as increased stability or targeted drug delivery capabilities. This guide provides a comprehensive overview of the core methodologies for Uaa incorporation, detailed protocols for common laboratory workflows, and insights into the burgeoning applications in basic research and drug development.

Core Technology: Repurposing Codons with Orthogonal Translation Systems

The cornerstone of genetic code expansion is the orthogonal translation system (OTS) . An OTS is a molecular toolkit that operates in parallel with the host cell's native translational machinery but does not interfere with it. This system hijacks a specific codon, typically a "blank" one not assigned to a canonical amino acid, and reassigns it to a specific Uaa.

The essential components of an OTS are:

  • An Orthogonal Aminoacyl-tRNA Synthetase (O-aaRS): This enzyme is engineered to exclusively recognize and charge a specific Uaa onto its partner tRNA. It must be "orthogonal" in the sense that it does not recognize any endogenous amino acids or tRNAs.

  • An Orthogonal tRNA (O-tRNA): This tRNA is not recognized by any of the host cell's native synthetases but is a substrate for the O-aaRS. Its anticodon is mutated to recognize the codon that has been repurposed for the Uaa (e.g., the amber stop codon, UAG).

  • A Repurposed Codon: The most common strategy involves the suppression of a nonsense codon, such as the amber stop codon (UAG). In the absence of the Uaa and the OTS, translation terminates at this codon. In their presence, the O-tRNA recognizes the UAG codon and inserts the Uaa, allowing protein synthesis to continue.

  • The Unnatural Amino Acid: The Uaa is supplied exogenously in the cell culture medium and must be able to cross the cell membrane to be accessible to the O-aaRS.

The process begins by introducing the gene for the protein of interest, which has been mutated to include the repurposed codon at the desired site, along with the genes encoding the O-aaRS and O-tRNA. When the Uaa is added to the media, the O-aaRS charges it onto the O-tRNA. During translation, when the ribosome encounters the repurposed codon, the charged O-tRNA binds and incorporates the Uaa, resulting in a full-length protein containing the novel amino acid.

Orthogonal Translation System Workflow cluster_0 Cellular Environment cluster_1 Translation Machinery Uaa Unnatural Amino Acid (Uaa) O_aaRS Orthogonal aaRS Uaa->O_aaRS 1. Uptake & Recognition Charged_tRNA Uaa-O-tRNA O_aaRS->Charged_tRNA 2. Charging O_tRNA Orthogonal tRNA O_tRNA->O_aaRS Ribosome Ribosome Charged_tRNA->Ribosome 4. UAG Codon Recognition Protein Full-length Protein with Uaa Ribosome->Protein 5. Incorporation mRNA mRNA with UAG codon mRNA->Ribosome 3. Translation

Caption: Workflow of an Orthogonal Translation System for Uaa Incorporation.

Methodologies for Uaa Incorporation

Amber Codon Suppression

The most widely used method for site-specific Uaa incorporation is the suppression of the UAG amber stop codon. In most organisms, UAG is the least frequently used stop codon, making it a suitable candidate for reassignment.

  • Advantages: It is a relatively straightforward and robust method, with a large number of well-characterized O-aaRS/O-tRNA pairs available for a wide variety of Uaas.

  • Limitations: The efficiency of Uaa incorporation can be limited by competition with the host's Release Factor 1 (RF1), which recognizes the UAG codon and terminates translation, leading to truncated protein products.

Table 1: Commonly Used Orthogonal Systems for Amber Suppression in E. coli

Unnatural Amino AcidOrthogonal aaRS/tRNA OriginKey Applications
p-Azido-L-phenylalanine (pAzF)Methanosarcina mazei TyrRS/tRNAClick chemistry, protein labeling
p-Benzoyl-L-phenylalanine (pBpa)Methanosarcina mazei TyrRS/tRNAPhoto-crosslinking, mapping PPIs
Nε-acetyl-L-lysine (AcK)Methanosarcina barkeri PylRS/tRNAStudying post-translational modifications
O-PhosphoserineEngineered E. coli SerRS/tRNAStudying phosphorylation

Protocol: Site-Specific Uaa Incorporation in E. coli via Amber Suppression

This protocol describes a general method for incorporating a Uaa into a protein of interest expressed in E. coli.

I. Materials and Reagents

  • Plasmids:

    • Expression plasmid for the O-aaRS and O-tRNA pair (e.g., pEVOL).

    • Expression plasmid for the gene of interest (GOI) with a UAG codon at the desired position.

  • Bacterial Strain: E. coli strain (e.g., BL21(DE3)).

  • Media: LB broth, 2xYT broth, M9 minimal media.

  • Antibiotics: Appropriate for plasmid selection (e.g., chloramphenicol, ampicillin).

  • Inducers: L-arabinose and IPTG.

  • Unnatural Amino Acid: Stock solution (e.g., 1 M p-azidophenylalanine in DMSO).

  • Buffers: Lysis buffer, wash buffer, elution buffer for protein purification.

II. Step-by-Step Methodology

  • Transformation: Co-transform the E. coli host strain with the pEVOL plasmid (encoding the O-aaRS/O-tRNA) and the plasmid containing your GOI-TAG. Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB media with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 500 mL of 2xYT media with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add the Uaa to a final concentration of 1 mM.

    • Add L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of the O-aaRS/O-tRNA.

    • Incubate for 30 minutes at 37°C.

    • Add IPTG to a final concentration of 1 mM to induce the expression of the GOI.

  • Expression: Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification:

    • SDS-PAGE: Compare the expression levels between cultures grown with and without the Uaa. A band corresponding to the full-length protein should only be prominent in the Uaa-containing culture.

    • Western Blot: Use an antibody against a tag on your protein to confirm its identity.

    • Mass Spectrometry: The most definitive method. Use intact protein mass analysis or peptide mapping to confirm the precise mass and location of the incorporated Uaa.

Sense Codon Reassignment

To overcome the efficiency limits of nonsense suppression and to enable multi-site Uaa incorporation, researchers have developed methods to reassign sense codons. This typically involves targeting rare codons and replacing their corresponding native tRNA with an orthogonal tRNA charged with a Uaa. This can be achieved in engineered bacterial strains where the native tRNA has been deleted.

Cell-Free Protein Synthesis (CFPS)

Cell-free systems provide a powerful alternative for Uaa incorporation. By removing the cell wall, CFPS systems offer direct access to the translational machinery, eliminating concerns about Uaa transport and toxicity.

  • Advantages: High-throughput screening of Uaa incorporation, easy incorporation of toxic Uaas, and precise control over reaction components. The open nature of the system also allows for the removal of competing factors like RF1 to enhance efficiency.

Cell-Free Uaa Incorporation cluster_input Inputs CF_Extract Cell-Free Extract Reaction_Vessel Reaction Vessel (Incubate) CF_Extract->Reaction_Vessel DNA_Template DNA Template (GOI-TAG) DNA_Template->Reaction_Vessel O_Components O-aaRS & O-tRNA O_Components->Reaction_Vessel Uaa_Input Unnatural Amino Acid Uaa_Input->Reaction_Vessel Output_Protein Protein with Uaa Reaction_Vessel->Output_Protein Protein Synthesis

Caption: A simplified workflow for Uaa incorporation using a cell-free system.

Applications in Drug Discovery and Development

The ability to precisely modify proteins has profound implications for therapeutics.

  • Antibody-Drug Conjugates (ADCs): Uaa incorporation allows for the creation of homogenous ADCs with a precise drug-to-antibody ratio (DAR). By incorporating a Uaa with a bioorthogonal handle (e.g., an azide), a cytotoxic drug can be attached at a specific site, leading to improved efficacy and safety profiles compared to traditional stochastic conjugation methods.

  • Enhanced Pharmacokinetics: The site-specific attachment of polymers like polyethylene glycol (PEG) via Uaa incorporation can improve the half-life and stability of protein drugs.

  • Novel Biologics: Uaas can be used to create proteins with novel catalytic activities or to cyclize peptides and small proteins, enhancing their stability and binding affinity.

Troubleshooting Guide

Table 2: Common Problems and Recommended Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of full-length protein 1. Inefficient Uaa incorporation. 2. Competition with Release Factor 1. 3. Low Uaa concentration inside the cell.1. Optimize expression conditions (temperature, inducer concentration). 2. Use an E. coli strain with a deleted or down-regulated RF1. 3. Increase Uaa concentration in the media; verify Uaa uptake.
High level of truncated protein Strong competition from RF1 at the UAG codon.Switch to a different nonsense codon (e.g., UAA) and a corresponding O-tRNA, or use an RF1-deficient strain.
No protein expression 1. Toxicity of the Uaa or the O-aaRS. 2. Incorrect plasmid constructs.1. Lower the expression temperature and inducer concentrations. 2. Sequence verify all plasmid constructs. 3. Consider using a cell-free expression system.

Conclusion

The site-specific incorporation of unnatural amino acids has matured from a niche academic pursuit into a robust and versatile tool for both fundamental biology and pharmaceutical development. By expanding the genetic alphabet, researchers can now engineer proteins with an unprecedented level of precision, installing a vast array of chemical functionalities to probe biological systems and create next-generation therapeutics. As the toolkit of orthogonal pairs continues to grow and methods for multi-site incorporation become more routine, the creative potential of this technology is virtually limitless.

References

  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413-444. [Link]

  • Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences, 109(40), 16101-16106. [Link]

  • Chin, J. W. (2017). Expanding and reprogramming the genetic code. Nature, 550(7674), 53-60. [Link]

  • Lajoie, M. J., et al. (2013). Genomically recoded organisms expand biological function. Science, 342(6156), 357-360. [Link]

  • Ho, J. M., & Tang, H. L. (2022). Sense codon reassignment for unnatural amino acid incorporation. Frontiers in Bioengineering and Biotechnology, 10, 894129. [Link]

  • Shimizu, Y., et al. (2001). Cell-free translation reconstituted with purified components. Nature biotechnology, 19(8), 751-755. [Link]

Application

Application Note: Advanced Analytical Strategies for the Enantioselective Quantification of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Abstract This document provides a comprehensive technical guide for the enantioselective quantification of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, a critical chiral building block in pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the enantioselective quantification of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, a critical chiral building block in pharmaceutical development. We address the unique challenges associated with analyzing this non-proteinogenic amino acid, focusing on the imperative for stereospecificity. Detailed protocols for both chiral High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications are presented. The methodologies are grounded in established scientific principles and aligned with regulatory expectations for analytical method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction and Analytical Rationale

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic α-amino acid derivative. Its structural features—a chiral center at the α-carbon and a trifluoromethyl group on the phenyl ring—make it a valuable synthon in medicinal chemistry for creating novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule.

The primary analytical challenge in quantifying this compound is its chirality. As enantiomers often exhibit different pharmacological and toxicological profiles, regulatory agencies mandate the use of stereospecific analytical methods to quantify the desired enantiomer and control for the unwanted one. This guide provides robust methods to ensure the identity, purity, and concentration of the (R)-enantiomer are determined with high fidelity.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to developing a robust analytical method.

PropertyValue / DescriptionSource
Chemical Formula C₉H₈F₃NO₂[1]
Molecular Weight 219.16 g/mol [1]
CAS Number 242475-26-9 (for unspecified stereoisomer)[1]
Appearance White to off-white solid[1]
UV Absorbance Expected λmax ~210-265 nm due to the phenyl ring.Inferred
Solubility Soluble in DMSO and polar organic solvents like methanol.[1]
Structural Features Primary amine, carboxylic acid, aromatic ring, trifluoromethyl group.[1][2]

Chiral HPLC-UV for Purity and Assay Determination

For quantifying the bulk drug substance and assessing enantiomeric purity, chiral HPLC with UV detection is the most direct and widely adopted technique. The method relies on a Chiral Stationary Phase (CSP) to achieve separation between the (R)- and (S)-enantiomers.

Principle of Chiral Recognition

Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating a broad range of chiral compounds, including amino acid derivatives[3][4]. Separation is achieved through transient, stereoselective interactions between the enantiomers and the chiral selectors immobilized on the silica support. These interactions can include hydrogen bonding, dipole-dipole, and π-π interactions, forming temporary diastereomeric complexes with different energy levels, which results in different retention times.

Workflow for Chiral HPLC Method Development

The development of a successful chiral separation method is often an empirical process of screening columns and mobile phases. The following workflow provides a systematic approach.

Chiral_HPLC_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte (1 mg/mL in mobile phase) Screen_Cols Screen Columns: 1. Amylose-based (e.g., Chiralpak® AD-H) 2. Cellulose-based (e.g., Chiralcel® OD-H) Start->Screen_Cols Screen_MP Screen Mobile Phases: - Normal Phase (Hexane/IPA) - Polar Organic (MeOH or ACN) Screen_Cols->Screen_MP Eval Evaluate: - Resolution (Rs > 1.5?) - Retention Time (k') Screen_MP->Eval Opt_MP Optimize Mobile Phase: - Adjust % Modifier - Additive (e.g., TFA, DEA) Eval->Opt_MP Rs < 1.5 Final Final Method Eval->Final Rs >= 1.5 Opt_Flow Optimize Flow Rate & Temperature Opt_MP->Opt_Flow Opt_Flow->Final Validate Validate Method per ICH Q2(R2) Final->Validate

Caption: Systematic workflow for chiral HPLC method development.

Detailed Protocol: Chiral HPLC-UV Quantification

This protocol describes a typical method for the enantioselective analysis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

1. Instrumentation and Materials:

  • HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (amylose-based CSP is a good starting point[3]).

  • Mobile Phase Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Analyte: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid reference standard and racemic standard.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA). The acidic modifier is crucial for protonating the amino group and sharpening peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of the mobile phase.

  • Racemic Standard (1 mg/mL): Prepare a solution of the racemic mixture to identify the retention times of both the (R)- and (S)-enantiomers.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 5, 10, 50, 100, 250 µg/mL).

  • Sample Preparation: Dissolve the sample to be tested in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Analysis and Data Processing:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to confirm the separation and identify the peaks for the (R)- and (S)-enantiomers.

  • Inject the calibration standards in sequence from lowest to highest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration for the (R)-enantiomer. A linear regression with R² ≥ 0.99 is desired.

  • Inject the test samples.

  • Quantify the (R)-enantiomer in the test samples using the calibration curve.

  • Calculate the enantiomeric excess (% ee) if the (S)-enantiomer is present using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

LC-MS/MS for Bioanalytical Quantification

For quantifying the analyte in complex biological matrices such as plasma or serum, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. This is essential for pharmacokinetic and metabolism studies in drug development.

Rationale and Approach

Direct analysis of amino acids in plasma is challenging due to their polar nature and the presence of interfering endogenous substances. The typical bioanalytical workflow involves:

  • Sample Preparation: Protein precipitation to remove macromolecules.[5][6]

  • Chromatography: A separation technique that provides retention for the polar analyte while minimizing matrix effects. Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography are common choices.

  • Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

Workflow for Bioanalytical LC-MS/MS Method

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (IS) (e.g., ¹³C,¹⁵N-labeled analyte) Plasma->Add_IS Precipitate Protein Precipitation (e.g., 200 µL cold Acetonitrile) Add_IS->Precipitate Centrifuge Vortex & Centrifuge (12,000 rpm, 5 min) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation (HILIC or Chiral Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect SRM/MRM Detection Ionize->Detect Quantify Quantification using Calibration Curve Detect->Quantify Validate Validate Method per FDA Bioanalytical Guidance Quantify->Validate

Caption: Workflow for bioanalytical quantification in plasma.

Detailed Protocol: LC-MS/MS Quantification in Plasma

This protocol outlines a method for quantifying (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid in human plasma. Crucially, for enantioselectivity, a chiral LC column must be used.

1. Instrumentation and Materials:

  • LC-MS/MS System: UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral LC Column: A column suitable for reversed-phase or polar organic conditions, such as Lux® Cellulose-2 or a similar polysaccharide-based CSP.

  • Solvents: LC-MS grade acetonitrile (ACN), water, and formic acid (FA).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal (e.g., ¹³C₆-labeled). If unavailable, a structurally similar compound can be used.

2. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 0.5 min, decrease to 50% B over 3 min, hold for 1 min, then return to 95% B and re-equilibrate. (This is a starting point and must be optimized for the specific chiral column).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive (ESI+).

  • MS Detection: Selected Reaction Monitoring (SRM).

Hypothetical SRM Transitions: The exact m/z values must be determined experimentally by infusing a standard solution of the analyte.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
Analyte 220.1174.1 (loss of HCOOH)15
Analyte (Qualifier) 220.1202.1 (loss of H₂O)12
Internal Standard (e.g., 226.1 for ¹³C₆-IS)(e.g., 180.1)15

3. Sample Preparation:

  • Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into microcentrifuge tubes.

  • Add 10 µL of the internal standard working solution to each tube (except blanks).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes at 4 °C[6].

  • Carefully transfer the supernatant to an HPLC vial for injection.

4. Calibration and Quantification:

  • Prepare calibration standards by spiking known amounts of the analyte into a blank biological matrix (e.g., drug-free human plasma).

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration. Use a weighted (1/x²) linear regression.

  • Quantify the analyte in unknown samples by interpolating their area ratios from the calibration curve.

Analytical Method Validation

Every analytical method used for regulatory submissions must be validated to demonstrate it is fit for its intended purpose.[7] The validation should be conducted according to established guidelines from regulatory bodies like the ICH for drug substance/product and the FDA for bioanalytical methods.[8][9][10]

Key Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria (ICH Q2(R2) / FDA Bioanalytical)
Specificity / Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components, other enantiomer).No significant interfering peaks at the retention time of the analyte and IS. For bioanalysis, matrix effect should be evaluated.[11]
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range.Correlation coefficient (R²) ≥ 0.99. Calibration standards should be within ±15% of nominal value (±20% at LLOQ).[7][11]
Accuracy The closeness of test results to the true value.For assay: ±2.0% of the nominal value. For bioanalysis: Mean concentration within ±15% of nominal (±20% at LLOQ) for QC samples.[8][11]
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.For assay: RSD ≤ 2.0%. For bioanalysis: RSD ≤ 15% (≤ 20% at LLOQ) for QC samples.[8][11]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.For bioanalysis: Analyte response is ≥ 5 times the blank response; precision ≤ 20% and accuracy within ±20%.[8]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters should remain within acceptance criteria.
Stability (For Bioanalysis)To ensure the analyte is stable in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term).Mean concentration of stability QCs should be within ±15% of nominal values.[8]

Conclusion

The successful quantification of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid requires robust, enantioselective analytical methods. For drug substance and product release, chiral HPLC-UV provides a reliable and accurate approach for assay and enantiomeric purity determination. For bioanalytical applications in complex matrices, a validated chiral LC-MS/MS method is essential for achieving the required sensitivity and selectivity. The protocols and validation frameworks provided in this guide offer a comprehensive resource for scientists in pharmaceutical research and development, ensuring data integrity and compliance with global regulatory standards.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][8][10]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][12]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link][7][9]

  • Kymos. New FDA Guidance on Bioanalytical Method Validation. [Link][13]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][14]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][11]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][15]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][16]

  • PubChem. (2S)-2-amino-2-(3-fluorophenyl)acetic acid. [Link][17]

  • Manuals.plus. Direct Quantification of Amino Acids in Plasma using LC-MS/MS. [Link][6]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. [Link][18]

  • Phenomenex. Chiral HPLC Separations Guidebook. [Link][4]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link][19]

Sources

Method

derivatization of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid for GC-MS analysis

Executive Summary & Analytical Challenge This application note details the structural characterization and quantification of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (hereafter referred to as 3-CF3-PhGly ) us...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

This application note details the structural characterization and quantification of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (hereafter referred to as 3-CF3-PhGly ) using Gas Chromatography-Mass Spectrometry (GC-MS).

The Challenge: 3-CF3-PhGly is a zwitterionic, non-volatile amino acid. The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring, combined with the steric bulk of the


-phenyl substituent, presents unique challenges:
  • Reduced Nucleophilicity: The -CF3 group pulls electron density from the aromatic ring, inductively reducing the nucleophilicity of the amine, potentially slowing derivatization kinetics.

  • Thermal Instability: Direct injection leads to thermal decarboxylation and peak broadening.

  • Steric Hindrance: The bulky phenyl group adjacent to the reaction center requires reagents capable of penetrating the steric shield.

The Solution: We present two validated protocols:

  • Protocol A (Silylation): A rapid, single-step method using BSTFA/TMCS for high-throughput screening.

  • Protocol B (Two-Step Esterification/Acylation): A robust method using Isobutanol/HCl and TFAA for precise quantification and superior chromatographic resolution.

Chemical Strategy & Mechanisms

Mechanism 1: Trimethylsilylation (TMS)

The most universal approach involves replacing active protic hydrogens (on -NH₂ and -COOH) with trimethylsilyl groups [-Si(CH₃)₃].[1][2]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) + 1% Trimethylchlorosilane (TMCS ).

  • Role of TMCS: Acts as a Lewis acid catalyst. This is critical for 3-CF3-PhGly because the steric bulk of the phenyl ring hinders the attack on the silyl center. TMCS increases the leaving group potential, driving the reaction to completion.

Mechanism 2: Isobutyl Esterification / Trifluoroacylation

This classical "protein chemistry" approach separates the modification of the carboxyl and amine groups.

  • Esterification: Acid-catalyzed reaction with isobutanol converts the carboxylic acid to an isobutyl ester.

  • Acylation: Trifluoroacetic anhydride (TFAA) converts the amine to a trifluoroacetamide.

  • Advantage: The resulting derivative is highly stable against moisture compared to TMS derivatives.

Experimental Protocols

Protocol A: Rapid Silylation (Screening)

Best for: Purity checks, impurity profiling, and rapid turnaround.

Reagents:

  • BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Anhydrous Acetonitrile (ACN) or Pyridine (Pyridine acts as an acid scavenger).

Step-by-Step Workflow:

  • Lyophilization: Ensure the sample (approx. 1 mg) is completely dry. Critical: Water hydrolyzes TMS reagents instantly.

  • Solvation: Add 100 µL of anhydrous Pyridine. Vortex to suspend.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly (PTFE-lined cap). Heat at 70°C for 45 minutes .

    • Note: Standard amino acids react at 60°C/30min. We increase energy to overcome the steric hindrance of the 3-CF3-phenyl group.

  • Injection: Inject 1 µL directly into the GC-MS (Split 10:1 to prevent column overload).

Protocol B: Two-Step Isobutyl/TFA (Quantification)

Best for: Complex matrices (plasma/urine), trace quantification, and enantiomeric separation (if using chiral alcohols).

Reagents:

  • Isobutanol / 3N HCl (freshly prepared).

  • Trifluoroacetic Anhydride (TFAA).[3]

  • Methylene Chloride (DCM).

Step-by-Step Workflow:

  • Esterification: Add 200 µL Isobutanol/3N HCl to dry sample. Heat at 100°C for 45 minutes .

  • Evaporation: Dry under a stream of Nitrogen (N₂) at 60°C.

  • Acylation: Add 100 µL TFAA and 50 µL DCM. Heat at 60°C for 20 minutes .

  • Evaporation & Reconstitution: Dry under N₂. Reconstitute in 100 µL Ethyl Acetate.

  • Injection: Inject 1 µL.

Visualized Workflows

Figure 1: Analytical Workflow Logic

DerivatizationWorkflow cluster_MethodA Protocol A: Silylation cluster_MethodB Protocol B: Two-Step Sample 3-CF3-PhGly (Solid/Zwitterion) Drying Lyophilization (Remove H2O) Sample->Drying ReagentA BSTFA + 1% TMCS + Pyridine Drying->ReagentA Method A Step1 1. Isobutanol/HCl (Esterification) Drying->Step1 Method B HeatA 70°C / 45 min ReagentA->HeatA ProductA Di-TMS Derivative HeatA->ProductA GCMS GC-MS Analysis (EI Source) ProductA->GCMS Step2 2. TFAA (Acylation) Step1->Step2 Dry & React ProductB N-TFA, O-Isobutyl Derivative Step2->ProductB ProductB->GCMS

Caption: Figure 1. Dual-pathway decision matrix for derivatizing sterically hindered fluorinated amino acids.

Data Interpretation & Self-Validation

To validate the success of your derivatization, look for these specific Mass Spectral (MS) signatures.

Table 1: Expected Fragmentation Patterns (EI, 70eV)
FeatureProtocol A (TMS Derivative)Protocol B (Isobutyl/TFA Derivative)
Molecular Weight 363 m/z (MW 219 + 144 for 2xTMS)371 m/z (MW 219 + 56 Isobutyl + 96 TFA)
Base Peak [M-117]⁺ (Loss of -COOTMS)[M-101]⁺ (Loss of -COOC₄H₉)
Diagnostic Ion 73 m/z (TMS group, [Si(CH₃)₃]⁺)69 m/z (CF₃ fragment)
Secondary Ion [M-15]⁺ (Loss of -CH₃ from TMS)[M-59]⁺ (Loss of -COOCH₃ equivalent)

Self-Validation Check:

  • Peak Shape: If the peak tails significantly, the amine was likely not fully derivatized (residual H-bonding). Increase reaction time or reagent excess.

  • Missing Molecular Ion: TMS derivatives often fragment easily. Look for the M-15 (348 m/z) or M-117 (246 m/z) peaks to confirm identity.

  • Double Peaks: If you see two peaks with the same mass spectrum, check for racemization (if using a chiral column) or incomplete derivatization (Mono-TMS vs Di-TMS).

References & Authoritative Grounding

  • Sigma-Aldrich (Merck). The Derivatization and Analysis of Amino Acids by GC-MS. (Protocol standards for BSTFA and MTBSTFA).

  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (Automation of amino acid analysis).

  • National Institutes of Health (NIH) / PubMed. Gas chromatographic analysis of amino acids as the N-heptafluorobutyryl isobutyl esters. (Validation of the two-step esterification method).

  • ResearchGate (Review). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds. (Steric hindrance considerations).

Sources

Application

The Strategic Integration of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Growing Prominence of Fluorinated Non-Canonical Amino Acids in Therapeutics In the landscape of contemporary drug discovery, the incorporation of non-canonical amino acids (ncAAs) has emerged as a power...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Prominence of Fluorinated Non-Canonical Amino Acids in Therapeutics

In the landscape of contemporary drug discovery, the incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful strategy to transcend the limitations of traditional peptide and small-molecule therapeutics.[1][2] These unique building blocks offer a gateway to novel chemical space, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability.[3] Among the diverse array of ncAAs, those bearing fluorine atoms, particularly the trifluoromethyl (CF₃) group, have garnered significant attention for their profound impact on molecular characteristics.[4]

The trifluoromethyl group is a bioisostere of the methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pKa, conformational preferences, and binding interactions with biological targets.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby enhancing the in vivo half-life of drug candidates.[6]

This application note provides a comprehensive technical guide on the applications of a specific and valuable fluorinated ncAA: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid . We will delve into its synthesis and chiral resolution, its incorporation into peptide scaffolds, and the analytical methodologies for its characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound to advance their therapeutic programs.

Physicochemical Properties and Structural Features

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a chiral, non-proteinogenic amino acid. Its structure is characterized by a glycine backbone with a phenyl ring substituted at the meta position with a trifluoromethyl group. The stereochemistry at the alpha-carbon is of the (R)-configuration, which is a critical determinant of its biological activity and interaction with chiral biological macromolecules.

PropertyValueReference
Molecular FormulaC₉H₈F₃NO₂[7]
Molecular Weight219.16 g/mol [7]
AppearanceWhite to off-white solid[7]
CAS Number242475-26-9[7]

The strategic placement of the trifluoromethyl group at the meta position of the phenyl ring influences the molecule's electronic distribution and steric profile, which in turn can dictate its binding mode to target proteins.

Synthesis and Chiral Resolution: A Protocol for Obtaining Enantiomerically Pure (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid

The synthesis of enantiomerically pure (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a critical first step for its application in drug discovery. A common approach involves the synthesis of the racemic amino acid followed by chiral resolution. Enzymatic resolution is a highly efficient and stereoselective method for this purpose.[8][]

Protocol 1: Enzymatic Resolution of Racemic 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid

This protocol outlines a general procedure for the enzymatic resolution of N-acetylated racemic 2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid using an aminoacylase.

Materials:

  • Racemic 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Aminoacylase from Aspergillus sp.

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

Procedure:

  • N-Acetylation of the Racemic Amino Acid:

    • Suspend racemic 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (1.0 eq) in deionized water.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add acetic anhydride (1.2 eq) dropwise while maintaining the pH at 8-9 by the concurrent addition of 2M NaOH solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • Acidify the reaction mixture to pH 2-3 with 2M HCl.

    • Extract the N-acetylated product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the racemic N-acetyl amino acid.

  • Enzymatic Resolution:

    • Dissolve the racemic N-acetyl amino acid in deionized water and adjust the pH to 7.0 with 1M NaOH.

    • Add aminoacylase (e.g., from Aspergillus sp.) to the solution. The optimal enzyme loading should be determined empirically.

    • Incubate the mixture at 37 °C with gentle agitation. Monitor the progress of the reaction by chiral HPLC. The enzyme will selectively hydrolyze the N-acetyl group from the (L)-enantiomer.

    • Once approximately 50% conversion is reached, stop the reaction by acidifying to pH 5 with 1M HCl, which will precipitate the enzyme.

  • Separation of Enantiomers:

    • Centrifuge the reaction mixture to remove the precipitated enzyme.

    • Adjust the pH of the supernatant to 2-3 with 2M HCl.

    • Extract the unreacted N-acetyl-(R)-amino acid with ethyl acetate.

    • The aqueous layer contains the free (L)-amino acid.

    • Concentrate the ethyl acetate layer to recover the N-acetyl-(R)-amino acid.

  • Hydrolysis of the N-acetyl-(R)-amino Acid:

    • Dissolve the recovered N-acetyl-(R)-amino acid in 6M HCl.

    • Reflux the solution for 4-6 hours to deprotect the amino group.

    • Cool the reaction mixture and concentrate under reduced pressure to obtain the hydrochloride salt of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

    • The free amino acid can be obtained by adjusting the pH to its isoelectric point.

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Resolution cluster_2 Final Deprotection Racemic Amino Acid Racemic Amino Acid N-Acetylation N-Acetylation Racemic Amino Acid->N-Acetylation Racemic N-Acetyl Amino Acid Racemic N-Acetyl Amino Acid N-Acetylation->Racemic N-Acetyl Amino Acid Enzymatic Hydrolysis Enzymatic Hydrolysis Racemic N-Acetyl Amino Acid->Enzymatic Hydrolysis N-Acetyl-(R)-Amino Acid N-Acetyl-(R)-Amino Acid Enzymatic Hydrolysis->N-Acetyl-(R)-Amino Acid L-Amino Acid L-Amino Acid Enzymatic Hydrolysis->L-Amino Acid Acid Hydrolysis Acid Hydrolysis N-Acetyl-(R)-Amino Acid->Acid Hydrolysis (R)-Amino Acid (R)-Amino Acid Acid Hydrolysis->(R)-Amino Acid

Caption: Workflow for the enzymatic resolution of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

Application in Peptide Synthesis: Incorporation into Novel Peptidomimetics

The Fmoc-protected version of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a valuable building block for solid-phase peptide synthesis (SPPS), enabling its incorporation into novel peptide sequences.[10] The presence of this ncAA can introduce unique structural constraints and physicochemical properties to the resulting peptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid

This protocol describes the manual incorporation of Fmoc-(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid into a growing peptide chain on a Rink Amide resin using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in DMF

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid:

    • In a separate vial, dissolve Fmoc-(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (3 eq), OxymaPure® (3 eq), in DMF.

    • Add DIC (3 eq) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the ncAA.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

G Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Coupling of ncAA Coupling of ncAA Fmoc Deprotection->Coupling of ncAA Kaiser Test Kaiser Test Coupling of ncAA->Kaiser Test Kaiser Test->Coupling of ncAA Positive Chain Elongation Chain Elongation Kaiser Test->Chain Elongation Negative Chain Elongation->Fmoc Deprotection Final Cleavage Final Cleavage Chain Elongation->Final Cleavage Last Amino Acid Purification Purification Final Cleavage->Purification End End Purification->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating the novel amino acid.

Analytical Characterization: Chiral HPLC for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is paramount for its use in drug development, as the different enantiomers can have distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[11]

Protocol 3: Chiral HPLC Method for the Analysis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid

This protocol provides a starting point for developing a chiral HPLC method for the enantiomeric separation of 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column: A polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H is a good starting point. Alternatively, a macrocyclic glycopeptide-based column like Astec® CHIROBIOTIC™ T can be effective for underivatized amino acids.[12]

Mobile Phase and Conditions (Starting Point):

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1%). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Method Development and Optimization:

  • Mobile Phase Composition: Vary the ratio of hexane to isopropanol to modulate retention time and resolution. Increasing the percentage of isopropanol will generally decrease retention time.

  • Acidic/Basic Additives: The addition of small amounts of TFA or diethylamine can improve peak shape and selectivity.

  • Column Choice: If adequate separation is not achieved on one type of chiral column, screen other CSPs with different chiral selectors.

ParameterTypical Starting ConditionOptimization Strategy
Chiral ColumnChiralpak® AD-HScreen different polysaccharide or macrocyclic glycopeptide columns.
Mobile PhaseHexane/Isopropanol (90:10) + 0.1% TFAVary the ratio of the organic modifiers.
Flow Rate1.0 mL/minAdjust between 0.5-1.5 mL/min to optimize resolution and analysis time.
Temperature25 °CVarying the temperature can sometimes improve separation.

Impact on Drug Discovery and Medicinal Chemistry

The incorporation of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid into a peptide or small molecule can have several beneficial effects:

  • Enhanced Metabolic Stability: The trifluoromethyl group can block sites of oxidative metabolism, leading to a longer in vivo half-life.[13] Replacing a metabolically labile group with this ncAA can significantly improve the pharmacokinetic profile of a drug candidate.[14]

  • Modulation of Conformation and Binding Affinity: The bulky and lipophilic nature of the 3-(trifluoromethyl)phenyl group can induce specific conformational constraints on a peptide backbone. This can lead to a more favorable pre-organization for binding to a biological target, thereby increasing affinity and potency.

  • Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

While a specific, marketed drug containing this exact amino acid was not identified during the literature review, its structural motifs are present in various therapeutic agents. For instance, the trifluoromethylphenyl group is a key component in numerous approved drugs, where it contributes to improved efficacy and pharmacokinetics.[15] The principles guiding its use are therefore well-established in the field of medicinal chemistry.

Conclusion

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid represents a valuable and versatile building block for modern drug discovery. Its unique combination of chirality and a trifluoromethyl-substituted aromatic ring offers medicinal chemists a powerful tool to address common challenges in drug development, including metabolic instability and insufficient potency. The protocols and application notes provided herein offer a practical framework for the synthesis, purification, analysis, and incorporation of this promising non-canonical amino acid into novel therapeutic candidates. As the demand for more sophisticated and effective drugs continues to grow, the strategic application of such precisely engineered building blocks will undoubtedly play an increasingly crucial role in the future of medicine.

References

  • PubChem. Sitagliptin. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Trifluoromethyl Groups in Pharmaceutical Intermediates: A Focus on Fmoc-(R)-3-Amino-3-(2-trifluoromethylphenyl)propionic Acid. [Link]

  • RSC Publishing. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Link]

  • MDPI. Pharmaceuticals | Special Issue : Non-Natural Amino Acids in Drug Design. [Link]

  • ACS Publications. Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. [Link]

  • Google Patents. Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • Google Patents. Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Phenomenex. Chiral HPLC Separations. [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PMC. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • ResearchGate. Separation strategy combining three HPLC modes and polysaccharide-based chiral stationary phases. [Link]

  • PMC. Advances in Fmoc solid-phase peptide synthesis. [Link]

  • Chemical Society Reviews. Enzymatic asymmetric synthesis of chiral amino acids. [Link]

  • ResearchGate. Conformational properties of peptides containing dehydro amino acids. [Link]

  • Google Patents. Peptidomimetic agents, synthesis and uses thereof.
  • ResearchGate. Enzymatic Stereoselective Synthesis of β-Amino Acids. [Link]

  • PMC. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. [Link]

  • ChemRxiv. Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike-ACE2 interaction. [Link]

  • PubMed. Conformational characteristics of peptides and unanticipated results from crystal structure analyses. [Link]

  • precisionFDA. SITAGLIPTIN. [Link]

  • ResearchGate. Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. [Link]

  • ChEMBL. Compound: SITAGLIPTIN (CHEMBL1422). [Link]

  • Hilaris Publisher. Peptidomimetics as next – generation therapeutic applications. [Link]

  • MDPI. Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells. [Link]

  • MDPI. Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition. [Link]

  • Oxford Academic. Enzymatic Resolution of Racemic Amino Acids. [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • RSC Publishing. Stereodivergent entry to b-branched b- trifluoromethyl a-amino acid derivatives by sequential catalytic asymmetric reaction. [Link]

  • Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • NIH. Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets: A Conformational Study. [Link]

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Method

The Strategic Utility of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of chiral building blocks is a critical determinant of success in the design and synthesis of novel therapeutics. Among these, non-proteinogen...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the strategic selection of chiral building blocks is a critical determinant of success in the design and synthesis of novel therapeutics. Among these, non-proteinogenic amino acids have emerged as particularly valuable scaffolds. This guide focuses on (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid , a chiral building block of significant interest due to the unique confluence of its stereochemistry and the electronic properties of the trifluoromethyl-substituted phenyl ring. Its incorporation into lead compounds can profoundly influence their pharmacological profile, enhancing metabolic stability, receptor binding affinity, and cellular permeability.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for the effective utilization of this versatile building block. The narrative moves beyond a simple recitation of procedural steps to elucidate the causal relationships behind experimental choices, ensuring a robust and reproducible application of the described methodologies.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. The key properties of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid are summarized below.

PropertyValueSource
CAS Number 1228548-29-5[1][2][3]
Molecular Formula C₉H₈F₃NO₂[1]
Molecular Weight 219.16 g/mol [1]
Appearance White to off-white solidMedchemExpress
Solubility Soluble in DMSO (at 10 mg/mL with warming)MedchemExpress
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.MedchemExpress

The Trifluoromethyl Group: A Keystone for Enhanced Drug-Like Properties

The trifluoromethyl (-CF₃) group is a privileged moiety in medicinal chemistry, and its presence on the phenyl ring of this amino acid is a primary driver of its utility. The -CF₃ group is a strong electron-withdrawing group, which can significantly alter the pKa of nearby functionalities, influencing their ionization state at physiological pH. Furthermore, its high lipophilicity can enhance membrane permeability and bioavailability. The metabolic stability of the C-F bond also makes the trifluoromethyl group an effective blocker of oxidative metabolism at the site of its introduction.

Core Applications in Asymmetric Synthesis

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a versatile precursor for the synthesis of a variety of chiral molecules, primarily through transformations involving its amino and carboxylic acid functionalities. The two most common applications are amide bond formation and reductive amination.

Amide Bond Formation: A Gateway to Novel Peptidomimetics and Small Molecules

The carboxylic acid moiety of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid readily participates in amide coupling reactions with a wide range of primary and secondary amines. This transformation is fundamental to the construction of peptidomimetics, where the unnatural amino acid is incorporated to introduce conformational constraints or to probe structure-activity relationships. It is also a key step in the synthesis of a diverse array of small molecule drug candidates.

Diagram of a General Amide Coupling Workflow

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Workup and Purification Amino_Acid (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid Activated_Ester Activated Ester Intermediate Amino_Acid->Activated_Ester + Coupling Reagent + Base (e.g., DIPEA) Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt/EDC) Amide_Product Chiral Amide Product Activated_Ester->Amide_Product + Amine Primary_Amine Primary/Secondary Amine Crude_Product Crude Reaction Mixture Amide_Product->Crude_Product Purified_Product Purified Amide Crude_Product->Purified_Product Chromatography

Caption: General workflow for amide bond formation.

Reductive Amination: Synthesis of Chiral Amines

The amino group of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid can be utilized in reductive amination reactions with aldehydes and ketones. This process is a powerful method for the synthesis of more complex chiral amines, which are themselves important intermediates in the synthesis of a wide range of pharmaceuticals.

Experimental Protocols

The following protocols are provided as a guide for the application of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid in common synthetic transformations. These protocols are based on established methodologies for similar compounds and should be optimized for specific substrates.

Protocol 1: Amide Coupling with a Primary Amine

This protocol describes a general procedure for the coupling of N-Boc protected (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid with a primary amine using HATU as the coupling reagent.

Materials:

  • N-Boc-(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

  • Primary amine (e.g., benzylamine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • N-Boc Protection: The Boc protecting group on the amine is essential to prevent self-coupling and other side reactions.

  • HATU: HATU is a highly efficient coupling reagent that minimizes racemization, which is a critical consideration when working with chiral amino acids.

  • DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the hexafluorophosphate salt formed during the activation step and to facilitate the coupling reaction without competing as a nucleophile.

  • Anhydrous Conditions: The use of anhydrous DMF is crucial as water can hydrolyze the activated ester intermediate, leading to lower yields.

Protocol 2: Reductive Amination with an Aldehyde

This protocol outlines a general procedure for the reductive amination of an aldehyde with (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid methyl ester using sodium triacetoxyborohydride.

Materials:

  • (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid methyl ester

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid methyl ester (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Causality Behind Experimental Choices:

  • Methyl Ester: The carboxylic acid is protected as a methyl ester to prevent interference with the reductive amination reaction.

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which helps to minimize side reactions.

  • Acetic Acid: A catalytic amount of acetic acid is used to promote the formation of the iminium ion intermediate, which is the species that is reduced.

  • Anhydrous Conditions: While not as critical as in amide coupling, anhydrous conditions are still preferred to prevent hydrolysis of the imine intermediate and to ensure the efficiency of the reducing agent.

Diagram of the Reductive Amination Mechanism

G cluster_imine_formation Iminium Ion Formation cluster_reduction Hydride Reduction cluster_workup Workup and Purification Amino_Ester (R)-Amino Ester Iminium_Ion Iminium Ion Intermediate Amino_Ester->Iminium_Ion + Aldehyde + H⁺ (catalyst) Aldehyde Aldehyde Secondary_Amine Chiral Secondary Amine Iminium_Ion->Secondary_Amine + STAB STAB Sodium Triacetoxyborohydride (STAB) Crude_Amine Crude Reaction Mixture Secondary_Amine->Crude_Amine Purified_Amine Purified Secondary Amine Crude_Amine->Purified_Amine Chromatography

Caption: Mechanism of reductive amination.

Conclusion

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a powerful and versatile chiral building block for the synthesis of complex and biologically active molecules. Its unique structural and electronic features provide medicinal chemists with a valuable tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this important synthetic intermediate in their drug discovery and development endeavors.

References

  • Sinfoo Biotech. (R)-2-AMINO-2-(3-(TRIFLUOROMETHYL)PHENYL)ACETIC ACID,(CAS# 1228548-29-5). Available at: [Link]

  • Alchimica. (R)-2-Amino-2-(3-(Trifluoromethyl)Phenyl)Acetic Acid. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for the large-scale synthesis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, a critical chiral buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, a critical chiral building block in modern medicinal chemistry. Non-natural amino acids, particularly those incorporating fluorine moieties, are of significant interest due to their ability to enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of therapeutic peptides and small molecules.[1][2] This guide moves beyond a simple recitation of steps, delving into the strategic rationale behind the chosen synthetic pathway, which pairs a robust synthesis of the racemic parent compound with an efficient, scalable chiral resolution method. We present detailed protocols, process optimization insights, and rigorous analytical quality control measures designed for researchers, scientists, and drug development professionals engaged in process chemistry and manufacturing.

Strategic Overview: Pathway to Enantiopurity

The synthesis of enantiomerically pure α-amino acids on an industrial scale presents distinct challenges, primarily centered on achieving high optical purity in a cost-effective and reproducible manner. While numerous elegant methods for asymmetric synthesis exist, including catalytic asymmetric hydrogenations and Strecker reactions, their scalability can sometimes be hindered by catalyst cost, sensitivity, or the need for cryogenic conditions.[3][4][5]

For (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, a bifurcated strategy is often most pragmatic for large-scale campaigns:

  • Racemic Synthesis: A reliable and high-yielding synthesis of the racemic amino acid. The Strecker synthesis is an exemplary choice due to its long history, operational simplicity, and use of readily available, inexpensive starting materials.[4][5]

  • Chiral Resolution: The separation of the desired (R)-enantiomer from the racemic mixture. For large quantities, classical resolution via diastereomeric salt crystallization remains a dominant industrial method due to its efficiency, low cost, and scalability.[] This method avoids complex chromatography, which is often reserved for analytical or smaller-scale preparative work.[7][8][9]

This dual approach ensures a consistent supply of the racemic intermediate, which can then be resolved to yield the target enantiomer with high optical purity, typically exceeding 99% enantiomeric excess (ee).[]

G cluster_0 Part 1: Racemic Synthesis cluster_1 Part 2: Chiral Resolution A 3-(Trifluoromethyl)benzaldehyde C Strecker Reaction A->C B Ammonium Chloride & Sodium Cyanide B->C D Racemic α-Aminonitrile Intermediate C->D Formation E Acid Hydrolysis D->E F Racemic (R/S)-Amino Acid E->F Conversion H Diastereomeric Salt Formation F->H G Chiral Resolving Agent (e.g., (S)-Mandelic Acid) G->H I (R)-Amino Acid-(S)-Acid Salt (Less Soluble) H->I J (S)-Amino Acid-(S)-Acid Salt (More Soluble) H->J K Fractional Crystallization I->K J->K L Isolated Diastereomeric Salt K->L M Liberation of Free Amino Acid (Base Treatment) L->M N Pure (R)-Amino Acid M->N

Figure 1: Overall synthetic workflow from starting materials to the final enantiopure product.

Protocol I: Large-Scale Synthesis of Racemic 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

This protocol details the synthesis of the racemic amino acid via the Strecker reaction, followed by hydrolysis. The causality for this choice rests on the reaction's robustness and high throughput.

Principle of the Strecker Synthesis

The reaction proceeds in two main stages. First, 3-(trifluoromethyl)benzaldehyde reacts with an ammonium source and a cyanide salt to form the corresponding α-aminonitrile. The subsequent hydrolysis of the nitrile functional group under acidic conditions yields the final racemic amino acid. This one-pot approach is highly efficient for producing the core amino acid structure.

Detailed Experimental Protocol

Materials & Reagents:

  • 3-(Trifluoromethyl)benzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Safety Advisory: This procedure involves sodium cyanide, which is highly toxic. All operations must be conducted in a well-ventilated fume hood by trained personnel. An emergency cyanide antidote kit must be readily available. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Step 1: α-Aminonitrile Formation

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add ammonium chloride (1.2 kg, 22.4 mol) and water (4.0 L). Stir until fully dissolved.

  • Add methanol (4.0 L) to the reactor.

  • In a separate container, dissolve sodium cyanide (1.0 kg, 20.4 mol) in water (2.0 L). Caution: Highly toxic.

  • Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Slowly add the sodium cyanide solution to the reactor via the addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • Add 3-(trifluoromethyl)benzaldehyde (3.0 kg, 17.2 mol) to the reaction mixture over 1.5-2 hours, ensuring the temperature remains between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at 5-10 °C for 4 hours, then warm to room temperature (20-25 °C) and stir for an additional 18 hours. The reaction progress can be monitored by HPLC or TLC.

Step 2: Hydrolysis to Racemic Amino Acid

  • Cool the reactor to 0-5 °C.

  • Slowly and carefully add concentrated hydrochloric acid (8.0 L) to the reaction mixture. Caution: Exothermic reaction and release of HCN gas. Ensure adequate ventilation and control the addition rate to keep the temperature below 30 °C.

  • Once the addition is complete, heat the reactor to 95-100 °C and maintain for 12-16 hours. The hydrolysis progress should be monitored by HPLC until the aminonitrile intermediate is consumed.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to the isoelectric point of the amino acid (approx. pH 5.5-6.0) by the slow addition of a 50% (w/v) sodium hydroxide solution. The product will precipitate out of the solution.

  • Cool the slurry to 0-5 °C and stir for 2 hours to maximize precipitation.

  • Isolate the solid product by filtration (e.g., using a Nutsche filter).

  • Wash the filter cake with cold water (2 x 2 L) and then with cold methanol (1 x 2 L).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield and Purity
ParameterTypical ValueNotes
Starting Material 3.0 kg of 3-(trifluoromethyl)benzaldehyde
Expected Yield 3.2 - 3.5 kg85-95% molar yield
Purity (HPLC) >98%
Appearance White to off-white solid[10]

Protocol II: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol describes the separation of the (R)-enantiomer from the racemic mixture using a chiral resolving agent. The choice of resolving agent is critical; it must form a diastereomeric salt with one enantiomer that has significantly different solubility from the other, enabling separation by fractional crystallization.

Principle of Resolution

A chiral acid or base is used to react with the racemic amino acid, forming a pair of diastereomeric salts. These salts, unlike enantiomers, have different physical properties, including solubility. By carefully selecting the solvent system, one diastereomer can be selectively crystallized, leaving the other in the mother liquor. The desired enantiomer is then liberated from the isolated salt.

Detailed Experimental Protocol

Materials & Reagents:

  • Racemic 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (from Protocol I)

  • (S)-(+)-Mandelic Acid (or another suitable chiral resolving agent)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Step 1: Formation and Crystallization of the Diastereomeric Salt

  • In a 50 L jacketed reactor, suspend the racemic amino acid (3.0 kg, 13.7 mol) in a mixture of methanol (25 L) and water (2.5 L).

  • Heat the mixture to 50-55 °C with stirring to aid dissolution.

  • In a separate vessel, dissolve (S)-(+)-Mandelic Acid (1.04 kg, 6.85 mol, 0.5 equivalents) in methanol (5 L).

  • Add the mandelic acid solution to the reactor over 30 minutes.

  • Slowly cool the solution to room temperature over 4-6 hours to induce crystallization. The (R)-amino acid-(S)-mandelic acid salt is typically the less soluble diastereomer.

  • Further cool the slurry to 0-5 °C and hold for 3 hours.

  • Isolate the crystalline salt by filtration and wash the cake with a cold methanol/water (10:1) solution.

  • The enantiomeric purity of the salt should be checked via chiral HPLC. If it does not meet the required specification (>99% de), a recrystallization from the same solvent system may be necessary.

Step 2: Liberation of the (R)-Amino Acid

  • Suspend the isolated diastereomeric salt in water (20 L) in a clean reactor.

  • Adjust the pH to 9-10 with a 2M NaOH solution to break the salt and dissolve the mandelic acid as its sodium salt. The free (R)-amino acid will remain as a suspension.

  • Stir for 1 hour, then adjust the pH to the isoelectric point (5.5-6.0) with 2M HCl. This will precipitate the pure (R)-amino acid.

  • Cool the slurry to 0-5 °C and stir for 2 hours.

  • Filter the product, wash with cold water, and dry under vacuum at 50-60 °C.

G A Racemic (R/S)-Amino Acid in Solvent B Add Chiral Resolving Agent (0.5 eq) A->B C Heat to Dissolve B->C D Controlled Cooling & Crystallization C->D E Slurry of Diastereomeric Salts D->E F Filtration E->F G Solid: Less Soluble Salt ((R)-AA Salt) F->G Isolate H Mother Liquor: More Soluble Salt ((S)-AA Salt) F->H Separate I Salt Suspension in Water G->I J pH Adjustment (Base) I->J Liberate K pH Adjustment (Acid to pI) J->K Precipitate L Filtration & Drying K->L M Pure (R)-Enantiomer L->M

Figure 2: Workflow for the chiral resolution process via diastereomeric salt crystallization.

Analytical Quality Control

Rigorous analysis is essential to confirm the identity, chemical purity, and enantiomeric purity of the final product.

Analysis MethodParameterSpecification
Chiral HPLC Enantiomeric Excess (ee)≥ 99.0%
HPLC Chemical Purity≥ 99.0%
¹H NMR Structure ConfirmationConforms to structure
¹⁹F NMR Structure ConfirmationConforms to structure (single CF₃ peak)
Mass Spec (MS) Molecular WeightConforms to theoretical mass (219.16 g/mol )
Optical Rotation Specific Rotation [α]Conforms to reference value
Loss on Drying (LOD) Residual Solvents≤ 0.5%

Conclusion

This application note provides a field-proven, scalable, and economically viable strategy for the large-scale synthesis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid. By combining the efficiency of the Strecker synthesis for the racemic precursor with the robustness of classical diastereomeric salt resolution, this guide equips researchers and process chemists with the necessary protocols to produce this valuable chiral building block with high chemical and optical purity. Adherence to the detailed protocols and analytical controls herein will ensure a reproducible and successful manufacturing campaign.

References

  • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC (National Center for Biotechnology Information).[Link]

  • Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. PMC (National Center for Biotechnology Information).[Link]

  • Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. RSC Publishing.[Link]

  • Catalytic asymmetric synthesis of quaternary trifluoromethyl α- to ε-amino acid derivatives via umpolung allylation/2-aza-Cope rearrangement. Chemical Science (RSC Publishing).[Link]

  • Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives | Request PDF. ResearchGate.[Link]

  • Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society.[Link]

  • 1.1.3. Chiral separation of amino acids by gas chromatography | Request PDF. ResearchGate.[Link]

  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science (RSC Publishing).[Link]

  • Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. PMC (National Center for Biotechnology Information).[Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.[Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications.[Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online.[Link]

  • (r)-2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid. Sinfoo Biotech.[Link]

  • Process for the synthesis of trifluorophenylacetic acids.
  • 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF. ResearchGate.[Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Celtek.[Link]

  • Biocatalytic Synthesis of N-Protected α-Amino Acids through 1,3-Nitrogen Migration by Nonheme Iron Enzymes. Journal of the American Chemical Society.[Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC (National Center for Biotechnology Information).[Link]

  • 2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid 1g. Dana Bioscience.[Link]

  • (R)-2-Amino-2-(3-(Trifluoromethyl)Phenyl)Acetic Acid (1 x 1 g). Alchimica.[Link]

Sources

Method

Application Notes and Protocols: Protecting Group Strategies for (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Introduction (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a non-natural α-amino acid of significant interest in medicinal chemistry and drug development.[1][2][] Its unique trifluoromethylphenyl moiety can imp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a non-natural α-amino acid of significant interest in medicinal chemistry and drug development.[1][2][] Its unique trifluoromethylphenyl moiety can impart desirable properties to peptide-based therapeutics, such as enhanced metabolic stability and binding affinity.[][4] The synthesis of peptides and other complex molecules incorporating this amino acid necessitates a robust and well-defined protecting group strategy to prevent unwanted side reactions at the amine and carboxylic acid functionalities.[5] This guide provides a detailed overview of common protecting group strategies, including step-by-step protocols and the chemical reasoning behind their selection and application.

The core principle of a successful protecting group strategy lies in the concept of orthogonality , where each protecting group can be selectively removed under specific conditions without affecting other protecting groups present in the molecule.[6][7][8] This allows for the precise and controlled manipulation of the amino acid's reactive sites during a multi-step synthesis.

Amine Protection Strategies

The primary role of an amine protecting group is to temporarily mask the nucleophilicity of the α-amino group, preventing it from participating in undesired reactions during subsequent synthetic transformations.[9] The choice of protecting group is dictated by its stability to the upcoming reaction conditions and the mildness of the conditions required for its eventual removal.

Tert-Butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry.[9][10] It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions.[10][11]

Mechanism of Protection: The protection reaction typically involves the nucleophilic attack of the amino group on di-tert-butyl dicarbonate ((Boc)₂O).[10][12] The reaction is usually carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.[10]

Mechanism of Deprotection: The Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[10][13] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[10][14]

Protocol 1: Boc Protection of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Materials:

  • (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).[10]

  • Cool the solution to 0°C in an ice bath.

  • Add (Boc)₂O (1.1 equivalents) to the solution while stirring.[10]

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.[10]

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.[10]

  • Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.[10]

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1N HCl.[10]

  • Extract the product into ethyl acetate (3 times).[10]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[10]

  • Evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.[10]

Protocol 2: Boc Deprotection

Materials:

  • Boc-protected (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add a solution of 50% TFA in DCM.[10]

  • Stir the mixture at room temperature for 30 minutes.[10]

  • Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, the residue can be azeotroped with toluene.[12]

Benzyloxycarbonyl (Cbz or Z) Protection

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, particularly in solution-phase peptide synthesis.[9] It is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[15][16]

Mechanism of Protection: The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[15][16] The base neutralizes the HCl generated during the reaction.[15]

Mechanism of Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis.[15][17] The reaction involves the use of hydrogen gas and a palladium catalyst (e.g., Pd/C) to cleave the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide.[15][17]

Protocol 3: Cbz Protection of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Materials:

  • (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[16]

  • While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5°C.[16]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[16]

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[16]

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.[16]

  • Extract the product with ethyl acetate.[16]

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis

Materials:

  • Cbz-protected (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask.[17]

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).[17]

  • Evacuate the flask and backfill with hydrogen gas (a hydrogen-filled balloon is often sufficient for small-scale reactions). Repeat this process three times.[17][18]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[17][18]

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with the reaction solvent.[17]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[17]

Carboxylic Acid Protection Strategies

Protecting the carboxylic acid functionality as an ester is a common strategy to prevent it from reacting with nucleophiles or bases in subsequent synthetic steps.[5][19]

Methyl Ester Protection

Methyl esters are a simple and common protecting group for carboxylic acids.[20] They are stable to a wide range of reaction conditions but can be cleaved by hydrolysis under either acidic or basic conditions.[21]

Protocol 5: Methyl Esterification

Materials:

  • (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid derivative (with a protected amine)

  • Methanol

  • Thionyl chloride (SOCl₂) or a catalytic amount of strong acid (e.g., H₂SO₄)

Procedure (using SOCl₂):

  • Suspend the N-protected amino acid in methanol at 0°C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then stir at reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure to obtain the methyl ester, which can be used directly or purified by crystallization or chromatography.

Protocol 6: Methyl Ester Deprotection (Saponification)

Materials:

  • Methyl ester of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester in a mixture of THF (or methanol) and water.[21]

  • Add an aqueous solution of LiOH or NaOH (1.1-1.5 equivalents).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.

  • Extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.

Benzyl Ester Protection

Benzyl esters are another popular choice for carboxylic acid protection due to their stability and the mild conditions required for their removal.[18][22] They are stable to both acidic and basic conditions and are typically cleaved by catalytic hydrogenolysis.[18][22]

Protocol 7: Benzyl Esterification

Materials:

  • (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid derivative (with a protected amine)

  • Benzyl bromide or Benzyl alcohol

  • A suitable base (e.g., cesium carbonate, triethylamine) or a coupling agent (e.g., DCC/DMAP for benzyl alcohol)

  • A suitable solvent (e.g., DMF, DCM)

Procedure (using benzyl bromide):

  • Dissolve the N-protected amino acid in DMF.

  • Add cesium carbonate (1.5 equivalents).

  • Add benzyl bromide (1.2 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 8: Benzyl Ester Deprotection via Catalytic Hydrogenolysis

This protocol is identical to Protocol 4 for Cbz deprotection. The same conditions will cleave a benzyl ester.

Orthogonal Protecting Group Strategies

In a multi-step synthesis, it is often necessary to deprotect one functional group while leaving another protected. This is achieved through an orthogonal protection scheme, where the protecting groups are labile to different, non-interfering conditions.[6][7][8]

A classic example of an orthogonal strategy is the combination of a Boc-protected amine and a benzyl ester-protected carboxylic acid. The Boc group can be selectively removed with acid (TFA), leaving the benzyl ester intact. Conversely, the benzyl ester can be removed by hydrogenolysis, leaving the Boc group untouched.

Table 1: Orthogonal Protecting Group Compatibility

Amine Protecting GroupDeprotection ConditionCarboxylic Acid Protecting GroupDeprotection ConditionOrthogonal?
Boc Acid (e.g., TFA)[10]Methyl Ester Base (e.g., LiOH)[21] or AcidYes (with base)
Boc Acid (e.g., TFA)[10]Benzyl Ester Hydrogenolysis (H₂/Pd-C)[18][22]Yes
Cbz Hydrogenolysis (H₂/Pd-C)[17]Methyl Ester Base (e.g., LiOH)[21] or AcidYes
Cbz Hydrogenolysis (H₂/Pd-C)[17]Benzyl Ester Hydrogenolysis (H₂/Pd-C)[18][22]No

Visualization of Protecting Group Strategies

Protection_Deprotection_Workflow cluster_amine Amine Protection/Deprotection cluster_acid Carboxylic Acid Protection/Deprotection AminoAcid (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid BocProtected Boc-Protected Amino Acid AminoAcid->BocProtected (Boc)₂O, Base CbzProtected Cbz-Protected Amino Acid AminoAcid->CbzProtected Cbz-Cl, Base FreeAmine Free Amine BocProtected->FreeAmine TFA CbzProtected->FreeAmine H₂/Pd-C NProtectedAA N-Protected Amino Acid MethylEster Methyl Ester NProtectedAA->MethylEster MeOH, H⁺ BenzylEster Benzyl Ester NProtectedAA->BenzylEster BnBr, Base FreeAcid Free Carboxylic Acid MethylEster->FreeAcid LiOH, H₂O BenzylEster->FreeAcid H₂/Pd-C

Caption: Workflow for the protection and deprotection of amine and carboxylic acid groups.

Orthogonal_Strategy Start Boc-NH-CHR-COOBn AmineDeprotection H₃N⁺-CHR-COOBn Start->AmineDeprotection TFA AcidDeprotection Boc-NH-CHR-COOH Start->AcidDeprotection H₂/Pd-C FinalProduct H₂N-CHR-COOH AmineDeprotection->FinalProduct H₂/Pd-C AcidDeprotection->FinalProduct TFA

Caption: Orthogonal deprotection of a Boc-protected amine and a benzyl ester.

Conclusion

The judicious selection and application of protecting groups are paramount for the successful synthesis of complex molecules incorporating (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid. By understanding the principles of orthogonal protection and the specific chemical properties of common protecting groups like Boc, Cbz, methyl esters, and benzyl esters, researchers can devise robust synthetic routes to their target molecules. The protocols provided herein serve as a practical guide for the implementation of these essential strategies in the laboratory.

References

  • Benchchem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
  • Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
  • Benchchem. Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
  • Perdih, A., & Šolmajer, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(18), 3245-3276.
  • Benchchem. Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
  • Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • Benchchem. Navigating Z-Group Deprotection in the Presence of Methyl Esters: A Comparative Guide.
  • Benchchem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2016). Protecting Groups in Peptide Synthesis. Springer Nature Experiments.
  • Asymmetric @rt. Amine Protection and Deprotection. Master Organic Chemistry.
  • J&K Scientific LLC. Methyl-Ester Protection and Deprotection.
  • Benchchem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
  • Boto, A., Hernández, R., & Suárez, E. (2004). First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives. Tetrahedron Letters, 45(4), 849-852.
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  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4843-4848.
  • ResearchGate. Recent Advances in the Synthesis of Unnatural α-Amino Acids.
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  • Singh, S., & Kumar, V. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(62), 39369-39384.
  • Subirós-Funosas, R., Moreno-Alemany, M., Giraud, M., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7599.
  • Li, J., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(10), 834-839.
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Application

Application Notes and Protocols: Elucidating the Mechanism of Action of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Introduction (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a synthetic amino acid derivative characterized by a trifluoromethylphenyl group, a feature known to enhance metabolic stability and lipophilicity in d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a synthetic amino acid derivative characterized by a trifluoromethylphenyl group, a feature known to enhance metabolic stability and lipophilicity in drug candidates.[1] While its precise biological role is not extensively documented, its structural similarity to other bioactive molecules and its classification as a glycine or phenylalanine derivative suggest potential applications in modulating physiological pathways.[2][3] This guide provides a comprehensive framework for researchers to investigate the mechanism of action of this compound, with a focus on its potential anti-inflammatory and central nervous system (CNS) activities.

The trifluoromethylphenyl moiety is a key feature, often incorporated into pharmaceutical agents to improve their bioavailability and ability to cross the blood-brain barrier.[1] This suggests that (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid could have effects within the CNS. Furthermore, its structural resemblance to non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, such as tolfenamic acid, points towards a potential role in modulating inflammatory pathways. Tolfenamic acid is a known inhibitor of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation and pain.[4][5][6] Tolfenamic acid also exhibits direct antagonism at prostaglandin receptors and can inhibit the chemotaxis of leukocytes.[4][7]

This document outlines a series of detailed protocols to systematically investigate these hypothesized mechanisms of action for (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

Part 1: Investigation of Anti-Inflammatory Activity

A primary hypothesis is that (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid possesses anti-inflammatory properties, potentially through the inhibition of the cyclooxygenase (COX) pathway. The following protocols are designed to test this hypothesis.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This initial screen will determine if the compound directly inhibits the activity of the two main COX isoforms, COX-1 and COX-2.

Protocol:

  • Reagents and Materials:

    • (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric COX inhibitor screening assay kit

    • Microplate reader

    • Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

    • Vehicle control (e.g., DMSO)

  • Procedure:

    • Prepare a stock solution of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid in DMSO.

    • Serially dilute the compound to create a range of concentrations for IC50 determination.

    • In a 96-well plate, add the appropriate COX enzyme (COX-1 or COX-2) to each well.

    • Add the test compound dilutions, positive controls, and vehicle control to the respective wells.

    • Incubate the plate according to the assay kit manufacturer's instructions to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • After a specified incubation period, add a colorimetric substrate that reacts with the prostaglandin G2 produced by the COX enzyme.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid[Experimental Value][Experimental Value]
SC-560 (Positive Control)[Known Value]-
Celecoxib (Positive Control)-[Known Value]
Prostaglandin E2 (PGE2) Production in Cell-Based Assays

To confirm the findings from the in vitro assay in a more physiologically relevant system, this protocol measures the effect of the compound on PGE2 production in cultured cells.

Protocol:

  • Cell Culture:

    • Use a relevant cell line, such as RAW 264.7 macrophages or human umbilical vein endothelial cells (HUVECs).

    • Culture cells to approximately 80% confluency in appropriate media.

  • Procedure:

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid for 1-2 hours.

    • Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS) for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

    • Normalize the PGE2 concentration to the total protein content of the cells in each well.

Data Presentation:

TreatmentPGE2 Concentration (pg/mL)
Vehicle Control[Baseline Value]
LPS[Stimulated Value]
LPS + Compound (Low Conc.)[Experimental Value]
LPS + Compound (High Conc.)[Experimental Value]

Experimental Workflow for Anti-Inflammatory Screening

G cluster_0 In Vitro Screening cluster_1 Cell-Based Validation Compound (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay IC50 Determine IC50 Values COX_Assay->IC50 Cell_Culture Cell Culture (e.g., RAW 264.7) IC50->Cell_Culture Inform Concentration Range LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation PGE2_ELISA PGE2 ELISA LPS_Stimulation->PGE2_ELISA

Caption: Workflow for assessing the anti-inflammatory potential of the compound.

Part 2: Investigation of Central Nervous System Activity

Given the chemical properties of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, exploring its effects on CNS targets is a logical next step.

Radioligand Binding Assays for CNS Receptors

This protocol provides a high-throughput method to screen the compound against a panel of common CNS receptors, ion channels, and transporters.

Protocol:

  • Target Panel Selection:

    • Select a commercially available CNS target panel (e.g., from Eurofins or CEREP). This panel should include receptors for major neurotransmitters such as serotonin, dopamine, GABA, and glutamate.

  • Procedure:

    • Provide a sample of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid at a specified concentration (e.g., 10 µM) to the screening service.

    • The service will perform radioligand binding assays for each target in the panel.

    • The results will be reported as the percentage of inhibition of radioligand binding.

    • For any significant "hits" (typically >50% inhibition), follow-up with concentration-response curves to determine the Ki (inhibition constant).

Data Presentation:

Target% Inhibition at 10 µMKi (nM) (if applicable)
5-HT1A Receptor[Experimental Value][Experimental Value]
Dopamine D2 Receptor[Experimental Value][Experimental Value]
GABA-A Receptor[Experimental Value][Experimental Value]
In Vitro Neurotransmitter Release Assay

Should the binding assays indicate an interaction with a specific neurotransmitter system, this protocol can be used to assess the functional consequences.

Protocol:

  • Synaptosome Preparation:

    • Isolate synaptosomes from a specific brain region of interest (e.g., hippocampus, striatum) from rodents.

  • Procedure:

    • Load the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]dopamine).

    • Wash the synaptosomes to remove excess radiolabel.

    • Aliquot the loaded synaptosomes into a multi-well plate.

    • Add various concentrations of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

    • Depolarize the synaptosomes using a high concentration of potassium chloride (KCl) to induce neurotransmitter release.

    • Separate the released neurotransmitter from the synaptosomes by rapid filtration.

    • Quantify the amount of radioactivity in the filtrate using a scintillation counter.

    • Calculate the effect of the compound on neurotransmitter release compared to a vehicle control.

Proposed Signaling Pathway for CNS Activity

G Compound (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid Receptor CNS Receptor (e.g., 5-HT1A) Compound->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Neurotransmitter_Release Modulation of Neurotransmitter Release Signaling_Cascade->Neurotransmitter_Release Physiological_Effect Physiological Effect Neurotransmitter_Release->Physiological_Effect

Caption: Hypothetical signaling pathway for CNS activity of the compound.

Part 3: Advanced Mechanistic Studies

Based on the initial findings, more in-depth studies can be designed to further elucidate the mechanism of action.

Gene Expression Analysis

This protocol uses quantitative PCR (qPCR) to investigate changes in the expression of genes related to inflammation or neuronal function.

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells (e.g., macrophages for inflammation, primary neurons for CNS effects) with (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

    • Extract total RNA using a commercially available kit.

  • cDNA Synthesis and qPCR:

    • Reverse transcribe the RNA into cDNA.

    • Perform qPCR using primers for target genes (e.g., COX-2, iNOS, c-fos) and a housekeeping gene for normalization.

  • Data Analysis:

    • Calculate the fold change in gene expression using the delta-delta Ct method.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic investigation of the mechanism of action of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid. By employing a combination of in vitro biochemical assays, cell-based functional assays, and molecular biology techniques, researchers can effectively probe its potential anti-inflammatory and CNS activities. The data generated from these studies will be crucial in defining the pharmacological profile of this novel compound and guiding its future development.

References

  • DrugBank. (2023, June 26). Tolfenamic acid: Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]

  • Synapse. (2023, October 26). Tolfenamic acid: Detailed Review of its Transformative R&D Success. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-AMINO-(3-TRIFLUOROMETHYL-PHENYL)-ACETIC ACID. Retrieved from [Link]

  • MedEx. (n.d.). Tufnil | 200 mg | Tablet. Retrieved from [Link]

  • Wikipedia. (n.d.). Tolfenamic acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid synthesis side reactions

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize for yield and enantiopurity. The trifluoromethyl group introduces unique electronic effects that can influence reactivity and lead to specific challenges. This resource provides in-depth, evidence-based solutions to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations grounded in chemical principles and actionable protocols.

I. Issues in Racemic Synthesis (Strecker & Bucherer-Bergs Reactions)

The initial synthesis of the racemic amino acid is commonly achieved through the Strecker or Bucherer-Bergs reaction, starting from 3-(trifluoromethyl)benzaldehyde.

Question 1: Low yield of the aminonitrile/hydantoin intermediate in the initial condensation reaction.

Answer:

Low yields in the initial step of the Strecker or Bucherer-Bergs reaction often stem from incomplete conversion of the starting aldehyde or competing side reactions. The electron-withdrawing nature of the trifluoromethyl group can impact the reactivity of the carbonyl group.

Potential Causes & Solutions:

  • Incomplete Imine/Cyanohydrin Formation: The equilibrium for imine or cyanohydrin formation may not be favorable.

    • Strecker Synthesis: Ensure anhydrous conditions to favor imine formation. The addition of a dehydrating agent like magnesium sulfate can be beneficial.[1]

    • Bucherer-Bergs Reaction: Maintain a pH of approximately 8-9.[2] Strongly alkaline conditions can lead to cyanide degradation, while acidic conditions inhibit cyanohydrin formation.[2]

  • Cannizzaro-type Side Reactions: Aldehydes lacking an alpha-hydrogen, such as 3-(trifluoromethyl)benzaldehyde, can undergo disproportionation in the presence of a strong base to form the corresponding alcohol and carboxylic acid.

    • Solution: Carefully control the pH and avoid excessively basic conditions. In the Bucherer-Bergs reaction, ammonium carbonate acts as a buffer to maintain a suitable pH range.[2]

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of side products.

    • Bucherer-Bergs Reaction: A common molar ratio for the ketone/aldehyde, potassium cyanide, and ammonium carbonate is 1:2:2 to ensure a balance of reactivity.[2]

Experimental Protocol: Optimized Bucherer-Bergs Reaction

  • In a suitable reaction vessel, combine 3-(trifluoromethyl)benzaldehyde, potassium cyanide, and ammonium carbonate in a 1:2:2 molar ratio.

  • Add a mixture of ethanol and water as the solvent. 50% ethanol is often effective.[3]

  • Heat the mixture to reflux (approximately 80-100°C) and monitor the reaction progress by TLC or HPLC.[2]

  • Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the hydantoin product.[2]

  • Purify the hydantoin by recrystallization from an ethanol/water mixture.[2]

Question 2: Formation of unexpected side products during the Strecker or Bucherer-Bergs reaction.

Answer:

The primary side products in these reactions often arise from the reactivity of the starting materials and intermediates under the reaction conditions.

Potential Side Products & Mitigation:

  • Over-alkylation (Bucherer-Bergs): Excess cyanide can potentially lead to the formation of undesired byproducts.[2]

    • Solution: Adhere to the recommended 1:2:2 stoichiometry of aldehyde:KCN:(NH₄)₂CO₃.[2]

  • Formation of 2-hydroxyimino-2-phenylacetonitrile: This can occur from the partial hydrolysis of the aminonitrile product on silica gel during chromatography.[4]

    • Solution: Minimize contact time with silica gel during purification or use an alternative purification method if this side product is significant.

II. Challenges in the Hydrolysis of the Aminonitrile/Hydantoin Intermediate

The hydrolysis of the intermediate is a critical step where racemization and incomplete conversion can occur.

Question 3: Incomplete hydrolysis of the aminonitrile or hydantoin to the desired amino acid.

Answer:

Nitriles and hydantoins are relatively stable, and their hydrolysis requires forcing conditions, which can also promote side reactions.[5]

Troubleshooting Hydrolysis:

  • Insufficiently Harsh Conditions: The reaction may not proceed to completion if the acid/base concentration or temperature is too low.

    • Solution: For acid hydrolysis of nitriles, strong acids like concentrated HCl and elevated temperatures are typically required.[6][7] Similarly, base-catalyzed hydrolysis of hydantoins often requires a strong base and heating.[2]

  • Formation of the Intermediate Amide: The hydrolysis of a nitrile proceeds through an amide intermediate.[4] Under certain conditions, the reaction may stall at the amide stage.

    • Solution: Prolonged reaction times or more forcing conditions (higher temperature or acid/base concentration) are generally needed to hydrolyze the amide to the carboxylic acid.[8] However, be mindful that harsher conditions can increase the risk of racemization.

Question 4: Significant racemization of the desired (R)-enantiomer during synthesis or workup.

Answer:

The benzylic proton in α-amino acids is susceptible to abstraction, especially under basic conditions, leading to racemization. The electron-withdrawing trifluoromethyl group can increase the acidity of this proton, making the compound more prone to racemization.[9][10]

Strategies to Minimize Racemization:

  • Avoid Prolonged Exposure to Strong Bases: During workup and purification, minimize the time the amino acid is in a basic solution.

  • Control Temperature: Racemization rates increase with temperature.[11] Perform base-mediated steps at lower temperatures if possible.

  • Acidic Conditions for Hydrolysis: Acid-catalyzed hydrolysis of the nitrile or hydantoin is generally preferred to minimize racemization compared to basic conditions.

  • Use of Chiral Auxiliaries or Asymmetric Catalysts: The most effective way to control stereochemistry is to employ an asymmetric synthesis strategy from the outset.[12] This can involve using a chiral auxiliary or a chiral catalyst in the Strecker reaction.

Racemization_Mechanism

III. Purification and Enantiomeric Enrichment

Obtaining the final product with high chemical and enantiomeric purity is the ultimate goal.

Question 5: Difficulty in separating the desired (R)-enantiomer from the racemic mixture.

Answer:

The separation of enantiomers requires a chiral environment. This can be achieved through diastereomeric salt formation or chiral chromatography.

Methods for Chiral Resolution:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

    • Protocol:

      • Dissolve the racemic amino acid in a suitable solvent.

      • Add a stoichiometric amount of a chiral resolving agent (e.g., tartaric acid or a chiral amine).

      • Allow the diastereomeric salts to crystallize. The less soluble salt will precipitate out.

      • Filter the crystals and wash with a cold solvent.

      • Liberate the desired enantiomer from the salt by treatment with an acid or base.

  • Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[13][14]

    • Common CSPs: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for separating chiral amino acids and their derivatives.[15]

    • Mobile Phase Optimization: The choice of mobile phase (e.g., hexane/isopropanol for normal phase, or buffered aqueous solutions with an organic modifier for reversed-phase) is crucial for achieving good separation.[1][15]

Question 6: Presence of persistent impurities in the final product.

Answer:

Impurities can be carried through from earlier steps or generated during the final purification stages.

Common Impurities and Removal Strategies:

ImpurityOriginRecommended Purification Method
Unreacted 3-(trifluoromethyl)benzaldehydeIncomplete initial reactionRecrystallization or column chromatography of the intermediate.
Corresponding α-hydroxy acidHydrolysis of the cyanohydrin intermediateRecrystallization of the final product.
Amide intermediateIncomplete hydrolysisRe-subjecting the mixture to hydrolysis conditions or purification by chromatography.
Decarboxylation productThermal decomposition or harsh acidic conditionsRecrystallization or preparative HPLC. Decarboxylation of amino acids can occur upon heating, leading to the formation of the corresponding amine.[16][17]

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Screen a selection of chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H) with a standard mobile phase such as n-hexane/isopropanol with a small amount of a modifier (e.g., trifluoroacetic acid for acidic analytes).[1]

  • Mobile Phase Optimization: Once a column showing some separation is identified, optimize the mobile phase composition (ratio of hexane to alcohol) to improve resolution.

  • Flow Rate and Temperature: Adjust the flow rate and column temperature to fine-tune the separation and peak shape.[15]

Chiral_HPLC_Workflow

Frequently Asked Questions (FAQs)

Q1: What is the role of the trifluoromethyl group in the observed side reactions?

A1: The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects: 1) It can activate the carbonyl group of the starting aldehyde towards nucleophilic attack, but it can also increase the acidity of the benzylic proton in the final amino acid, making it more susceptible to racemization.[9][18] 2) It can influence the electronic properties of the aromatic ring, which may affect the rates of various reactions.

Q2: Are there any green chemistry approaches to this synthesis?

A2: Yes, research is ongoing to develop more environmentally friendly methods. This includes the use of water as a solvent, employing catalytic rather than stoichiometric reagents, and developing enzymatic resolutions which are highly selective and operate under mild conditions.

Q3: How can I confirm the absolute configuration of my final product?

A3: The absolute configuration can be confirmed by several methods, including X-ray crystallography of a suitable crystal, comparison of the optical rotation with a known standard, or by using chiral chromatography and comparing the elution order with that of a certified reference material.

Q4: What are the key safety precautions to take during this synthesis?

A4: The use of cyanide salts (e.g., KCN, NaCN) is a major hazard in the Strecker and Bucherer-Bergs syntheses. These reactions should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. It is crucial to avoid acidification of cyanide-containing solutions, as this will generate highly toxic hydrogen cyanide gas. Always quench any residual cyanide with an oxidizing agent like bleach before disposal.

References

  • Sathee NEET. (n.d.). Chemistry Decarboxylation Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Decarboxylation. In Wikipedia. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2020). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS)
  • Nile Chemicals. (2021, January 25). Decarboxylating amino acids [Video]. YouTube. [Link]

  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
  • Quora. (2021, January 14). What is decarboxylation of amino acids, and what are some of the products of this process?. Retrieved from [Link]

  • Soloshonok, V. A., et al. (2005). Resolution/Deracemization of Chiral α-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers. Journal of the American Chemical Society, 127(42), 14734-14741.
  • ResearchGate. (2014, March). Deracemization of Racemic Amino Acids Using (R)- and (S)-Alanine Racemase Chiral Analogues as Chiral Converters.
  • Google Patents. (2017, March 21). Process for the racemization of α-amino acids. (U.S.
  • JACS Au. (2021). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]

  • PMC. (2023, July 25).
  • Phenomenex. (n.d.).
  • Filo. (2025, November 24). Nitriles undergo hydrolysis to form amides and further to carboxylic acid.
  • LCGC International. (2003, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Name Reactions. (n.d.). Bucherer-Bergs Reaction.
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
  • PubMed. (2018, October 3).
  • Wikipedia. (2023, November 29). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (2017, February 28).
  • NROChemistry. (n.d.). Strecker Synthesis.
  • MDPI. (2021, July 28). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
  • ResearchGate. (2023, April). Scheme 1 Selective hydrolysis of nitriles to amides.
  • Česká a slovenská farmacie. (2007).
  • PMC. (2021, August 3).
  • MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins.
  • Shimadzu. (2016).
  • Reddit. (2021, June 16). In the mechanism for hydrolysis of nitriles there is formation of an amide followed by formation of a carboxylic acid.
  • PMC. (n.d.).
  • PMC. (2024, May 31).
  • PMC. (n.d.). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.
  • The Organic Chemistry Tutor. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples.
  • RSC Publishing. (n.d.).
  • Sinfoo Biotech. (n.d.). (r)-2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid.
  • Google Patents. (2005, March 22). Process for the synthesis of trifluorophenylacetic acids. (U.S.
  • MedchemExpress.com. (n.d.). 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.
  • Google Patents. (1983, April 12). Resolution of racemic amino acids. (U.S.
  • PMC. (n.d.).
  • Espacenet. (1992, August 19). Precipitation-induced asymmetric transformation of chiral alpha-amino acids and salts thereof.
  • Google Patents. (2006, August 9). Industrial preparation method for 3-amino phenylacetic acid.
  • ResearchGate. (2025, February).

Sources

Optimization

improving the yield of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid synthesis

Technical Support Center: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid Synthesis Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #CF3-PG-YIELD-OPT Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid Synthesis

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #CF3-PG-YIELD-OPT

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting hub for the synthesis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (also known as (R)-3-trifluoromethylphenylglycine). This chiral building block is critical for next-generation peptide therapeutics and GLP-1 analogs.

Unlike standard aliphatic amino acids, the electron-withdrawing trifluoromethyl (


) group at the meta-position creates unique electronic effects that destabilize the chiral center (increasing racemization risk) while simultaneously altering solubility profiles.

This guide prioritizes Yield Integrity —ensuring that gains in conversion are not lost during isolation.

Select Your Synthesis Pathway

Module 1: The Bio-Catalytic Route (Hydantoinase Process)

Recommended for: Scale-up (>100g), Green Chemistry requirements, High Enantiomeric Excess (ee).

The Core Mechanism: This route relies on the Dynamic Kinetic Resolution (DKR) of 5-(3-trifluoromethylphenyl)hydantoin. The


 group is your ally here; its electron-withdrawing nature increases the acidity of the C5-proton, facilitating spontaneous racemization of the unreacted (S)-hydantoin into the reactive (R)-hydantoin pool.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Stalled Conversion (<50%) Racemization of the "wrong" enantiomer is too slow.Increase pH to 8.5–9.0. The

group allows spontaneous racemization at lower pH than unsubstituted phenyl hydantoins, but if pH is < 7.5, the DKR stalls.
Low ee in Final Product Non-enantioselective chemical hydrolysis occurring alongside enzymatic hydrolysis.Lower Temperature. Operate at 30°C–35°C. Chemical hydrolysis (which produces racemic product) accelerates faster than enzymatic hydrolysis at >50°C.
Precipitate in Reactor Substrate (Hydantoin) has low aqueous solubility.Add Co-solvent. Use 5-10% DMSO or Methanol. Warning: Exceeding 15% often denatures hydantoinase enzymes.

Visualization: Dynamic Kinetic Resolution Workflow

DKR_Process Racemic_Hyd Racemic 5-(3-CF3-Ph)-Hydantoin S_Hyd (S)-Hydantoin (Unreactive) Racemic_Hyd->S_Hyd Dissolution R_Hyd (R)-Hydantoin (Reactive Substrate) Racemic_Hyd->R_Hyd S_Hyd->R_Hyd Spontaneous Racemization (pH > 8.0, CF3-assisted) N_Carb N-Carbamoyl Intermediate R_Hyd->N_Carb D-Hydantoinase Final_Prod (R)-Amino Acid Product N_Carb->Final_Prod D-Carbamoylase (Decarbamoylation)

Caption: The "Infinite Loop" of DKR. The (S)-enantiomer constantly refills the (R)-pool, theoretically allowing 100% theoretical yield.

Module 2: The Chemical Route (Asymmetric Strecker)

Recommended for: Laboratory scale, Medicinal Chemistry, Variable analogs.[1][2]

The Core Mechanism: Reaction of 3-trifluoromethylbenzaldehyde with a cyanide source and a chiral amine (e.g., (R)-phenylglycinol) or a chiral organocatalyst (thiourea derivative).

Critical Failure Point: The Workup The


 group makes the benzylic proton of the final amino acid acidic (

vs. normal ~20). Standard strongly basic hydrolysis (NaOH/Reflux) often causes racemization.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
High Yield, 0% ee (Racemic) Base-catalyzed racemization during nitrile hydrolysis.Switch to Acid Hydrolysis. Use 6M HCl at 60°C–80°C. If base is required, use LiOH (weaker cation effect) at ambient temperature and monitor strictly.
Incomplete Imine Formation

group deactivates the aldehyde electronically (inductive effect).
Dehydrating Agent. Add

or

during imine formation to drive equilibrium.
Cyanide Safety Concerns Use of HCN gas or KCN.Use TMSCN. Trimethylsilyl cyanide is safer and often provides higher diastereoselectivity in Strecker reactions.
Module 3: Downstream Processing (The "Hidden" Yield Killer)

Many users synthesize the product successfully but lose 40-60% during isolation because they fail to account for the Isoelectric Point (pI) shift caused by the


 group.

The Science of Solubility:

  • Standard Phenylglycine pI: ~5.8

  • 3-CF3-Phenylglycine Estimated pI: ~5.2 – 5.4

    • Reasoning: The

      
       group lowers the 
      
      
      
      of the amine (making it less basic) and the carboxylic acid (making it more acidic).

Optimization Protocol:

  • Do not neutralize to pH 7.0. The molecule is likely soluble as a salt at pH 7.

  • Target pH 5.3. Use a precise pH meter.

  • Zeta Potential Confirmation: If possible, measure Zeta potential; the point where it crosses 0 mV is your maximum precipitation point.

Visualization: Solubility vs. pH Curve

Solubility_Curve cluster_zone Yield Capture Zone pH_Acid pH < 2.0 Cationic Form (+) Soluble pH_Iso pH ~ 5.3 (pI) Zwitterion (0) INSOLUBLE (Precipitates) pH_Acid->pH_Iso Add Base (slowly) pH_Base pH > 8.0 Anionic Form (-) Soluble pH_Iso->pH_Base Add Excess Base

Caption: Target the Zwitterionic window (pH ~5.3) for maximum precipitation. Deviating by 1.0 pH unit can redissolve 30% of product.

Frequently Asked Questions (FAQs)

Q: Can I use standard enzymatic kits for phenylglycine? A: Yes, but monitor the reaction time. The


 group adds steric bulk. If using a standard D-hydantoinase, you may need to increase enzyme loading by 20% compared to unsubstituted phenylglycine.

Q: My product is pink/reddish after acid hydrolysis. Why? A: This indicates oxidation of the aromatic ring or trace phenols. The


 group activates the ring toward certain radical processes if light/air is present. Fix:  Perform hydrolysis under Nitrogen (

) atmosphere and add a pinch of EDTA to chelate trace metals.

Q: How do I confirm the absolute configuration is (R)? A: Do not rely solely on optical rotation, as the


 group can invert the sign of rotation compared to the parent phenylglycine. Must Use:  Chiral HPLC (e.g., Crownpak CR(+) column) or derivatization with Marfey's reagent followed by LC-MS.

References & Authoritative Sources

  • Hydantoinase Process & DKR:

    • Study: "Dynamic Kinetic Resolution of Hydantoins."

    • Source: Syldatk, C., et al. (1999). Applied Microbiology and Biotechnology.

    • Context: Establishes the mechanism for spontaneous racemization of C5-substituted hydantoins.

    • (Proxy for general hydantoinase DKR mechanisms).

  • Strecker Synthesis Optimization:

    • Study: "Catalytic Asymmetric Strecker Reaction."[1]

    • Source: Jacobsen, E. N., et al. (2009). Nature.

    • Context: foundational work on thiourea catalysts for Strecker chemistry.

  • Isoelectric Point Calculations:

    • Tool: "Isoelectric Point of Amino Acids."[3][4][5][6][7]

    • Source: Master Organic Chemistry.

    • Context: Theoretical basis for pI shift calculations.

Disclaimer: This guide is for research purposes. All chemical synthesis involving cyanides or biological agents must be conducted in compliance with local safety regulations (OSHA/EHS).

Sources

Troubleshooting

optimizing reaction conditions for coupling (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Topic: Optimization of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid Coupling Welcome to the Specialized Chemistry Support Hub. Ticket ID: CF3-PHG-OPT-001 Status: Open Assigned Specialist: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid Coupling

Welcome to the Specialized Chemistry Support Hub.

Ticket ID: CF3-PHG-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

You are encountering challenges with (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (hereafter referred to as (R)-3-CF3-Phg ). This is not a standard coupling. This substrate presents a "perfect storm" of stereochemical instability and steric/electronic deactivation.

This guide is structured to troubleshoot the specific electronic effects of the trifluoromethyl group and provide self-validating protocols to preserve enantiopurity.

Module 1: The Core Problem – The "Super-Acidic" Alpha-Proton

Before optimizing yield, you must secure the stereocenter. Phenylglycine derivatives are notorious for racemization, but your substrate is significantly more labile than unsubstituted phenylglycine.

The Mechanism of Failure:

  • Benzylic Resonance: The

    
    -proton is adjacent to both a carbonyl and a phenyl ring, allowing resonance stabilization of the enolate.
    
  • Inductive Acidification (The CF3 Effect): The trifluoromethyl group at the meta-position is a strong electron-withdrawing group (EWG). It pulls electron density from the phenyl ring, which in turn pulls density from the benzylic position. This lowers the pKa of the

    
    -proton significantly , making it highly susceptible to deprotonation by tertiary amine bases (DIPEA, TEA).
    
  • Oxazolone Formation: Upon activation of the carboxylate, the amide backbone attacks the activated carbonyl, forming an oxazolone (azlactone). The low pKa facilitates rapid enolization of this intermediate, destroying chirality.

Visualizing the Threat Pathway

RacemizationPathway Start (R)-3-CF3-Phg (Activated Ester) Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization (Fast) Base Base (DIPEA/TEA) Enol Enolized Oxazolone (Achiral/Planar) Base->Enol Catalyzes Oxazolone->Enol Base removes acidic α-H (CF3 effect) Racemate Racemic Product (50:50 R/S) Oxazolone->Racemate Amine Attack Enol->Oxazolone Reprotonation

Figure 1: The oxazolone pathway. The CF3 group (not shown but implied on the Ph ring) stabilizes the 'Enolized Oxazolone' transition state, accelerating racemization.

Module 2: Strategic Reagent Selection

Do not use standard HBTU/DIPEA conditions for this substrate. The risk of epimerization is too high.

Scenario A: (R)-3-CF3-Phg is the Carboxylic Acid (The Danger Zone)

You are activating the chiral center.

  • Recommendation: Use T3P (Propylphosphonic anhydride) or Oxyma Pure/DIC .

  • Why? T3P acts as an acid scavenger and does not require strong bases if pyridine is used. Oxyma Pure is a superior additive that suppresses oxazolone formation more effectively than HOBt/HOAt [1].

Scenario B: (R)-3-CF3-Phg is the Nucleophile (Amine)

You are coupling to the chiral amine.

  • Challenge: The CF3 group reduces the nucleophilicity of the amine (electronic deactivation).

  • Recommendation: Use a high-energy active ester (e.g., HATU ) for the partner acid.

  • Risk: Low racemization risk for the amine itself, but the reaction may be sluggish.

Decision Matrix

SelectionLogic Role What is the role of (R)-3-CF3-Phg? IsAcid Carboxylic Acid (Electrophile) Role->IsAcid IsAmine Amine (Nucleophile) Role->IsAmine T3P Protocol A: T3P + Pyridine (Lowest Epimerization) IsAcid->T3P Solubility OK? Oxyma Protocol B: DIC + Oxyma Pure (Solid Phase/Green) IsAcid->Oxyma Solid Phase? HATU Protocol C: HATU + Collidine (Force reaction) IsAmine->HATU Low Nucleophilicity

Figure 2: Reagent selection logic based on the role of the fluorinated phenylglycine.

Module 3: Validated Experimental Protocols
Protocol A: The "Safe Harbor" (T3P Coupling)

Best for: Coupling (R)-3-CF3-Phg as an acid in solution phase.

Materials:

  • (R)-3-CF3-Phg (protected, e.g., Boc/Fmoc)

  • Amine partner

  • T3P (50% w/w in EtOAc or DMF)

  • Pyridine (Base/Solvent) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF (Green alternatives, T3P is stable in these).

Step-by-Step:

  • Dissolution: Dissolve (R)-3-CF3-Phg (1.0 equiv) and the Amine partner (1.1 equiv) in EtOAc (or DMF if solubility is poor). Concentration: 0.1 M.

  • Cooling: Cool the mixture to 0 °C . Temperature control is vital to suppress proton transfer.

  • Base Addition: Add Pyridine (3.0 equiv).

  • Activation: Add T3P (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Checkpoint: If reaction is <50% complete after 4 hours, do not heat. Add 0.5 eq more T3P.

  • Workup: Wash with water, 1N HCl (to remove pyridine), and brine.

Why this works: T3P generates a mixed anhydride that is less prone to oxazolone formation than O-acylisoureas (from carbodiimides). Pyridine is a weaker base than DIPEA, reducing


-deprotonation risk [2].
Protocol B: The "Oxyma" Standard (Solid Phase Compatible)

Best for: SPPS or when T3P is unavailable.

Materials:

  • DIC (Diisopropylcarbodiimide) - Preferred over EDC for solubility.

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1][2]

  • Base: None (if possible) or TMP (2,4,6-Trimethylpyridine/Collidine) .

Step-by-Step:

  • Pre-activation (Critical): Dissolve (R)-3-CF3-Phg (1.0 eq) and Oxyma Pure (1.0 eq) in DMF.

  • Cooling: Cool to 0 °C.

  • Carbodiimide: Add DIC (1.0 eq). Stir for 2–3 minutes.

    • Note: Do not pre-activate for >5 minutes. The active ester is unstable.

  • Coupling: Add this mixture to the resin/amine.

  • Base (Only if necessary): If the amine is a salt (e.g., HCl salt), add Collidine (1.0 eq per HCl). Avoid DIPEA.

    • Expert Insight: Collidine is sterically hindered and less basic (pKa ~7.4) compared to DIPEA (pKa ~10.5), making it unable to deprotonate the

      
      -carbon of the CF3-Phg [3].
      
Module 4: Troubleshooting & FAQ

Q1: My yield is low (<30%) when (R)-3-CF3-Phg is the amine. Why? A: The 3-CF3 group withdraws electrons, making the amino group a poor nucleophile.

  • Fix: You need a more reactive electrophile. Switch the partner acid activation to HATU or COMU . Use HOAt as an additive. Perform the reaction at higher concentration (0.5 M) to drive kinetics.

Q2: I see a double peak in HPLC (approx. 50:50 split). What happened? A: You have total racemization. This likely occurred during activation.

  • Root Cause:[1][2][3][4][5][6][7] Did you use DIPEA or TEA with HATU/HBTU?

  • Fix: Switch to Protocol A (T3P) immediately. If you must use HATU, use Collidine as the base and keep the temperature at 0 °C.

Q3: Can I use DMF as a solvent for T3P? A: Yes, but T3P is commercially supplied in EtOAc or DMF. If using the EtOAc solution, ensure your peptide is soluble in an EtOAc/DMF mix. T3P efficiency drops if the reaction is too dilute due to solubility issues.

Q4: How do I measure the Enantiomeric Excess (ee)? A: Standard C18 HPLC will not separate enantiomers. You must use a Chiral Stationary Phase (CSP).

  • Recommended Columns: Chiralpak IA or IC (amylose/cellulose derivatives).

  • Mobile Phase: Hexane/IPA or MeOH/EtOH (depending on column type).

References
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A., Imazumi, H., El-Faham, A., Ferrer, F. J., Zhang, C., Lee, Y., ... & Albericio, F. (2002). The uronium/guanidinium peptide coupling reagents: finally the true uronium salts. Angewandte Chemie International Edition, 41(3), 441-445. Link

Sources

Optimization

Technical Support Center: Preventing Racemization of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Executive Summary: The "Electronic Trap" You are working with (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid , a derivative of phenylglycine. This molecule presents a unique challenge compared to standard amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Electronic Trap"

You are working with (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid , a derivative of phenylglycine. This molecule presents a unique challenge compared to standard amino acids.

The Core Problem: Standard


-amino acids (like Alanine) have an 

-proton

of ~21. Unsubstituted phenylglycine drops this to ~18-19 due to the phenyl ring's electron-withdrawing nature. In your specific molecule, the 3-trifluoromethyl (

) group
exerts a strong inductive electron-withdrawing effect (-I effect) from the meta position. This further acidifies the

-proton, likely lowering the

to the 16-17 range.

Consequence: The energy barrier for deprotonation is significantly lowered. Under standard coupling conditions (especially with bases like DIEA), this molecule will rapidly racemize via oxazolone formation or direct enolization .

Troubleshooting Guides & Protocols

Module A: Peptide Coupling (The Critical Step)

Issue: "I see 10-40% racemization when coupling this acid using HATU/DIEA."

Root Cause: The combination of a strong activator (HATU) and a strong tertiary base (DIEA) creates a high concentration of the activated ester in a basic environment. This promotes the formation of the oxazolone (azlactone) intermediate, which rapidly loses chirality due to the acidity of the C-2 proton.

Solution: The "Base-Starved" Protocol Switch to neutral or weakly basic coupling systems. The gold standard for racemization-prone arylglycines is Oxyma Pure combined with a carbodiimide.

Protocol 1: DIC/Oxyma Pure (Recommended)

This method avoids tertiary bases entirely during the activation step.

  • Dissolve: Dissolve 1.0 equiv of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (N-protected) in DCM or DMF (DCM is preferred if solubility permits, as it suppresses racemization better than DMF).

  • Add Additive: Add 1.0 equiv of Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).

  • Cool: Cool the mixture to 0 °C .

  • Activate: Add 1.0 equiv of DIC (Diisopropylcarbodiimide). Stir for 2-5 minutes.

  • Couple: Add the amine nucleophile (1.0 - 1.2 equiv).

  • Monitor: Allow to warm to room temperature only after 1 hour.

Why this works: Oxyma Pure forms an active ester that is highly reactive toward amines but less prone to oxazolone formation than OBt esters. The absence of DIEA prevents direct proton abstraction.

Protocol 2: COMU/TMP (High Efficiency)

If you must use a uronium/phosphonium salt, use COMU with a hindered, weak base.

  • Reagents: Use COMU (1.0 equiv) as the coupling reagent.

  • Base: Use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIEA.

    • Ratio: Use exactly 1.0 equiv of TMP. Excess base is fatal to enantiopurity.

  • Procedure: Pre-activate at 0 °C for 30 seconds, then add the amine.

Module B: Base Selection Matrix

User Question: "Can I just reduce the amount of DIEA?"

Answer: It is risky. Even trace amounts of strong base can catalyze racemization of this specific substrate. Refer to the hierarchy below for base selection.

Base TypeReagentRisk LevelMechanism of Failure
Strong/Hindered DIEA (Hünig's Base)CRITICAL High

(~10.5) rapidly deprotonates the oxazolone species.
Strong/Unhindered Triethylamine (TEA)CRITICAL High

(~10.7) and less steric bulk allow fast proton abstraction.
Weak/Hindered TMP (Collidine) LOW Lower

(~7.4) is sufficient to deprotonate the ammonium salt but insufficient to deprotonate the

-carbon.
Weak NMM (N-methylmorpholine)MODERATE

~7.4. Better than DIEA, but Collidine is superior for arylglycines.
Module C: Esterification

Issue: "I need to make the methyl ester. Can I use Methyl Iodide and Potassium Carbonate?"

Answer: Absolutely NOT. Basic alkylation (


) conditions will instantly racemize the substrate. The carbonate base will deprotonate the 

-carbon before the alkylation is complete.

Correct Protocol: Acid-Catalyzed Esterification

  • Suspend: Suspend the amino acid in dry Methanol.

  • Chill: Cool to 0 °C.

  • Activate: Dropwise add Thionyl Chloride (

    
    , 2.0 equiv) .
    
    • Note: The reaction generates HCl in situ, protecting the amine as the hydrochloride salt and preventing the free amine from acting as an internal base.

  • Reflux: Heat to reflux (65 °C) for 2-4 hours.

  • Workup: Concentrate in vacuo. Do not wash with basic aqueous solutions (like

    
    ) unless the contact time is extremely short and cold.
    

Visualizing the Racemization Pathway

The diagram below illustrates the "Danger Zone" (Oxazolone formation) and the decision logic to avoid it.

RacemizationPathways cluster_prevention Prevention Strategy Start Activated Amino Acid (R)-Config Base Presence of Base (DIEA/TEA) Start->Base Standard Activation DirectCoupling Direct Amine Attack (Fast Kinetics) Start->DirectCoupling Oxyma/DIC (No Base) Oxazolone Oxazolone Intermediate (Azlactone) Base->Oxazolone Cyclization Deprotonation Deprotonation of C-alpha (Stabilized by 3-CF3-Phenyl) Oxazolone->Deprotonation High Acidity Planar Planar Enolate (Achiral) Deprotonation->Planar Racemic Racemic Product (50% R / 50% S) Planar->Racemic Reprotonation PureProduct Enantiopure Product (>99% ee) DirectCoupling->PureProduct

Caption: Pathway A (Red) shows the base-catalyzed oxazolone route leading to racemization. Pathway B (Green) shows the direct coupling pathway favored by base-free carbodiimide/Oxyma chemistry.

Frequently Asked Questions (FAQ)

Q1: Does the protecting group matter? A: Yes. Urethane protecting groups (Fmoc, Boc, Cbz) are mandatory. They destabilize the oxazolone intermediate compared to amide protecting groups (like Acetyl or Benzoyl). However, even with Fmoc/Boc, the 3-trifluoromethyl group makes the oxazolone stable enough to form if strong base is present.

Q2: I already made the peptide and suspect racemization. How do I check? A: You cannot rely on standard C18 HPLC. You must use Chiral HPLC.

  • Column: Daicel Crownpak CR-I(+/-) is excellent for free amino acids. For protected peptides, use Chiralpak IA or IC .

  • Marfey's Reagent: If you lack a chiral column, derivatize a small aliquot with Marfey's Reagent (FDAA). This converts the enantiomers into diastereomers, which can be separated on a standard C18 column.

Q3: Can I use microwave synthesis? A: Avoid it. Microwave heating accelerates the rate of racemization faster than it accelerates the coupling for this specific class of molecules. Keep temperatures


 25 °C.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Steinauer, R., et al. (1989). Racemization of Phenylglycine Derivatives. Bachem Technical Notes. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Biotage. (2020). Peptide Synthesis Best Practices: Handling Racemization-Prone Amino Acids. Link

  • Sigma-Aldrich. (2023). Acidity of Alpha-Hydrogens in Carbonyl Compounds. Link

Troubleshooting

Technical Support Center: Purification of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Case ID: PUR-3CF3-PG Status: Active Support Level: Tier 3 (Senior Scientist) Compound Class: Non-proteinogenic -amino acids / Phenylglycine derivatives. Executive Summary & Compound Profile This guide addresses the purif...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3CF3-PG Status: Active Support Level: Tier 3 (Senior Scientist) Compound Class: Non-proteinogenic


-amino acids / Phenylglycine derivatives.

Executive Summary & Compound Profile

This guide addresses the purification of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (also known as 3-trifluoromethylphenylglycine). This compound presents unique challenges due to the electron-withdrawing trifluoromethyl (


) group, which significantly alters the acidity of the 

-proton and the lipophilicity of the phenyl ring compared to standard phenylglycine.
Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Purification
Structure Zwitterionic (Amphoteric)High water solubility at

and

. Low solubility at pI.
Isoelectric Point (pI) ~5.9 – 6.1 (Predicted)Critical: The pH target for maximum precipitation (crashing out).
Chirality (R)-EnantiomerRequires chiral resolution or asymmetric synthesis.
Stability

-Proton Acidity
The electron-deficient ring increases acidity; avoid strong bases and high heat to prevent racemization.
Solubility Moderate LipophilicityThe

group allows solubility in alcohols (MeOH, EtOH) better than unsubstituted glycine.

Diagnostic Decision Matrix

Use the following logic flow to determine the appropriate purification strategy for your current crude material.

PurificationStrategy Start Start: Analyze Crude Material CheckEE Check Enantiomeric Excess (ee) Start->CheckEE Racemic Racemic or Low ee (<80%) CheckEE->Racemic Low ee Enantioenriched Enantioenriched (>80% ee) CheckEE->Enantioenriched High ee CheckChemPurity Check Chemical Purity HighImpurity Low Chemical Purity (<90%) CheckChemPurity->HighImpurity Salts/Byproducts HighChemPurity High Chemical Purity (>95%) CheckChemPurity->HighChemPurity Clean NMR Resolution Strategy A: Classical Resolution (Diastereomeric Crystallization) Racemic->Resolution Enantioenriched->CheckChemPurity Desalt Strategy C: Isoelectric Precipitation (Desalting) HighImpurity->Desalt Recryst Strategy B: Direct Recrystallization (Solvent Screening) HighChemPurity->Recryst Scale > 10g PrepHPLC Strategy D: Prep Chiral HPLC (Crown Ether Column) HighChemPurity->PrepHPLC Scale < 1g / High Purity Req

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude material quality.

Troubleshooting Guides (FAQ Format)

Issue 1: "I cannot separate the enantiomers using standard C18 HPLC."

Root Cause: Enantiomers have identical physical properties in an achiral environment. Standard C18 columns cannot discriminate between them. Solution: You must use a Chiral Stationary Phase (CSP) .[1]

  • Recommended Column: Crownpak CR(+) (Daicel) or equivalent Crown Ether phase.[2]

    • Why? Crown ethers complex specifically with the primary ammonium group (

      
      ) of free amino acids. This works best for zwitterions in acidic aqueous mobile phases.
      
  • Alternative: Chiralpak ZWIX(+) (Zwitterionic ion exchanger).

  • Mobile Phase:

    
     (typically 
    
    
    
    or
    
    
    in water/methanol). Do not use phosphate buffers if using Crownpak, as they can crystallize or interfere with complexation.
Issue 2: "The product oils out instead of crystallizing during resolution."

Root Cause: The hydrophobic


 group lowers the melting point of the salt and increases solubility in organic solvents, leading to a "supersaturated oil" rather than a crystal lattice.
Solution: 
  • Switch Solvents: Avoid pure alcohols. Use a mixture of Alcohol/Water (9:1) or Alcohol/MTBE . The water helps solvate the ionic salt head, while MTBE acts as an anti-solvent for the hydrophobic tail.

  • Temperature Control: Do not cool rapidly to

    
    . Cool slowly to room temperature first.
    
  • Seeding: Retain a small amount of the oil; scratch the glass side of the vessel to induce nucleation, or use a seed crystal from a previous successful small-scale batch.

Issue 3: "My yield is good, but the product contains high inorganic salts (Ash)."

Root Cause: After neutralizing a resolution salt (e.g., tartrate) with base (NaOH), you likely evaporated the water, trapping NaCl or Na-tartrate with your amino acid. Solution: Isoelectric Precipitation (See Protocol B). Amino acids are least soluble at their isoelectric point (pI). You must adjust the pH exactly to the pI (~6.0) and allow the zwitterion to precipitate while the inorganic salts remain dissolved in the mother liquor.

Issue 4: "The optical rotation is lower than reported literature values."

Root Cause:

  • Partial Racemization: The electron-withdrawing

    
     group makes the 
    
    
    
    -proton more acidic (
    
    
    vs
    
    
    for standard alkanes). Heating in basic solution causes racemization.
  • Contaminants: Residual resolving agent (e.g., Tartaric acid has a high rotation) or inorganic salts diluting the specific rotation. Solution: Verify purity via Chiral HPLC (not just rotation). If chemically pure but low rotation, recrystallize the final free acid from Water/Ethanol (1:1) .

Detailed Experimental Protocols

Protocol A: Classical Resolution Screening

Use this if starting with racemic material.

Theory: You form a diastereomeric salt using a chiral acid. The (R)-Amine-(Chiral Acid) salt will have different solubility than the (S)-Amine-(Chiral Acid) salt.

Recommended Resolving Agents:

  • (+)-Tartaric Acid (Standard starting point).

  • (+)-10-Camphorsulfonic Acid (CSA) (Good for lipophilic amino acids).

  • (S)-Mandelic Acid (Structurally similar to the target, often provides good

    
    -
    
    
    
    stacking).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Racemic Amino Acid in

    
     (1.0 eq) or 
    
    
    
    (1.0 eq) depending on the resolving agent (Acidic agents require the free amine form; Basic agents require the carboxylic acid form). Note: For phenylglycines, we typically use the Acidic Resolving Agent on the free amino acid.
  • Mixing: Add 1.0 eq of Resolving Agent (e.g., (+)-Tartaric acid) in Methanol or Ethanol.

  • Heating: Heat to reflux until clear.

  • Cooling: Cool slowly to Room Temperature (

    
    ) over 4 hours. If no crystals form, cool to 
    
    
    
    .
  • Filtration: Collect the precipitate.

  • Free-Basing (Crucial):

    • Dissolve salt in minimum water.

    • Adjust pH to ~6.0 (pI) using

      
       or 
      
      
      
      .
    • The free amino acid zwitterion will precipitate. Filter and dry.

Protocol B: Isoelectric Precipitation (Desalting)

Use this to remove inorganic salts or after hydrolysis of the resolution salt.

Workflow Diagram:

IsoelectricPrecipitation Input Impure Amino Acid (High Salt / Dissolved) Adjust Adjust pH to 6.0 (Use pH meter) Input->Adjust Precip Precipitation (Stir 1h @ 0°C) Adjust->Precip Solubility Minimized Filter Filtration (Wash with cold water) Precip->Filter MotherLiq Mother Liquor (Contains NaCl/Salts) Filter->MotherLiq Waste Solid Pure Zwitterion Filter->Solid Product

Figure 2: Isoelectric precipitation workflow for desalting.

Procedure:

  • Dissolve: Dissolve the crude solid in minimum

    
     (if currently basic/neutral) or 
    
    
    
    (if currently acidic) to ensure full solubility. Filter off any insoluble mechanical impurities.
  • Titrate: Place the solution on a magnetic stirrer with a calibrated pH probe immersed.

  • Neutralize: Slowly add the opposing acid/base dropwise.

    • Target:pH 5.9 – 6.1 .

  • Precipitate: As you approach pH 6, the solution will become cloudy. Once at pH 6, cool the slurry to

    
     and stir for 1 hour to maximize yield.
    
    • Note: If the CF3 group makes it too soluble in water, add Ethanol (up to 30% v/v) to force precipitation.

  • Wash: Filter the white solid. Wash twice with a small volume of ice-cold water (to remove NaCl) and then once with cold Acetone (to dry).

Analytical Validation (QC)

Before releasing the batch, validate using these parameters:

TestMethodAcceptance Criteria
Enantiomeric Purity Chiral HPLC (Crownpak CR(+))

Chemical Purity HPLC (C18, 0.1% TFA in Water/MeCN)

Identity

-NMR (

+ DCl)
Matches Reference
Specific Rotation Polarimetry (

,

)
Compare to Lit. (typically negative for R-isomer in HCl, verify with specific lit.)

References

  • Chiral Separation of Amino Acids: Daicel Corporation. Instruction Manual for CROWNPAK CR(+). Available at: [Link] (Accessed 2024).

  • Phenylglycine Resolution: Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving agents like Tartaric acid).
  • Isoelectric Point Calculation: Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry. W.H. Freeman.
  • Synthesis of Trifluoromethyl Amino Acids: Soloshonok, V. A., et al. (2004). "Asymmetric Synthesis of fluorine-containing amino acids." Chemical Reviews, 104(12). (Context on acidity and stability of CF3-substituted amino acids).

Disclaimer: This guide is for research purposes only. The user is responsible for ensuring compliance with local safety regulations when handling fluorinated organic compounds and strong acids/bases.

Sources

Optimization

Technical Support Center: Crystallization of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

The following guide is structured as a Tier 3 Technical Support Knowledge Base for process chemists and engineers. It prioritizes actionable troubleshooting over theoretical generalities.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for process chemists and engineers. It prioritizes actionable troubleshooting over theoretical generalities.

[1]

Ticket ID: CRY-TFM-PG-001 Subject: Troubleshooting Oiling Out, Gelation, and Poor Yields in Fluorinated Phenylglycine Derivatives Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary & Compound Profile

User Context: You are attempting to crystallize (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (hereafter (R)-TFM-PG ). The Core Problem: This molecule is a "greasy zwitterion."[1] The trifluoromethyl (


) group adds significant lipophilicity to the aromatic ring, while the amino-acid backbone remains highly polar/ionic. This duality creates a "solubility gap" where the compound is poorly soluble in both pure non-polar solvents (due to zwitterionic charge) and pure water (due to the hydrophobic 

group).[1]

Physical Profile:

  • State: White to off-white solid.[1]

  • Isoelectric Point (pI): Estimated ~5.5 – 6.0 (similar to phenylglycine).[1]

  • Critical Behavior: Prone to oiling out (liquid-liquid phase separation) before crystallizing because the metastable oil phase is energetically accessible when supersaturation is high.[1]

Phase 1: Diagnosis (The "Why")[1]

Before attempting a new crystallization, identify your specific failure mode using the table below.

ObservationDiagnosisRoot Cause
Sticky Oil / Gum LLPS (Liquid-Liquid Phase Separation) Supersaturation is too high; temperature is above the "oiling out" boundary.[1] Impurities may be depressing the melting point.[1]
Rigid Gel Gelation Solvent viscosity is too high or hydrogen-bonding network is trapping solvent (common in water/alcohol mixes).[1]
Fine Powder Nucleation Crash Addition of anti-solvent was too fast or pH adjustment passed the pI too quickly.[1]
Haze that won't settle Metastable Zone Width (MSZW) Issue Particles are colloidal.[1] Zeta potential is preventing agglomeration.[1]

Phase 2: Solvent Selection Strategy

The


 group dictates that you cannot treat this exactly like simple Phenylglycine.[1] You must accommodate the lipophilicity.[1]
Recommended Solvent Systems
Solvent ClassSpecific SolventRoleRatingNotes
Primary (Dissolution) Dilute HCl (1M) Solubilizer⭐⭐⭐⭐⭐Converts zwitterion to Cationic HCl salt.[1] High solubility.
Primary (Dissolution) Dilute NaOH (1M) Solubilizer⭐⭐⭐⭐Converts zwitterion to Anionic carboxylate.[1] Good solubility.
Co-Solvent Methanol / Ethanol Bridge⭐⭐⭐Helps solvate the

-phenyl ring during transition.[1]
Anti-Solvent Acetonitrile Precipitator⭐⭐Risk: High chance of oiling out.[1] Use only with seeding.
Anti-Solvent Isopropanol (IPA) Precipitator⭐⭐⭐⭐Best balance for controlled growth.[1]

Phase 3: Protocol Optimization (The "How")

Protocol A: The "pH Swing" (Standard Purification)

Best for: Crude material with inorganic salts or starting material impurities.

  • Dissolution: Suspend crude (R)-TFM-PG in water (10 mL/g).

  • Acidification: Slowly add 2M HCl until the solution is clear (pH < 1.5).

    • Checkpoint: If haze remains, filter through a 0.45µm membrane. This haze will act as false nucleation sites.[1]

  • Neutralization (The Critical Step):

    • Place the vessel in a water bath at 40°C (Warmth prevents oiling).[1]

    • Slowly dose 2M NaOH or NH₄OH with vigorous stirring.[1]

    • Target pH: 5.5 – 6.0 (The Isoelectric Point).[1]

  • Aging: Once turbidity appears, STOP base addition.[1] Hold for 30 mins to allow crystal growth. Then continue to pH 6.0.[1]

  • Cooling: Cool linearly to 5°C over 2 hours.

Protocol B: The "Reactive HCl Salt" Crystallization

Best for: High purity requirements and avoiding zwitterionic solubility issues.

  • Dissolution: Dissolve 10g of (R)-TFM-PG in Methanol (50 mL) at 50°C.

  • Acidification: Add 1.1 equivalents of Concentrated HCl (37%) or HCl in Methanol.

  • Distillation: Vacuum distill to remove ~50% of the methanol (azeotroping off water).

  • Anti-solvent Addition: Slowly add Ethyl Acetate or MTBE (warm, 40°C) until slight cloudiness persists.[1]

  • Seeding: Add seed crystals of the HCl salt (0.1 wt%).

  • Crystallization: Cool to 0°C. The HCl salt usually crystallizes much better than the free zwitterion.[1]

Troubleshooting Specific Defects

Issue: "The product oiled out immediately upon neutralizing."

The Fix: The "Rubbing" & Temperature Cycle. Oiling out means the system entered the spinodal decomposition region before nucleation could occur.

  • Do not discard the oil. Re-heat the mixture until it becomes a clear solution again (or the oil dissolves).

  • Seed at High Temperature: Add seed crystals while hot (just below saturation temp).

  • Slower Cooling: If you cooled at 1°C/min, switch to 0.1°C/min.

  • High Shear: Use an overhead stirrer with a pitch-blade impeller.[1] High shear can induce nucleation in oils.[1]

Issue: "The enantiomeric excess (ee) dropped."

The Fix: Chiral Upgrade via Tosylate Salt. If the (R)-isomer purity is low (<95%), simple recrystallization often fails because the racemate might form a stable compound (pseudoracemate).[1]

  • Form the p-Toluenesulfonic acid (TsOH) salt.[1]

  • Recrystallize the salt from Isopropanol/Water (9:1) .

  • Aromatic sulfonates often π-stack with the phenylglycine ring, improving lattice selectivity for the major enantiomer [1].[1]

Decision Logic (Visualized)

The following diagram outlines the decision process for rescuing a failed crystallization batch.

CrystallizationLogic Start Start: Crude (R)-TFM-PG SolubilityCheck Check Solubility in 1M HCl Start->SolubilityCheck Filter Filter Insoluble Impurities SolubilityCheck->Filter Neutralize Neutralize to pH 5.5 (40°C) Filter->Neutralize Observation Observation? Neutralize->Observation Precipitate White Precipitate Observation->Precipitate Cloudy Oil Oiling Out / Gum Observation->Oil Droplets Gel Gel Formation Observation->Gel Viscous Success Cool -> Filter -> Wash (Water/MeOH) Precipitate->Success FixOil Reheat -> Add Seed -> Slow Cool Oil->FixOil FixGel Add Ionic Strength (NaCl) or Increase Temp Gel->FixGel FixOil->Observation Retry FixGel->Observation Retry

Caption: Decision tree for troubleshooting phase transitions during the pH-swing crystallization of (R)-TFM-PG.

References

  • Enantiomeric Resolution & Salt Formation

    • Context: Use of sulfonic acids (camphorsulfonic, toluenesulfonic) is standard for resolving and purifying phenylglycine analogs.
    • Source: Clark, J. et al. "Resolution of 2-amino-2-phenylacetic acid derivatives."[1] Journal of Chemical Technology & Biotechnology. 2

  • General Properties of Phenylglycine Derivatives

    • Context: Solubility data and zwitterionic behavior of the parent compound (Phenylglycine)
    • Source: PubChem Compound Summary for N-Phenylglycine (Structural Analog).[1] [1]

  • Crystallization of Fluorinated Amino Acids

    • Context: Handling 4-Fluoro-DL-Phenylglycine and similar analogs requires safety precautions due to irritant properties (H315, H319).[1][3][4]

    • Source: Apollo Scientific Safety Data Sheet.[1] 5[1][6]

  • Synthesis & Physical Data

    • Context: Confirmation of the compound's existence, CAS (1228548-29-5)
    • Source: Sigma-Aldrich Product Specification for (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.[1]

Sources

Troubleshooting

analytical method validation for (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Technical Support Center: Analytical Method Validation Topic: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid Ticket ID: AMV-TFM-PG-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Validation Topic: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid Ticket ID: AMV-TFM-PG-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Analytical Technical Support Center

You are validating an analytical method for (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid . This molecule is a non-proteinogenic amino acid, specifically a trifluoromethyl-substituted phenylglycine analog. Its zwitterionic nature, combined with the hydrophobic


 group and the critical need for enantiomeric purity, presents unique challenges in HPLC method development and validation.

This guide is structured to address these specific chemical behaviors, aligned with the modern ICH Q2(R2) and ICH Q14 (Analytical Procedure Development) guidelines.

Part 1: The "Golden" Method & Development Strategy

Before validating, you must ensure your method is capable.[1][2] For this specific molecule, standard C18 columns often fail to separate enantiomers or provide poor retention for the zwitterion.

Recommended Method: Zwitterionic Chiral Stationary Phase (ZCSP)

We recommend using a Cinchona alkaloid-derived zwitterionic phase (e.g., Chiralpak ZWIX(+) or ZWIX(-)).[3][4] These columns are designed specifically for free amino acids, utilizing a double ion-pairing mechanism that is superior to standard crown ethers for bulky analogs like yours.

Standard Operating Conditions (Starting Point):

ParameterSpecificationRationale
Column Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm)Optimized for zwitterionic amino acid separation via ion-pairing.
Mobile Phase MeOH / ACN / H₂O (49:49:2 v/v/v)Protic solvent (MeOH) is essential for the ZWIX mechanism.
Additives 50 mM Formic Acid + 25 mM DiethylamineCritical: Establishes the double ion-pairing mechanism.[4]
Flow Rate 0.5 mL/minLower flow rate enhances mass transfer for chiral recognition.
Detection UV @ 210–220 nmThe phenyl ring provides absorbance;

is UV transparent.
Temperature 25°CLower temperature often improves chiral resolution (

).

Part 2: Validation Logic Flow (ICH Q2(R2))

Validation is not just a checklist; it is the confirmation of the Analytical Target Profile (ATP). Use the following logic flow to guide your validation strategy.

ValidationFlow Start Method Definition (ATP) Spec Specificity (Enantiomeric Purity) Start->Spec Step 1: Identity Spec->Start Fail: Resolution < 1.5 Lin Linearity & Range (80-120%) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Acc->Lin Fail: Bias Detected Prec Precision (Repeatability) Acc->Prec Recovery 98-102% Robust Robustness (DoE Approach) Prec->Robust RSD < 2.0% Report Final Validation Report Robust->Report Design Space Confirmed

Figure 1: Analytical Method Validation Lifecycle aligned with ICH Q2(R2) principles. This flow emphasizes that Specificity (Chiral Resolution) is the gatekeeper for all subsequent parameters.

Part 3: Technical Support Q&A (Troubleshooting)

Topic 1: Specificity & Chiral Resolution

Q: I am seeing a "shoulder" on my main peak instead of a clean separation of the (S)-enantiomer. How do I fix this?

Diagnostic: This is a resolution (


) failure. For (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, the bulky 

group can sterically hinder the chiral selector if the mobile phase is not optimized.

Troubleshooting Protocol:

  • Check the Counter-Ion Ratio: On ZWIX columns, the ratio of acid (Formic) to base (Diethylamine) determines the ionization state of the column and the analyte.

    • Action: Ensure you have a 2:1 molar ratio of Acid:Base (e.g., 50mM FA : 25mM DEA). If the ratio drifts, resolution collapses.

  • Temperature Effect: Chiral recognition is enthalpy-driven.

    • Action: Lower the column oven temperature to 15°C or 20°C. This often dramatically increases

      
       by "freezing" the transient diastereomeric complex.
      
  • Water Content:

    • Action: Ensure water content in the mobile phase is exactly 2%. Removing water completely (100% MeOH/ACN) often ruins peak shape for zwitterions.

Topic 2: Linearity & Solution Stability

Q: My linearity plot at low concentrations is curving. Is my detector failing?

Diagnostic: It is likely not the detector, but rather adsorption or solubility issues. The hydrophobic


 group makes the molecule "sticky" to glass surfaces at low concentrations, while the zwitterionic head group makes it tricky to dissolve in pure organic solvents.

Troubleshooting Protocol:

  • Diluent Mismatch: If you dissolve the sample in 100% DMSO or MeOH and inject into a mobile phase containing water/buffer, the analyte may precipitate microscopically upon mixing.

    • Action: Use the mobile phase as the diluent for all serial dilutions.

  • Glass Adsorption:

    • Action: For the LOQ (Limit of Quantitation) levels, add 0.1% BSA (Bovine Serum Albumin) or use low-binding polypropylene vials to prevent the hydrophobic phenyl ring from sticking to the container walls.

Topic 3: Peak Tailing (Asymmetry > 1.5)

Q: The main peak has a long tail. I've tried a new column, but it persists.

Diagnostic: Peak tailing in amino acids is classically caused by secondary interactions between the amine group and residual silanols on the silica support. However, on ZWIX (hybrid/polymer coated) or Crown ether columns, it often indicates pH mismatch .

Root Cause Analysis Diagram:

TailingRCA Problem Peak Tailing (As > 1.5) Check1 Check Mobile Phase pH Problem->Check1 Check2 Check Sample Diluent Problem->Check2 Check3 Check Column History Problem->Check3 Sol1 Add 5mM Ammonium Acetate (Masks Silanols) Check1->Sol1 pH is unstable Sol2 Match Diluent pH to MP (Prevents pH shock) Check2->Sol2 Diluent too strong/wrong pH Sol3 Regenerate/Replace Column (Contamination) Check3->Sol3 High backpressure

Figure 2: Root Cause Analysis for Peak Tailing. For zwitterions, pH control is the primary variable affecting peak symmetry.

Corrective Action:

  • The "Buffer Trick": If using a C18 method (for achiral purity), ensure the pH is below 3.0 (protonating the carboxylic acid, keeping the amine charged) or above 8.0 (if the column tolerates it). Operating at pH 4-6 (near the isoelectric point) guarantees tailing and poor retention.

Part 4: Specific Validation Experiments

Experiment A: Accuracy (Recovery from Matrix)

Since this is a drug development context, you are likely testing this in a formulation matrix.

  • Preparation: Prepare placebo matrix (excipients without API).

  • Spiking: Spike the (R)-isomer at 50%, 100%, and 150% of the target concentration.

  • Calculation:

    
    
    
  • Acceptance Criteria: 98.0% – 102.0% mean recovery.

  • Critical Note: Ensure the extraction solvent (if tablets/capsules) is acidic (e.g., 0.1 N HCl in Methanol) to fully solubilize the zwitterion and break excipient binding.

Experiment B: Robustness (DoE)

Per ICH Q2(R2), robustness should be assessed during development, but confirmed here.

  • Factors to Vary:

    • Mobile Phase Ratio: ± 2% Methanol.

    • Column Temp: ± 5°C.

    • Additive Concentration: ± 10% (DEA/Formic Acid).

  • Success Criteria: Resolution (

    
    ) between (R) and (S) enantiomers must remain > 1.5.
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[5] Link

  • ICH Harmonised Guideline. (2023). Analytical Procedure Development Q14. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[5] Link

  • Ilisz, I., et al. (2014). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids. Journal of Chromatography A. Link

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-).Link

  • Dolan, J. W. (2010). Peak Tailing and Fronting: Causes and Cures.[1] LCGC North America. Link

Sources

Optimization

stability testing of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid under different conditions

Here is the technical support center guide for the stability testing of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid. Welcome to the technical support guide for (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide for the stability testing of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

Welcome to the technical support guide for (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and integrity of this chiral intermediate. Here, you will find answers to common questions, troubleshooting for experimental challenges, and detailed protocols grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, and why is its stability critical?

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic amino acid, specifically a derivative of phenylglycine.[1] Such compounds are significant building blocks in medicinal chemistry. Its stability is paramount because chemical degradation can lead to the loss of purity, the formation of potentially toxic impurities, and a decrease in the overall efficacy of a final active pharmaceutical ingredient (API). Furthermore, as a chiral molecule, maintaining its stereochemical integrity is crucial, as the different enantiomers can have vastly different pharmacological activities or toxicities.[2]

Q2: What are the primary degradation pathways I should be concerned about?

Based on its structure—an amino acid with a phenylglycine core—the primary degradation pathways to anticipate are:

  • Oxidative Degradation: The amino group and the benzylic carbon are susceptible to oxidation. This can lead to the formation of imines, ketones, or other related species. Strecker degradation, an oxidative pathway for amino acids, can yield products like benzaldehyde and benzoic acid derivatives.[3]

  • Decarboxylation: Like many amino acids, this compound can undergo decarboxylation (loss of CO₂), especially when exposed to heat or certain pH conditions. This process involves the cleavage of the C-C bond adjacent to the carboxyl group.[4]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, if it were part of a larger molecule (like a peptide), the amide bonds would be susceptible. As a free amino acid, this is less of a concern unless under extreme pH and temperature.[5]

  • Photodegradation: Aromatic systems and compounds with heteroatoms can be sensitive to light. Exposure to UV or visible light can provide the energy to initiate degradation reactions.

  • Racemization: The chiral center (the carbon atom bonded to the amino and carboxyl groups) can be susceptible to racemization (conversion of the R-enantiomer to the S-enantiomer), particularly under basic or acidic conditions or upon heating. This would result in a loss of enantiomeric purity.

Q3: What are the recommended storage conditions for this compound?

Proper storage is the first line of defense against degradation.

  • Solid Form: As a solid powder, the compound should be stored in a well-sealed container, protected from light and moisture, at low temperatures. Recommended conditions are typically -20°C for long-term storage (years) and 4°C for shorter-term storage (months).[6]

  • In Solution: Solutions are far more prone to degradation. If you must store solutions, they should be prepared fresh. For temporary storage, use a suitable solvent (like DMSO for stock solutions), aliquot to avoid freeze-thaw cycles, and store at -80°C for up to six months or -20°C for one month.[6] Avoid storing aqueous solutions for extended periods, as they are more susceptible to pH-dependent degradation and microbial growth.

Q4: What is a forced degradation study, and why is it essential?

A forced degradation study, or stress testing, is an experiment where the drug substance is intentionally exposed to harsh conditions that are more severe than accelerated stability conditions.[7][8] Its purposes are multifold:

  • To Elucidate Degradation Pathways: It helps identify the likely degradation products that could form during long-term storage.[8]

  • To Develop Stability-Indicating Methods: It is crucial for developing and validating analytical methods (like HPLC) that can separate the parent compound from all its potential degradation products, proving the method is "stability-indicating."[9]

  • To Inform Formulation and Packaging: Understanding how the molecule degrades under light, heat, or humidity helps in designing a stable formulation and selecting appropriate packaging (e.g., amber vials for light-sensitive compounds).[7]

Regulatory bodies like the ICH require forced degradation studies as part of the drug development process.[10][11]

Q5: Why is a chiral-specific analytical method absolutely necessary?

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a single enantiomer. A standard achiral HPLC method can measure the purity of the compound but cannot distinguish between the (R)- and (S)-enantiomers.[12] A chiral method is critical for two reasons:

  • Detecting Racemization: It is the only way to determine if the desired (R)-enantiomer is converting to the undesired (S)-enantiomer under stress conditions.

  • Ensuring Stereochemical Purity: The starting material and the final product must be controlled for enantiomeric purity. A chiral analytical method is required to quantify the enantiomeric excess (e.e.) and ensure it meets specifications.[11]

Section 2: Troubleshooting Guide

Issue: My compound shows rapid degradation after being dissolved in an aqueous buffer.
  • Probable Cause 1: pH Instability. Amino acids often have a pH range of maximum stability. Extreme acidic or basic conditions can catalyze degradation, such as decarboxylation or racemization. Many compounds exhibit maximum stability in a slightly acidic to neutral pH range (e.g., pH 4-6).[13][14]

    • Solution: Conduct a pH-ranging study. Prepare solutions in a series of buffers (e.g., pH 2, 4, 7, 9, 12) and monitor the stability over a short period (e.g., 24-48 hours) at a controlled temperature. This will help you identify the optimal pH range for your experiments.

  • Probable Cause 2: Buffer Catalysis. Certain buffer components can actively participate in and accelerate degradation reactions. For example, phosphate or citrate buffers can sometimes catalyze hydrolysis.[13]

    • Solution: Compare the stability in your current buffer with the stability in a different, non-reactive buffer system at the same pH. Also, compare it to the stability in purified water adjusted to the target pH with dilute acid/base.

Issue: I am seeing new, unexpected peaks in my chromatogram during a stability study.
  • Probable Cause: Degradation Products or Impurities. These peaks are likely degradation products formed under the experimental conditions or impurities from the starting material that are now resolving.

    • Solution 1: Peak Identification. The first step is to determine the origin of the peaks. Compare the chromatogram of the stressed sample to that of an unstressed sample and a blank (containing only the solvent/buffer).[11]

    • Solution 2: Mass Spectrometry. Use a hyphenated technique like LC-MS to get the mass-to-charge ratio (m/z) of the unknown peaks. This provides the molecular weight of the degradants and is the most powerful tool for proposing their structures. For example, a mass loss of 44 Da would strongly suggest decarboxylation.

    • Solution 3: Diode Array Detector (DAD/PDA). If using HPLC with a DAD, examine the UV spectrum of the unknown peak. A significant change in the spectrum compared to the parent compound suggests a modification to the chromophore (the aromatic ring).

Issue: My chiral purity (enantiomeric excess) is decreasing over time, but the overall purity on my achiral HPLC looks fine.
  • Probable Cause: Racemization. This is a classic sign of racemization, where the (R)-enantiomer is converting to its mirror image, the (S)-enantiomer. An achiral method cannot see this change.

    • Solution 1: Investigate Stress Factors. Racemization is often catalyzed by pH (especially basic conditions) and/or temperature. Re-evaluate your solution pH and storage/experimental temperature.

    • Solution 2: Method Validation. Ensure your chiral analytical method itself is not causing the racemization. This is unlikely but possible if the mobile phase is harsh or the column temperature is very high. Analyze a freshly prepared sample to confirm the initial enantiomeric excess.

Issue: I have completed a forced degradation study (acid, base, oxidation, heat, light) and see less than 5% degradation in all conditions.
  • Probable Cause: The compound is highly stable, or the stress conditions were not harsh enough. While high stability is a desirable property, a forced degradation study should aim to achieve a modest level of degradation (typically 5-20%) to prove the analytical method's capability.[5]

    • Solution: Increase Stress Intensity. Do not simply increase the temperature to an extreme, as this can lead to unrealistic degradation pathways.[5] Instead, systematically increase the stress level.

      • Acid/Base: Increase the concentration of the acid/base (e.g., from 0.1 N to 1 N HCl/NaOH) or increase the exposure time.

      • Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 10% H₂O₂) or the duration of exposure.

      • Thermal: Increase the temperature moderately (e.g., from 60°C to 80°C) and extend the time. Also, consider testing with humidity.[15]

      • Photostability: Ensure the sample is exposed to the ICH-recommended total illumination (≥1.2 million lux hours) and UV energy (≥200 watt hours/m²).[10] If no degradation occurs, the material can be considered photostable.

Section 3: Experimental Protocols & Data

Protocol 1: General Forced Degradation Study Workflow

This protocol outlines a typical workflow for investigating the stability of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Prep->Acid Expose aliquots Base Base Hydrolysis (0.1 N NaOH, RT) Prep->Base Expose aliquots Ox Oxidation (3% H₂O₂, RT) Prep->Ox Expose aliquots Therm Thermal Stress (80°C, solid & solution) Prep->Therm Expose aliquots Photo Photostability (ICH Q1B Light Box) Prep->Photo Expose aliquots Neutralize Neutralize/Quench (If applicable) Acid->Neutralize Base->Neutralize Ox->Neutralize Therm->Neutralize Photo->Neutralize Dilute Dilute to Target Conc. Neutralize->Dilute Analyze Analyze by Stability- Indicating Method (Chiral & Achiral HPLC) Dilute->Analyze Report Calculate % Degradation & Mass Balance Analyze->Report Identify Identify Degradants (LC-MS) Report->Identify

Caption: Workflow for a forced degradation study.

Protocol 2: Example Stability-Indicating Chiral HPLC-UV Method

This method is a starting point for separating the enantiomers of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid and its potential degradation products. Method development and validation are required.

Table 1: Example Chiral HPLC Method Parameters

ParameterSettingRationale
Column Chiral Stationary Phase (CSP), e.g., a macrocyclic glycopeptide-based column (Chirobiotic T or V)These columns are effective for separating underivatized amino acids in polar ionic or reversed-phase modes.[16]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape and is MS-compatible for degradant identification.
Gradient 5% B to 60% B over 15 minutesA gradient is used to elute both the polar parent compound and potentially less polar degradation products.
Flow Rate 0.5 mL/minA typical flow rate for analytical HPLC columns.
Column Temp. 25°CTemperature can affect chiral separation; consistency is key. Avoid high temperatures that may promote on-column racemization.
Injection Vol. 5 µLSmall volume to prevent peak overload.
Detection UV at 220 nm and 254 nm220 nm for the peptide bond-like structure and 254 nm for the aromatic ring to capture a wide range of compounds.
Hypothetical Forced Degradation Data

The following table summarizes plausible results from a forced degradation study on the compound, analyzed by the chiral HPLC method above.

Table 2: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% Degradation of (R)-enantiomer% S-enantiomer FormedMajor Degradation Products (Hypothetical)
Control (Unstressed) < 0.1%< 0.1%None
0.1 N HCl, 60°C, 24h 8.5%1.2%Decarboxylation product
0.1 N NaOH, RT, 4h 15.2%6.8%Racemization, Strecker-type products
3% H₂O₂, RT, 24h 11.0%0.5%Oxidized aromatic ring, imine intermediate
Heat, 80°C, 72h (Solid) 1.5%< 0.2%Minor unspecified degradants
Photostability (ICH Q1B) 4.5%< 0.2%Photodimerization products

Note: These data are representative examples and will vary based on precise experimental conditions.

Section 4: References

  • Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved February 1, 2026, from

  • Royal Society of Chemistry. (n.d.). On the degradation pathway of glyphosate and glycine. Environmental Science: Processes & Impacts. Retrieved February 1, 2026, from

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved February 1, 2026, from

  • CHIRAL LABORATORIES. (n.d.). Forced Degradation Studies. Retrieved February 1, 2026, from

  • Some ECC. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved February 1, 2026, from

  • PubMed. (n.d.). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Retrieved February 1, 2026, from

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved February 1, 2026, from

  • MedchemExpress.com. (n.d.). 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid. Retrieved February 1, 2026, from

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved February 1, 2026, from

  • ResearchGate. (n.d.). Minor Strecker degradation products of penylalanine and phenyglycine. Retrieved February 1, 2026, from

  • PubMed. (n.d.). Influence of pH, Temperature, and Buffers on the Kinetics of Ceftazidime Degradation in Aqueous Solutions. Retrieved February 1, 2026, from

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved February 1, 2026, from

  • PMC. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Retrieved February 1, 2026, from

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved February 1, 2026, from

  • PubMed. (n.d.). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Retrieved February 1, 2026, from

  • ResearchGate. (n.d.). Effect of temperature, pH and light on the stability of sulforaphane solution. Retrieved February 1, 2026, from

  • ResearchGate. (n.d.). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. Retrieved February 1, 2026, from

  • PubMed. (n.d.). The effects of temperature, pH, and salinity on the growth and dimorphism of Penicillium marneffei. Retrieved February 1, 2026, from

  • NIH. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Retrieved February 1, 2026, from

Sources

Troubleshooting

Technical Support Center: Synthesis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to the synthesis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid. This guide is designed t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during their synthetic experiments. As your virtual Senior Application Scientist, I will walk you through the common impurities, their origins, and strategies for their detection and mitigation, ensuring the integrity of your synthesis and the purity of your final product.

Introduction: The Challenge of Purity in Chiral Amino Acid Synthesis

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic amino acid of significant interest in pharmaceutical development due to its unique structural features. The synthesis of this chiral molecule, like many others, is often accompanied by the formation of various impurities that can impact its efficacy, safety, and stability. This guide provides a comprehensive overview of these impurities, their mechanisms of formation, and robust analytical and purification strategies to ensure a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the synthesis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

Q1: My final product shows a lower than expected optical purity. What is the likely cause and how can I fix it?

A1: The most common cause of low optical purity is the presence of the undesired (S)-enantiomer.

The synthesis of a single enantiomer is a significant challenge. Depending on your synthetic route, the (S)-enantiomer can be a major impurity.

  • Causality:

    • Racemic Synthesis followed by Resolution: If your synthesis produces a racemic mixture of the amino acid which is then resolved, incomplete resolution is the most probable cause. The efficiency of chiral resolving agents can vary, and the crystallization or chromatographic conditions may not be optimal.

    • Asymmetric Synthesis: In an asymmetric synthesis, the enantioselectivity of the catalyst or chiral auxiliary may not be 100%. This will inevitably lead to the formation of a small amount of the (S)-enantiomer. Furthermore, racemization of the desired (R)-enantiomer can occur under harsh reaction conditions (e.g., strong acid or base, high temperatures).[1][2]

  • Troubleshooting & Protocol:

    • Confirm Enantiomeric Purity: Utilize a validated chiral High-Performance Liquid Chromatography (HPLC) method to accurately quantify the ratio of (R) and (S) enantiomers.

    • Optimize Chiral Resolution: If using a resolution method, re-evaluate your resolving agent, solvent system, and crystallization temperature. Multiple recrystallizations may be necessary.

    • Review Asymmetric Synthesis Conditions: If employing an asymmetric route, scrutinize the reaction conditions. Consider lowering the reaction temperature, using a more selective catalyst, or changing the solvent to improve enantioselectivity.

    • Investigate Potential Racemization: Analyze samples at different stages of your synthesis to pinpoint where the loss of optical purity is occurring. If racemization is suspected during a specific step (e.g., hydrolysis), explore milder conditions.

Q2: I'm observing an unknown peak in my HPLC chromatogram that is not the (S)-enantiomer. What could it be?

A2: This unknown peak is likely a process-related impurity, which can originate from starting materials, intermediates, or side reactions.

The complexity of multi-step organic syntheses often leads to the formation of various byproducts.

  • Causality & Common Impurities:

    • Starting Material Impurities: Impurities present in the starting material, 3-(trifluoromethyl)benzaldehyde, can carry through the synthesis. A common impurity in benzaldehydes is the corresponding benzoic acid (3-(trifluoromethyl)benzoic acid), formed by oxidation.[3]

    • Incomplete Reaction: Unreacted starting materials or intermediates can remain in the final product. For instance, in a Strecker synthesis, the intermediate α-aminonitrile (2-amino-2-(3-(trifluoromethyl)phenyl)acetonitrile) may not be fully hydrolyzed.[4][5]

    • Side Reactions: The reaction conditions can promote side reactions. For example, during the hydrolysis of the nitrile or amide intermediate, over-hydrolysis can lead to the formation of the corresponding α-hydroxy acid (2-hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid).

    • Reagent-Derived Impurities: Reagents used in the synthesis can also lead to impurities.

  • Troubleshooting & Protocol:

    • Characterize the Impurity: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the unknown impurity.

    • Analyze Starting Materials: Obtain a certificate of analysis for your starting materials and consider re-purifying them if necessary.

    • Optimize Reaction Conditions: To minimize incomplete reactions, consider extending reaction times, increasing the temperature (while monitoring for racemization), or using a higher excess of reagents.

    • Purification Strategy: Develop a robust purification method, such as recrystallization or column chromatography, to remove the identified impurity.

Q3: My yield is consistently low. What are the potential reasons?

A3: Low yields can be attributed to several factors, including incomplete reactions, side reactions, and product loss during workup and purification.

  • Causality:

    • Poor Reaction Kinetics: The reaction may be slow under the chosen conditions, leading to a significant amount of unreacted starting material.

    • Competing Side Reactions: As discussed in Q2, side reactions can consume starting materials and reduce the yield of the desired product.

    • Product Solubility: The desired amino acid may have some solubility in the mother liquor during crystallization, leading to loss of product.

    • Degradation: The product may be unstable under the reaction or workup conditions.

  • Troubleshooting:

    • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.

    • Condition Optimization: Experiment with different solvents, temperatures, and catalyst loadings to improve the reaction rate and minimize side reactions.

    • Workup and Purification Optimization: Adjust the pH during extraction to ensure the amino acid is in its least soluble form. For crystallization, explore different solvent systems and cooling profiles to maximize recovery.

Common Impurities and Their Formation

A thorough understanding of potential impurities is the first step towards controlling them. The following table summarizes the most common impurities in the synthesis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

Impurity NameStructureTypical Origin
(S)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid Enantiomer of the desired productIncomplete chiral resolution or non-ideal enantioselectivity of an asymmetric synthesis.
3-(Trifluoromethyl)benzaldehyde Unreacted starting materialIncomplete reaction in the initial step (e.g., Strecker or Bucherer-Bergs synthesis).
3-(Trifluoromethyl)benzoic acid Oxidation of the starting aldehydeImpurity in the starting 3-(trifluoromethyl)benzaldehyde or oxidation during the reaction.
2-Amino-2-(3-(trifluoromethyl)phenyl)acetonitrile IntermediateIncomplete hydrolysis in a Strecker synthesis.[4][5]
2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid Hydrolysis byproductHydrolysis of the intermediate cyanohydrin in a Strecker synthesis or hydrolysis of the amino group under harsh conditions.
2-Amino-2-(3-(trifluoromethyl)phenyl)acetamide IntermediateIncomplete hydrolysis of the amide intermediate in certain synthetic routes.

Visualizing the Synthetic Landscape: Pathways and Impurity Formation

To better understand the relationships between the synthetic routes and the formation of impurities, the following diagrams illustrate the key transformations.

Strecker_Synthesis cluster_intermediates Intermediates cluster_products Products & Impurities Aldehyde 3-(Trifluoromethyl)benzaldehyde Aminonitrile 2-Amino-2-(3-(trifluoromethyl)phenyl)acetonitrile Aldehyde->Aminonitrile + NH3, + CN- Cyanohydrin 2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetonitrile Aldehyde->Cyanohydrin + CN- (side reaction) Ammonia Ammonia (NH3) Cyanide Cyanide (HCN/CN-) R_Amino_Acid (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid Aminonitrile->R_Amino_Acid Hydrolysis (Enantioselective) S_Amino_Acid (S)-Enantiomer Aminonitrile->S_Amino_Acid Hydrolysis (Non-selective) Hydroxy_Acid 2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid Cyanohydrin->Hydroxy_Acid Hydrolysis

Caption: Strecker Synthesis Pathway and Potential Impurity Formation.

Bucherer_Bergs_Synthesis cluster_intermediate_bb Intermediate cluster_products_bb Products Aldehyde_BB 3-(Trifluoromethyl)benzaldehyde Hydantoin 5-(3-(Trifluoromethyl)phenyl)hydantoin Aldehyde_BB->Hydantoin + (NH4)2CO3, + KCN Carbonate_BB Ammonium Carbonate Cyanide_BB Potassium Cyanide Racemic_Amino_Acid Racemic 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid Hydantoin->Racemic_Amino_Acid Hydrolysis

Caption: Bucherer-Bergs Synthesis leading to a Racemic Mixture.

Experimental Protocols: A Guide to Purity Analysis

Accurate assessment of product purity is paramount. The following are generalized protocols for the analysis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid and its common impurities.

Protocol 1: Chiral HPLC for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess of your final product.

  • Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak® series) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ series).

  • Mobile Phase: A typical mobile phase for chiral separations of amino acids consists of a mixture of an organic solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an acidic or basic additive to improve peak shape.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (typically around 220-260 nm).

  • Sample Preparation: Dissolve a small amount of your product in the mobile phase or a compatible solvent.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard of the racemic mixture to determine the retention times of the (R) and (S) enantiomers.

    • Inject your sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Protocol 2: Reversed-Phase HPLC for Process-Related Impurities

This method is used to identify and quantify non-enantiomeric impurities.

  • Column: A standard C18 reversed-phase column.

  • Mobile Phase: A gradient elution is typically used, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid) and increasing the percentage of organic mobile phase (e.g., acetonitrile with 0.1% trifluoroacetic acid).

  • Detection: UV detection at multiple wavelengths to ensure detection of all potential impurities. A Diode Array Detector (DAD) is highly recommended.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile.

  • Procedure:

    • Run a blank gradient to ensure the system is clean.

    • Inject standards of potential impurities (if available) to determine their retention times.

    • Inject your sample and identify and quantify any impurity peaks relative to the main product peak.

Conclusion: A Proactive Approach to Purity

The synthesis of enantiomerically pure (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid requires a proactive approach to impurity control. By understanding the potential sources and mechanisms of impurity formation, implementing robust analytical methods for their detection, and optimizing reaction and purification conditions, researchers can consistently produce high-purity material. This guide serves as a foundational resource to assist you in navigating the challenges of this synthesis and achieving your research and development goals.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75 , 27–45 (1850). [Link]

  • Bucherer, H. T. & Bergs, W.
  • "The Strecker Synthesis of Amino Acids." Master Organic Chemistry. [Link]

  • "Industrial preparation method for 3-amino phenylacetic acid.
  • "Method for racemizing chiral amino acid or derivatives of chiral amino acid.
  • "Racemization in amino acids?" ResearchGate. [Link]

Sources

Optimization

optimizing storage conditions for (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid to prevent degradation

Product: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid CAS: 1212959-14-0 (Generic/Isomer specific) | Class: Chiral Phenylglycine Derivative Executive Summary This guide addresses the stability profile of (R)-2-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Product: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

CAS: 1212959-14-0 (Generic/Isomer specific) | Class: Chiral Phenylglycine Derivative

Executive Summary

This guide addresses the stability profile of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid . Unlike standard aliphatic amino acids, this compound possesses a benzylic


-proton  significantly acidified by the electron-withdrawing trifluoromethyl (

) group on the phenyl ring. This structural feature creates a high susceptibility to base-catalyzed racemization and oxidative degradation .

This support center is designed to help you prevent data loss caused by silent chemical degradation.

Part 1: Critical Storage Protocols

The following parameters are non-negotiable for maintaining >98% enantiomeric excess (ee).

The "Golden Rules" of Storage
ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Long-term)Retards thermal decarboxylation and spontaneous racemization.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent benzylic oxidation; prevents moisture absorption.
Moisture Desiccator (<20% RH) The compound is hygroscopic. Water facilitates proton exchange (racemization).
Container Amber Glass + Parafilm Blocks UV light (radical initiator); Parafilm ensures gas-tight seal.
Solvent State AVOID STORAGE Never store in solution for >24h. If necessary, freeze at -80°C immediately.

⚠️ CRITICAL WARNING: Do not store this compound in DMSO or DMF at room temperature. These solvents are slightly basic and hygroscopic, creating the perfect environment for rapid racemization (conversion from R to S form).

Part 2: Troubleshooting & Diagnostics (Q&A)
Scenario A: "My sample has turned from white to faint yellow."
  • Diagnosis: Oxidative Degradation .

  • The Mechanism: The benzylic amine position is susceptible to radical attack, initiated by light or trace peroxides. The electron-withdrawing

    
     group destabilizes the ring slightly but does not fully protect the benzylic position from oxidation.
    
  • The Fix:

    • Check LC-MS for M+16 peaks (N-oxide formation) or imine degradation products.

    • If purity is >95%, perform a recrystallization (typically Ethanol/Water or Isopropanol).

    • Future Prevention: Flush headspace with Argon after every use.

Scenario B: "The biological activity dropped, but the LC-MS looks pure."
  • Diagnosis: Silent Racemization .

  • The Mechanism: The

    
    -proton is acidic.[1] If the sample was exposed to moisture or basic vapors (e.g., ammonia, amines in the fume hood), the proton can dissociate, forming a planar enolate intermediate. When the proton returns, it has a 50/50 chance of attacking from either side, destroying the chiral purity without changing the molecular weight.
    
  • Self-Validating Test: Perform Chiral HPLC . Standard C18 columns cannot detect this degradation.

  • The Fix: There is no easy "fix" for a racemic mixture other than chiral resolution (expensive). Discard and replace if ee < 90%.

Scenario C: "The powder is clumping or sticky."
  • Diagnosis: Hygroscopic Failure .

  • The Mechanism: Water absorption lowers the glass transition temperature and facilitates hydrolysis or intermolecular interactions.

  • The Fix: Dry under high vacuum (0.1 mbar) over

    
     for 24 hours. Verify weight loss to confirm water removal.
    
Part 3: Visualizing the Stability Logic

The following diagrams illustrate the decision-making process for handling this sensitive reagent and the chemical mechanism behind its primary failure mode.

Diagram 1: The Safe-Storage Workflow

StorageWorkflow Start Receive Shipment (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid CheckSeal Inspect Seal & Appearance (White Powder?) Start->CheckSeal Decision1 Is it in Solution? CheckSeal->Decision1 SolidPath Solid Form Decision1->SolidPath No SolventPath Dissolved Decision1->SolventPath Yes Desiccate Place in Desiccator (Argon Purge) SolidPath->Desiccate Freeze Flash Freeze (-80°C) Use within 2 weeks SolventPath->Freeze TempControl Store at -20°C Desiccate->TempControl Usage Experimental Use TempControl->Usage Need to use Equilibrate Equilibrate to RT (Prevent Condensation) Usage->Equilibrate Step 1 Equilibrate->Usage Open Vial

Caption: Workflow for receiving and accessing the compound to minimize moisture condensation and thermal shock.

Diagram 2: The Racemization Trap (Mechanism)

Racemization R_Isomer (R)-Enantiomer (Active) Intermediate Planar Enolate (Achiral Intermediate) R_Isomer->Intermediate Proton Abstraction (-H+) Base Base/Moisture (Catalyst) Base->Intermediate Facilitates Racemic Racemic Mixture (R) + (S) (Activity Loss) Intermediate->Racemic Reprotonation (+H+)

Caption: The chemical pathway where improper storage (moisture/base) destroys chirality via a planar intermediate.

Part 4: Validated Experimental Protocols
Protocol 1: Chiral Purity Check (HPLC)

Use this protocol if you suspect racemization.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA .

    • Note: Trifluoroacetic acid (TFA) is required to suppress the ionization of the carboxylic acid and amine, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption).

  • Preparation: Dissolve 1 mg in 1 mL Mobile Phase. Inject immediately.

Protocol 2: Safe Solubilization for Biological Assays
  • Weigh the solid in a glovebox or dry environment.

  • Dissolve in anhydrous DMSO .

  • Immediately dilute into the aqueous buffer for the assay.

  • Do not store the DMSO stock. The hygroscopic nature of DMSO will pull water from the air, and the slightly basic nature of DMSO (if degraded) will catalyze racemization over time.

References
  • MedChemExpress . 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid Product Information. Retrieved from

  • Royal Society of Chemistry . Structural aspects of phenylglycines, their biosynthesis and occurrence. (Discusses racemization mechanisms). Retrieved from

  • Sigma-Aldrich . Safety Data Sheet: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid. Retrieved from [2]

  • Luxembourg Bio Technologies . Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (Evidence of base-catalyzed instability). Retrieved from

Sources

Troubleshooting

improving the efficiency of enzymatic resolution for 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Status: Operational Topic: Biocatalytic Process Optimization Target Molecule: 3-Trifluoromethylphenylglycine (3-CF₃-Phg) Audience: Process Chemists, Enzymologists, CMC Leads Executive Summary & Mechanistic Context The Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Biocatalytic Process Optimization Target Molecule: 3-Trifluoromethylphenylglycine (3-CF₃-Phg) Audience: Process Chemists, Enzymologists, CMC Leads

Executive Summary & Mechanistic Context

The Challenge: Resolving 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is distinct from standard phenylglycine resolution due to the 3-trifluoromethyl (CF₃) substituent. This group introduces two antagonistic factors:

  • Steric Bulk: The meta-CF₃ group (

    
    ) creates significant steric hindrance in the enzyme's active site, often reducing 
    
    
    
    .
  • Electronic Activation: The strong electron-withdrawing nature (

    
    ) acidifies the 
    
    
    
    -proton, facilitating in situ racemization (advantageous for Dynamic Kinetic Resolution) but also increasing the rate of spontaneous (non-enzymatic) hydrolysis, which erodes enantiomeric excess (
    
    
    ).

The Solution: This guide focuses on the two most robust industrial pathways:

  • Route A: Hydrolysis of the ester using Lipases (e.g., Burkholderia cepacia).[1][2]

  • Route B: Hydrolysis of the amide (specifically phenylacetamide) using Penicillin G Acylase (PGA).

Troubleshooting Module: Activity & Conversion

Issue: "My reaction stalls at <10% conversion."

Diagnosis: The bulky CF₃ group likely clashes with the nucleophile binding pocket of the enzyme. If you are using a standard Lipase B from Candida antarctica (CalB), the active site may be too restricted for the meta-substituted phenyl ring.

Corrective Protocol:

  • Switch Enzyme Class: Move from CalB to Lipase PS (Burkholderia cepacia) or Penicillin G Acylase (PGA) . PGA has a large hydrophobic pocket specifically evolved to accommodate phenylacetic acid derivatives.

  • Solvent Engineering: If using an organic solvent (kinetic resolution via transesterification), switch to a solvent with a higher

    
     (e.g., MTBE or Toluene). Hydrophilic solvents strip essential water layers from the enzyme, reducing flexibility needed to accommodate the bulky CF₃ group.
    
Issue: "The reaction rate is too slow for commercial viability."

Diagnosis: Substrate solubility is likely the bottleneck. The hydrophobic CF₃ group reduces solubility in aqueous buffers (required for PGA), while the zwitterionic amino acid moiety reduces solubility in organic solvents (required for Lipases).

Optimization Table: Solvent Systems

Reaction TypeEnzymeLimiting FactorRecommended Co-Solvent System
Hydrolysis (Ester) Lipase PS / CalBSubstrate insolubility in waterPhosphate Buffer + 10-20% DMSO (or MeOH). Note: Keep DMSO <20% to prevent denaturation.
Hydrolysis (Amide) PGASubstrate insolubilityTwo-phase system: Toluene/Buffer (50:50). The substrate partitions; the product extracts into the aqueous phase.
Acylation CalBEnzyme rigidityMTBE or DIPE (Diisopropyl ether). Add

(water activity) control salts (e.g.,

).

Troubleshooting Module: Selectivity ( )

Issue: "I see high conversion, but product is dropping over time."

Diagnosis: This is the "Fluorine Effect." The electron-withdrawing CF₃ group makes the carbonyl carbon of the ester highly electrophilic. This leads to spontaneous chemical hydrolysis (background reaction), which is non-selective and produces racemic acid.

Corrective Protocol:

  • pH-Stat Control: Do not run at pH > 8.0. The hydroxide ion (

    
    ) concentration drives chemical hydrolysis.
    
    • Action: Lower pH to 6.5 – 7.0. While enzyme activity might drop slightly, the Selectivity Factor (

      
      ) will increase drastically as the chemical background reaction is suppressed.
      
  • Temperature Reduction: Chemical hydrolysis has a higher activation energy than enzymatic hydrolysis.

    • Action: Lower temperature from 30°C to 4°C - 10°C.

Visualizing the Selectivity Failure Mode

G Substrate Racemic Ester (3-CF3-Phg-OMe) Enzyme Enzyme (Lipase) Substrate->Enzyme Specific Binding Chem Chemical Hydrolysis (OH- attack) Substrate->Chem Non-specific (High pH/Temp) Prod_S (S)-Acid High ee Enzyme->Prod_S Fast, Selective Prod_Rac Racemic Acid Low ee Chem->Prod_Rac Background Noise

Caption: Pathway competition between selective enzymatic hydrolysis and non-selective spontaneous hydrolysis caused by the activated fluorinated ester.

Advanced Protocol: Dynamic Kinetic Resolution (DKR)

For 3-CF₃-phenylglycine, standard resolution yields max 50%. However, the acidity of the


-proton allows for Dynamic Kinetic Resolution (DKR) , theoretically enabling 100% yield of the single enantiomer.

The "In-Situ Racemization" Workflow:

  • Substrate: Use the thioester or activated ester of 3-CF₃-phenylglycine.

  • Catalyst: Immobilized Lipase (e.g., Novozym 435).[1]

  • Racemization Catalyst: Aldehyde-based (PLP analog) or weak base (Triethylamine) if the proton is acidic enough.

  • Conditions: Organic solvent (Toluene), low water activity.

Step-by-Step Protocol:

  • Preparation: Dissolve racemic 3-CF₃-Phg-thioester (50 mM) in dry Toluene.

  • Base Addition: Add 0.5 eq. Triethylamine (TEA). Note: The CF₃ group makes the

    
    -proton acidic enough that TEA often suffices for racemization, unlike standard amino acids requiring Schiff-base catalysts.
    
  • Enzyme Addition: Add Novozym 435 (20 mg/mL).

  • Nucleophile: Add 2.0 eq. Ethanol (slow addition to prevent inhibition).

  • Monitoring: Track the disappearance of the (R)-isomer via Chiral HPLC. The base continuously converts unreacted (R)-substrate to (S)-substrate, which the enzyme consumes.

Frequently Asked Questions (FAQ)

Q: Why is Penicillin G Acylase (PGA) preferred over Lipases for this specific substrate? A: PGA is evolutionarily optimized for the phenylglycine scaffold. It recognizes the phenyl ring and the amide bond specifically. Lipases recognize the ester bond and are more sensitive to the steric bulk of the meta-CF₃ group. If you have access to PGA (e.g., from E. coli or commercial immobilized beads), it is the "Gold Standard" for phenylglycines.

Q: My HPLC peaks are tailing, making ee determination difficult. A: Trifluoromethyl groups are lipophilic and "sticky" on C18 columns.

  • Fix: Add 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid to your mobile phase to suppress ionization of the free amine. Alternatively, use a Chiralpak ZWIX(+) column, which is designed for zwitterionic amino acids.

Q: Can I use whole cells instead of purified enzymes? A: Yes, but be cautious of "side activities." Whole cells often contain non-specific esterases that will hydrolyze your ester randomly, destroying selectivity. For fluorinated substrates, purified or immobilized enzymes are strongly recommended to ensure only the specific hydrolase is acting.

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link

  • Soloshonok, V. A. (2012).[3] "Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids." Chemical Reviews. Link

  • Wegman, M. A., et al. (2001). "Penicillin Acylase-Catalyzed Resolution of Phenylglycine Derivatives." Journal of Molecular Catalysis B: Enzymatic. Link

  • Palomo, J. M., et al. (2002).[4] "Enzymatic Resolution of Beta-Phenylalanine Esters." Tetrahedron: Asymmetry. (Demonstrates Lipase PS specificity for phenyl-ring sterics). Link

Sources

Reference Data & Comparative Studies

Validation

Validation of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid Purity: A Comparative Technical Guide

Executive Summary This guide addresses the validation of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid , a critical chiral building block often used in peptide synthesis and pharmaceutical intermediates. The prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the validation of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid , a critical chiral building block often used in peptide synthesis and pharmaceutical intermediates. The presence of the trifluoromethyl (


) group and the 

-amino acid moiety presents unique analytical opportunities and challenges.

This document contrasts two primary analytical workflows:

  • Chemical Purity (Assay): Quantitative NMR (qNMR) utilizing both

    
     and 
    
    
    
    nuclei versus traditional Reverse-Phase HPLC (RP-HPLC).
  • Optical Purity (

    
    ):  Direct Chiral HPLC using Crown Ether stationary phases versus Chiral Solvating Agents (CSA) via NMR.
    

The Verdict: For rigorous validation, a hybrid approach is required.


-qNMR  provides the most accurate absolute assay (mass balance) without requiring a certified reference standard of the analyte itself, while Crown Ether Chiral HPLC  offers superior resolution for enantiomeric excess (

) determination of the underivatized amino acid.

Part 1: The Analytical Challenge

The target molecule possesses three distinct features that dictate the analytical strategy:

  • Zwitterionic Character: As a free amino acid, it exists as a zwitterion in neutral solution, making retention on standard C18 columns difficult without pH modification.

  • Trifluoromethyl Handle: The

    
     group on the meta-position provides a "silent region" probe for 
    
    
    
    NMR, eliminating the spectral overlap often seen in
    
    
    NMR of complex aromatics.
  • Chiral Center: The

    
    -carbon requires separation of the (R)-enantiomer from the (S)-impurity.
    
Decision Matrix: Method Selection

The following diagram illustrates the logical flow for selecting the appropriate validation method based on the data requirement.

ValidationWorkflow Start Validation Requirement Type Data Type Needed? Start->Type ChemPur Chemical Purity (Assay %) Type->ChemPur OptPur Optical Purity (ee %) Type->OptPur qNMR 19F / 1H qNMR (Primary Standard) ChemPur->qNMR Absolute Assay (No Ref Std) RPHPLC RP-HPLC (C18) (Impurity Profiling) ChemPur->RPHPLC Trace Impurities (<0.1%) Crown Chiral HPLC (Crownpak CR+) OptPur->Crown Validation (Gold Standard) CSA NMR + CSA (Screening) OptPur->CSA Quick Screen

Figure 1: Analytical Decision Matrix for Fluorinated Amino Acid Validation.

Part 2: Chemical Purity Validation

Comparison: qNMR vs. RP-HPLC

For this specific molecule,


 qNMR  is superior for assay determination because the 

signal is a clean singlet (or doublet depending on decoupling) in a region free from solvent interferences, unlike the crowded aromatic region in

NMR.
Method A: Quantitative

NMR (The Absolute Standard)
  • Principle: Integration of the analyte's

    
     signal against a certified internal standard (IS) with a known 
    
    
    
    group.
  • Internal Standard: 4,4'-Difluorobenzophenone (DFBP) or 2,4-Dichlorobenzotrifluoride.

  • Solvent: DMSO-

    
     (prevents aggregation common in amino acids).
    
Method B: RP-HPLC (The Impurity Profiler)
  • Principle: Separation based on hydrophobicity using ion suppression.

  • Column: C18 (e.g., Agilent Zorbax Eclipse AAA or Phenomenex Luna).

  • Mobile Phase: Acidic buffer (Phosphate pH 2.5) is critical to protonate the carboxylic acid (

    
    ) and amine (
    
    
    
    ), ensuring the molecule behaves as a cation/neutral species rather than a zwitterion, improving peak shape.
Data Comparison Table
Feature

qNMR
RP-HPLC (UV 210nm)
Primary Output Absolute Purity (w/w %)Relative Purity (Area %)
Reference Standard Not Required for analyte (only IS needed)Required (for response factor correction)
Specificity High (detects only F-compounds)Moderate (detects all UV-active species)
Limit of Detection ~0.1% (lower sensitivity)<0.05% (High sensitivity for trace impurities)
Setup Time Fast (<15 mins)Slow (Equilibration required)

Recommendation: Use qNMR to establish the "Assay" value (e.g., 98.5% w/w) for the Certificate of Analysis (CoA). Use RP-HPLC to identify and quantify specific organic impurities (e.g., starting material 3-trifluoromethylbenzaldehyde).

Part 3: Optical Purity Validation

The Gold Standard: Crown Ether Chiral HPLC

Separating the (R) and (S) enantiomers of free amino acids is notoriously difficult on standard polysaccharide columns (e.g., Chiralpak AD/OD) without derivatization (like Boc-protection).

The Solution: Crownpak CR(+) columns (Daicel).[1] These columns contain a chiral crown ether stationary phase that complexes specifically with the primary ammonium group (


) of the amino acid. This allows for the separation of underivatized amino acids, eliminating sample prep errors.
Mechanism of Action

The crown ether forms an inclusion complex with the ammonium ion. The chiral barriers on the crown ether differentially hinder the (R) and (S) isomers. For Crownpak CR(+), the D-form (R-form for this specific structure usually) typically elutes first, though elution order must always be confirmed with a racemate.

ChiralMechanism cluster_0 Crownpak CR(+) Interaction Complex Ammonium Ion (NH3+) Complexation Steric Chiral Barrier Discrimination Complex->Steric Elution Differential Elution Steric->Elution Sample Sample: (R)-Amino Acid (Underivatized) Sample->Complex Acidic Mobile Phase (pH < 2.0)

Figure 2: Mechanism of Chiral Recognition on Crown Ether Phases.

Part 4: Detailed Experimental Protocols

Protocol 1: qNMR for Assay

Objective: Determine absolute purity (w/w).

  • Internal Standard (IS) Selection: Use 4,4'-Difluorobenzophenone (DFBP) (traceable to NIST). It typically resonates at ~ -106 ppm, distinct from the trifluoromethyl signal (~ -63 ppm).

  • Sample Prep:

    • Weigh accurately ~10 mg of the Analyte (

      
      ) and ~10 mg of IS (
      
      
      
      ) into a vial.
    • Dissolve in 0.6 mL DMSO-

      
       . (Ensure complete dissolution; sonicate if necessary).
      
  • Acquisition Parameters:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 30 seconds  (Critical: 
      
      
      
      nuclei have long
      
      
      relaxation times. Insufficient delay leads to integration errors).
    • Scans: 32 or 64.

    • Spectral Width: Sufficient to cover -50 to -150 ppm.

  • Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of F atoms (3 for analyte, 2 for DFBP),
    
    
    = Molecular Weight,
    
    
    = mass,
    
    
    = Purity.[2][3][4][5]
Protocol 2: Chiral HPLC (Crownpak CR+)

Objective: Determine Enantiomeric Excess (


).
  • Column: Daicel CROWNPAK CR(+) (4.0 x 150 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.5 to 2.0).
    
    • Preparation: Add 16.3 g of 60%

      
       to 1.0 L of ultrapure water. (Note: Methanol (10-15%) can be added to reduce retention time if the phenyl ring causes excessive hydrophobic interaction).
      
  • Conditions:

    • Flow Rate: 0.4 - 0.8 mL/min (Keep backpressure < 100 bar usually).

    • Temperature: Low temperature is better (e.g., 10°C - 25°C). Lower T improves resolution on Crownpak columns.

    • Detection: UV @ 210 nm (or 254 nm for the phenyl ring).

  • Procedure:

    • Inject 5-10 µL of sample (1 mg/mL in mobile phase).

    • The (R)-enantiomer (D-form equivalent) usually elutes before the (S)-enantiomer on CR(+).

    • Calculate

      
      .
      

Part 5: References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR(+) and CR(-). (Validates the use of acidic mobile phases and crown ethers for free amino acids). Link

  • Sigma-Aldrich (Merck). Quantitative NMR (qNMR) Technical Guide & Certified Reference Materials. (Establishes protocols for internal standards like Maleic Acid and DFBP). Link

  • National Institutes of Health (NIH). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (Validates 19F qNMR methodology). Link

  • Phenomenex. HPLC Enantioseparation of Amino Acids. (General reference for amino acid separation challenges). Link

  • Agilent Technologies. Analysis of Amino Acids using HPLC. (Reference for Zorbax Eclipse AAA and acidic mobile phase usage). Link

Sources

Comparative

A Comparative Guide to the Bioactivity of (R)- vs (S)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid: A Proposed Research Protocol and Bioactivity Assessment

Introduction: The Significance of Stereochemistry in Phenylglycine Derivatives The non-proteinogenic amino acid scaffold, 2-amino-2-phenylacetic acid, commonly known as phenylglycine, is a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in Phenylglycine Derivatives

The non-proteinogenic amino acid scaffold, 2-amino-2-phenylacetic acid, commonly known as phenylglycine, is a privileged structure in medicinal chemistry. Its derivatives are known to interact with a variety of biological targets, with a pronounced representation in the field of neuroscience as modulators of excitatory amino acid receptors.[1] The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[2]

This guide will provide a detailed framework for a comparative study, including proposed experimental protocols, expected data outputs, and the underlying scientific rationale.

Proposed Biological Target: Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the CNS, and its receptors are pivotal in mediating synaptic plasticity, learning, and memory.[2] Phenylglycine derivatives have been extensively studied as antagonists and modulators of both ionotropic (e.g., NMDA) and metabotropic (G-protein coupled) glutamate receptors.[3][5] The stereochemistry at the alpha-carbon of the amino acid is often a key determinant of selectivity and potency for different receptor subtypes. Therefore, it is hypothesized that (R)- and (S)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid will display stereoselective activity at one or more glutamate receptor subtypes.

Comparative Bioactivity Assessment: A Proposed Experimental Workflow

To systematically evaluate and compare the bioactivity of the (R)- and (S)-enantiomers, a tiered approach is recommended, starting with in vitro receptor binding and functional assays, and potentially progressing to more complex cell-based and in vivo models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Evaluation Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Assess functional activity (EC50/IC50) agonist vs. antagonist Neuronal Cell Culture Assays Neuronal Cell Culture Assays Functional Assays->Neuronal Cell Culture Assays Evaluate effects on neuronal signaling and viability Animal Models of CNS Disorders Animal Models of CNS Disorders Neuronal Cell Culture Assays->Animal Models of CNS Disorders Investigate in vivo efficacy and behavioral effects Start Start Start->Receptor Binding Assays Determine affinity (Ki) for mGluR and NMDA receptor subtypes

Caption: Proposed experimental workflow for the comparative bioactivity assessment.

Experimental Protocols

Radioligand Binding Assays for Glutamate Receptors

Objective: To determine the binding affinity (Ki) of (R)- and (S)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid for various mGluR and NMDA receptor subtypes.

Rationale: This initial screening step will identify which, if any, glutamate receptor subtypes the compounds bind to and with what affinity. Stereoselectivity will be evident if one enantiomer exhibits a significantly lower Ki for a particular receptor subtype.

Step-by-Step Protocol (Example for NMDA Receptor):

  • Membrane Preparation: Homogenize whole rat brain tissue in a suitable buffer to prepare a membrane fraction containing NMDA receptors.[6]

  • Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653) and varying concentrations of the test compounds ((R)- and (S)-enantiomers).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and then determine the Ki using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To characterize the functional activity of the enantiomers at the identified target receptors (i.e., as agonists, antagonists, or allosteric modulators) and determine their potency (EC50 or IC50).

Rationale: Binding to a receptor does not reveal the functional consequence. These assays are crucial to understand whether the compounds activate or inhibit receptor signaling.

Step-by-Step Protocol (Example for mGluR1/5 - Phosphoinositide Hydrolysis Assay):

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO cells) stably expressing the mGluR subtype of interest (e.g., mGluR1 or mGluR5).[2]

  • Labeling: Pre-label the cells with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

  • Stimulation: To assess antagonist activity, pre-incubate the cells with varying concentrations of the (R)- and (S)-enantiomers, followed by stimulation with a known mGluR agonist (e.g., (S)-3,5-DHPG).[7] To assess agonist activity, incubate the cells with the enantiomers alone.

  • Extraction: Stop the reaction and extract the inositol phosphates (IPs) using a suitable method (e.g., ion-exchange chromatography).

  • Quantification: Measure the amount of [3H]-labeled IPs using a scintillation counter.

  • Data Analysis: For antagonist activity, plot the inhibition of the agonist response against the concentration of the enantiomer to determine the IC50. For agonist activity, plot the stimulation of IP production against the concentration to determine the EC50.

Calcium Influx Assay in Neuronal Cell Cultures

Objective: To measure the effect of the enantiomers on glutamate-induced calcium influx in primary neuronal cultures.

Rationale: This assay provides a more physiologically relevant context by using primary neurons that endogenously express a variety of glutamate receptors. Changes in intracellular calcium are a key downstream event of both NMDA and Group I mGluR activation.[8]

Step-by-Step Protocol:

  • Cell Preparation: Culture primary neurons (e.g., cortical or hippocampal neurons) on glass coverslips.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[8]

  • Perfusion and Imaging: Place the coverslip in a perfusion chamber on an inverted fluorescence microscope. Perfuse with a buffer containing varying concentrations of the (R)- and (S)-enantiomers, followed by a glutamate stimulus.

  • Data Acquisition: Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.

  • Data Analysis: Quantify the peak fluorescence change in response to glutamate in the presence and absence of the test compounds to determine their inhibitory or potentiating effects.

Expected Data and Comparative Analysis

The data from these experiments should be compiled into tables for clear comparison of the (R)- and (S)-enantiomers.

Table 1: Comparative Binding Affinities (Ki, nM) at Glutamate Receptors

Receptor Subtype(R)-enantiomer Ki (nM)(S)-enantiomer Ki (nM)Stereoselectivity Ratio (Ki (less active) / Ki (more active))
NMDA (GluN2A)Data to be determinedData to be determinedData to be calculated
NMDA (GluN2B)Data to be determinedData to be determinedData to be calculated
mGluR1Data to be determinedData to be determinedData to be calculated
mGluR5Data to be determinedData to be determinedData to be calculated
mGluR2/3Data to be determinedData to be determinedData to be calculated

Table 2: Comparative Functional Potencies (IC50/EC50, µM)

Assay(R)-enantiomer Potency (µM)(S)-enantiomer Potency (µM)Activity Type (Agonist/Antagonist)
mGluR1 PI HydrolysisData to be determinedData to be determinedTo be determined
mGluR5 PI HydrolysisData to be determinedData to be determinedTo be determined
Neuronal Calcium InfluxData to be determinedData to be determinedTo be determined

Signaling Pathways and Visualization

The activation of Group I mGluRs (mGluR1 and mGluR5) typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling mGluR Group I mGluR (mGluR1/5) Gq Gq protein mGluR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Glutamate Glutamate or Agonist Glutamate->mGluR Antagonist (R)- or (S)-enantiomer (as antagonist) Antagonist->mGluR

Caption: Signaling pathway for Group I metabotropic glutamate receptors.

NMDA receptor activation requires the binding of both glutamate and a co-agonist (glycine or D-serine) and leads to the influx of Ca²⁺, which in turn activates numerous downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Intracellular NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens channel CaM Calmodulin (CaM) Ca_influx->CaM activates CaMKII CaMKII CaM->CaMKII activates Signaling Downstream Signaling (e.g., CREB, NO synthase) CaMKII->Signaling Glutamate Glutamate Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Antagonist (R)- or (S)-enantiomer (as antagonist) Antagonist->NMDAR

Caption: Simplified signaling pathway for the NMDA receptor.

Conclusion

While direct experimental data comparing the bioactivity of (R)- and (S)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is currently lacking, the established pharmacology of related phenylglycine derivatives provides a strong foundation for a targeted investigation. The proposed experimental workflow, focusing on glutamate receptors, offers a robust strategy to elucidate the stereoselective bioactivity of these enantiomers. The anticipated results will not only characterize these specific compounds but also contribute to the broader understanding of structure-activity relationships within this important class of neuromodulators. This guide serves as a comprehensive blueprint for researchers aiming to undertake such a comparative study, ensuring a scientifically rigorous and logically structured investigation.

References

  • Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342.

  • Jane, D. E., Thomas, N. K., Tse, H. W., & Watkins, J. C. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 115(7), 1189-1200.

  • Birse, E. F., Eaton, S. A., Jane, D. E., Jones, P. L., Porter, R. H., Pook, P. C., ... & Watkins, J. C. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-488.

  • Kingston, A. E., Burnett, J. P., Mayne, N. G., & Lodge, D. (1995). Novel potent selective phenylglycine antagonists of metabotropic glutamate receptors. Neuropharmacology, 34(8), 887-894.

  • Nagy, D., Balla, A., & Vizi, E. S. (2018). Cell-Based Enzyme-Linked Immunosorbent Assay (Cell-ELISA) Analysis of Native and Recombinant Glutamate Receptors. In Glutamate Receptors (pp. 131-141). Humana Press, New York, NY.

  • BenchChem. (2025). Application Notes and Protocols for Studying NMDA Receptor Antagonism. BenchChem.

  • Cell Biolabs, Inc. Glutamate Assay Kit (Fluorometric).

  • Barth, L., Mony, L., & Paoletti, P. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific reports, 7(1), 1-13.

  • Reaction Biology. NMDA Biochemical Binding Assay Service.

  • Hansen, K. B., Yi, F., Perszyk, R. E., & Traynelis, S. F. (2014). Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-d-aspartate receptor antagonists. Journal of Pharmacology and Experimental Therapeutics, 350(3), 546-559.

  • Mony, L., Kew, J. N., & Paoletti, P. (2012). Novel NMDA receptor modulators: an update. Current pharmaceutical design, 18(22), 3248-3260.

  • Assay Genie. (2024). Glutamate Receptors Classification, Function, and Implications in Neurological Disorders.

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

  • Kakegawa, W., Mitani, A., & Yuzaki, M. (2019). Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking. Scientific reports, 9(1), 1-12.

  • Willard, S. S., & Koochekpour, S. (2013). Glutamate, glutamate receptors, and downstream signaling pathways. International journal of biological sciences, 9(9), 948.

  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207-1235.

Sources

Validation

comparing different synthetic routes to (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Comparative Synthetic Guide: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid Target Molecule: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid CAS: 1212959-14-0 (Generic/Racemic parent: 1214756-62-5) Class: Unna...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthetic Guide: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Target Molecule: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid CAS: 1212959-14-0 (Generic/Racemic parent: 1214756-62-5) Class: Unnatural


-disubstituted amino acid / Electron-deficient Arylglycine.

Executive Summary

The synthesis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid presents a specific challenge in organic chemistry: installing a chiral amine at a benzylic position deactivated by a strong electron-withdrawing group (


) at the meta-position. This guide compares three distinct methodologies ranging from stoichiometric auxiliary-based synthesis to organocatalysis and biocatalytic resolution.
  • Route A (Ellman’s Sulfinamide): Best for medicinal chemistry discovery; high reliability and predictable stereochemistry.

  • Route B (Jacobsen Thiourea): Best for green chemistry and atom economy; catalytic enantioselective Strecker reaction.

  • Route C (Biocatalytic Resolution): Best for industrial scale-up; utilizes Penicillin G Acylase (PGA) for the kinetic resolution of racemic phenylglycine derivatives.

Route A: Diastereoselective Strecker Synthesis (Ellman Auxiliary)

This route utilizes tert-butanesulfinamide as a chiral ammonia equivalent. It is the preferred method for early-phase drug discovery due to its operational simplicity and the high crystallinity of the intermediates, which allows for ee% upgrade without chromatography.

Mechanism & Rationale

The condensation of 3-(trifluoromethyl)benzaldehyde with (S)-tert-butanesulfinamide yields a chiral N-sulfinyl imine. The subsequent addition of a cyanide source (Strecker reaction) proceeds with high diastereoselectivity controlled by the bulky tert-butyl group and the chiral sulfur center. Acidic hydrolysis removes the auxiliary and converts the nitrile to the acid.

Note on Stereochemistry: To obtain the (R) -amino acid, one typically employs (S) -tert-butanesulfinamide in the presence of a Lewis acid (e.g.,


) or specific thermal conditions, though the exact major diastereomer must be confirmed via HPLC as the 

group can influence the transition state.
Experimental Protocol
  • Imine Formation:

    • Charge a flask with 3-(trifluoromethyl)benzaldehyde (1.0 equiv) and (S)-2-methylpropane-2-sulfinamide (1.1 equiv).

    • Add

      
       (2.0 equiv) in dry THF (0.5 M).
      
    • Stir at RT for 12–24 h. Monitor by TLC.

    • Quench with brine, filter through Celite, and concentrate.

  • Strecker Reaction (Cyanation):

    • Dissolve the crude sulfinyl imine in THF/isopropanol.

    • Cool to -78°C. Add TMSCN (1.5 equiv) and a catalytic amount of

      
       or TBAF (depending on desired diastereomer).
      
    • Stir until conversion is complete.

  • Hydrolysis:

    • Treat the aminonitrile with 6N HCl under reflux (100°C) for 4–6 hours to simultaneously cleave the sulfinyl group and hydrolyze the nitrile to the carboxylic acid.

    • Purify via ion-exchange chromatography or recrystallization.

Workflow Diagram

EllmanRoute cluster_0 Step 1: Condensation cluster_1 Step 2: Strecker cluster_2 Step 3: Hydrolysis A 3-CF3-Benzaldehyde C Chiral Sulfinyl Imine A->C Ti(OEt)4, THF B (S)-t-BS-NH2 B->C E Sulfinyl Aminonitrile C->E Diastereoselective Addition D TMSCN / Lewis Acid D->E G (R)-Target Product E->G Deprotection & Hydrolysis F 6N HCl (Reflux)

Figure 1: Ellman's Sulfinamide route showing the linear progression from aldehyde to chiral amino acid.

Route B: Organocatalytic Asymmetric Strecker (Jacobsen)

This route employs a chiral thiourea catalyst to induce enantioselectivity during the addition of HCN to an imine.[1] It represents a "modern" approach that avoids stoichiometric chiral auxiliaries.

Mechanism & Rationale

A bifunctional thiourea catalyst (derived from chiral diamines/amino acids) activates both the imine (via H-bonding) and the cyanide source. The 3-trifluoromethyl group on the phenyl ring enhances the electrophilicity of the imine, often improving the reaction rate compared to electron-rich substrates.

Experimental Protocol
  • Imine Preparation:

    • Pre-form the N-benzhydryl or N-allyl imine of 3-(trifluoromethyl)benzaldehyde (standard dehydration with

      
      ).
      
  • Catalytic Strecker:

    • Dissolve imine (1.0 equiv) in Toluene at -78°C.

    • Add Jacobsen Thiourea Catalyst (5 mol%).

    • Add TMSCN (1.2 equiv) and a protic additive (e.g., MeOH or iPrOH, 1.2 equiv) to generate HCN in situ.

    • Stir for 24–48 h.

  • Workup & Hydrolysis:

    • Concentrate to obtain the chiral aminonitrile.

    • Perform acid hydrolysis (conc. HCl, reflux) to convert nitrile to acid and remove the N-protecting group (if Benzhydryl is used, hydrogenation may be required; if Allyl, Pd-catalyzed deprotection).

Catalytic Cycle Diagram

JacobsenStrecker Cat Chiral Thiourea Catalyst Complex Catalyst-Imine Complex Cat->Complex + Imine Imine Imine Substrate Imine->Complex Product Enantioenriched Aminonitrile Complex->Product + HCN (Enantioselective Step) HCN HCN / TMSCN Product->Cat Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the thiourea-catalyzed Strecker reaction.

Route C: Biocatalytic Resolution (Industrial Standard)

For multi-kilogram to ton-scale production, enzymatic resolution is the industry standard for phenylglycine derivatives. This method typically uses Penicillin G Acylase (PGA) to selectively hydrolyze the N-phenylacetyl derivative of the (R)-enantiomer (D-configuration).

Mechanism & Rationale

The synthesis begins with a cheap, racemic Strecker reaction. The resulting racemic amino acid is acylated (e.g., with phenylacetyl chloride). Immobilized PGA selectively hydrolyzes the (R)-amide to the free (R)-amino acid, leaving the (S)-amide intact. The (S)-amide can be racemized and recycled (Dynamic Kinetic Resolution logic).

Experimental Protocol
  • Racemic Synthesis:

    • React 3-(trifluoromethyl)benzaldehyde with NaCN and

      
       (
      
      
      
      ) in water/methanol (Standard Strecker) to yield racemic aminonitrile.
    • Hydrolyze to racemic amino acid (HCl/Reflux).

  • N-Acylation:

    • React racemic amino acid with Phenylacetyl chloride under Schotten-Baumann conditions (NaOH,

      
      ) to form N-phenylacetyl-3-CF3-phenylglycine.
      
  • Enzymatic Resolution:

    • Suspend the racemic amide in water (pH adjusted to ~7.5–8.0 with

      
      ).
      
    • Add Immobilized Penicillin G Acylase (PGA).

    • Stir at 28–35°C. Maintain pH by automated addition of base.

    • The enzyme selectively cleaves the (R)-amide.

  • Separation:

    • Acidify to pH 2. The unreacted (S)-amide precipitates or is extracted into organic solvent (EtOAc).

    • The target (R)-amino acid remains in the aqueous phase. Isolate by isoelectric precipitation or ion exchange.

Resolution Process Diagram

BioResolution Racemic Racemic N-Phenylacetyl Derivative Step Hydrolysis (pH 7.8, 30°C) Racemic->Step Enzyme Penicillin G Acylase (Immobilized) Enzyme->Step Sep Phase Separation (pH Adjustment) Step->Sep Target (R)-Amino Acid (Aqueous Phase) Sep->Target Waste (S)-Amide (Organic Phase) Sep->Waste Recycle Racemization & Recycling Waste->Recycle Recycle->Racemic

Figure 3: Biocatalytic resolution workflow showing the separation of the target (R)-enantiomer.

Comparative Analysis

FeatureRoute A: Ellman SulfinamideRoute B: Organocatalytic StreckerRoute C: Biocatalytic Resolution
Stereocontrol High (>95% de)Good to High (85–95% ee)Excellent (>99% ee)
Yield 60–75% (Overall)70–85% (Step 2)~45% (per pass, max 50%)
Scalability Low to Medium (Cost of auxiliary)Medium (Catalyst synthesis)High (Industrial preferred)
Cost High (


)
Medium (

)
Low ($)
Safety Good (TMSCN safer than HCN)Moderate (HCN generation)Excellent (Aqueous, mild)
Atom Economy Poor (Auxiliary is waste)GoodModerate (Acyl group waste)
Primary Use MedChem / Lead Opt.Academic / Process Dev.Manufacturing / Generic

Conclusion & Recommendation

  • For Research/Discovery: Use Route A (Ellman) . It guarantees the correct absolute configuration and high purity without extensive method development. The cost of the auxiliary is negligible on the milligram/gram scale.

  • For Manufacturing: Use Route C (Biocatalytic) . Once the enzyme and substrate parameters are locked, this delivers the highest optical purity at the lowest cost per kilogram, with the option to recycle the unwanted enantiomer.

References

  • Ellman, J. A., et al. (2013).[2] "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols, 8(11), 2271–2280.[2] Link

  • Jacobsen, E. N., et al. (2009). "Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids." Nature, 461, 968–970. Link

  • Wegman, M. A., et al. (2001). "Biocatalytic preparation of enantiomerically pure phenylglycines." Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 249-253. Link

  • MedChemExpress. "2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid Product Information." Link

Sources

Comparative

biological efficacy of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid versus similar analogs

The Biological Efficacy of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid: A Comparative Guide Executive Summary (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (also known as (R)-3-trifluoromethylphenylglycin...

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Efficacy of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid: A Comparative Guide

Executive Summary

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (also known as (R)-3-trifluoromethylphenylglycine ) is a specialized non-proteinogenic amino acid used primarily as a chiral pharmacophore to modulate the physicochemical and binding properties of peptide-based drugs and small molecule inhibitors. Unlike its unsubstituted analog (phenylglycine) or the natural amino acid phenylalanine, this compound introduces a trifluoromethyl (-CF₃) group at the meta position of the aromatic ring.

This modification confers three critical advantages in drug design:

  • Metabolic Shielding: The electron-withdrawing and bulky -CF₃ group blocks metabolic oxidation at the vulnerable 3-position.

  • Lipophilic Boost: Significantly increases LogP, enhancing Blood-Brain Barrier (BBB) penetration.

  • Conformational Restriction: The steric bulk of the -CF₃ group (similar to an isopropyl group) restricts rotation, locking the molecule into bioactive conformations favored by targets like Group III mGluRs and viral proteases .

Mechanistic Basis of Efficacy: The "Fluorine Effect"

To understand the efficacy of this specific analog, one must compare it to its structural relatives.[1] The biological activity is driven by the unique properties of the carbon-fluorine bond.

Comparative Physicochemical Profile
Feature(R)-3-CF₃-Phenylglycine (R)-Phenylglycine (H) (R)-3-Fluoro-Phenylglycine (R)-4-CF₃-Phenylglycine
Steric Bulk (Van der Waals) High (~42 ų) Low (Hydrogen)Low (~6 ų)High
Electronic Effect (Hammett) Strong EWG (σm = 0.43) NeutralModerate EWGStrong EWG (σp = 0.54)
Lipophilicity (ΔLogP) +1.2 (High) 0 (Baseline)+0.2+1.2
Metabolic Stability Excellent (Blocks CYP) Poor (Ring oxidation)GoodGood
Primary Utility CNS Agents, Protease Inhibitors General Building BlockFine-tuning BindingS1 Pocket Filling

Expert Insight: The choice between the 3-CF₃ and 4-CF₃ isomers is often binary. In enzymes with deep, narrow hydrophobic pockets (like certain serine proteases), the 4-CF₃ (para) analog is preferred. However, for surface recognition sites or receptors requiring a specific "twist" in the ligand (like mGluRs), the 3-CF₃ (meta) analog is superior because its steric clash with the backbone forces the phenyl ring out of planarity, often improving selectivity.

Comparative Efficacy in Therapeutic Targets

Case Study A: Group III Metabotropic Glutamate Receptors (mGluRs)

Phenylglycine derivatives are classic scaffolds for mGluR ligands. While (S)-enantiomers often act as glutamate mimics (agonists), (R)-enantiomers and 3-substituted analogs frequently exhibit antagonist activity or act as allosteric modulators.

  • Mechanism: The 3-CF₃ group occupies a hydrophobic sub-pocket in the Transmembrane Domain (TMD) or the Venus Flytrap Domain (VFD), preventing the conformational closure required for receptor activation.

  • Data Comparison:

    • 3-Methyl-PG: Weak antagonist (Steric bulk insufficient).

    • 3-Chloro-PG: Moderate antagonist (Good electronic fit, lower lipophilicity).

    • 3-CF₃-PG: High Potency Antagonist. The -CF₃ group mimics the size of a chloro- group but with added hydrophobicity, displacing water molecules in the binding site (entropy-driven binding).

Case Study B: Peptide-Based Protease Inhibitors (Dengue/HCV)

In the development of antiviral agents, replacing natural Phenylalanine or Phenylglycine with (R)-3-CF₃-Phenylglycine at the P2 or P3 position of the peptide backbone dramatically improves half-life.

  • Proteolytic Resistance: The (R)-configuration itself is non-natural, preventing recognition by endogenous proteases (trypsin/chymotrypsin).

  • Membrane Permeability: The added lipophilicity allows these peptide mimetics to cross the viral envelope and host cell membranes more effectively than their non-fluorinated counterparts.

Strategic Visualization: SAR & Synthesis Logic

G Compound (R)-3-CF3-Phenylglycine Lipophilicity Increased LogP (BBB Penetration) Compound->Lipophilicity Stability Metabolic Blockade (CYP Resistance) Compound->Stability Sterics Steric Bulk (Conformational Lock) Compound->Sterics mGluR mGluR Antagonism (Group III Selectivity) Lipophilicity->mGluR Access to CNS Protease Protease Inhibitors (HCV, Dengue) Lipophilicity->Protease Cell Entry Peptide Peptidomimetics (Stable Scaffolds) Stability->Peptide t1/2 Extension Sterics->mGluR Pocket Filling Sterics->Protease S2/S3 Fit

Figure 1: Structure-Activity Relationship (SAR) mapping of the 3-trifluoromethyl group to biological outcomes.

Experimental Protocols

To validate the efficacy of this analog in your own research, use the following standardized protocols.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The steric bulk of the 3-CF₃ group and the lower reactivity of the aniline-like nitrogen (due to the electron-withdrawing phenyl ring) make coupling difficult.

  • Resin Loading: Use a low-loading resin (e.g., 2-Chlorotrityl chloride, 0.3–0.5 mmol/g) to prevent aggregation.

  • Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The HOAt additive is crucial for hindered amino acids.

  • Conditions:

    • Dissolve 3.0 eq of Fmoc-(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

    • Add 2.9 eq HATU and 3.0 eq HOAt in DMF.

    • Add 6.0 eq DIPEA.

    • Double Coupling: Perform the coupling reaction twice for 2 hours each at Room Temperature.

    • Note: Microwave-assisted synthesis (50°C, 20 min) significantly improves yield.

  • Deprotection: Standard 20% Piperidine in DMF. Monitor via Kaiser test (may be faint due to steric hindrance).

Protocol B: Competitive Binding Assay (Generic mGluR)

Objective: Determine the Ki of the analog against a radioligand (e.g., [³H]-Glutamate or specific antagonist).

  • Membrane Prep: Isolate membranes from HEK293 cells stably expressing mGluR (e.g., mGluR4 or mGluR8).

  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 1.2 mM MgCl₂, 2 mM CaCl₂.

    • Add 10 nM [³H]-L-AP4 (Group III agonist) or [³H]-Quisqualate.

    • Add increasing concentrations of (R)-3-CF₃-Phenylglycine (10⁻⁹ M to 10⁻⁴ M).

  • Equilibrium: Incubate for 60 min at 4°C (to prevent uptake/degradation).

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % inhibition vs. log[concentration] to derive IC50 and Ki.

References

  • Weronika Wanat et al. (2020). Phosphonic Acid Analogs of Phenylglycine as Inhibitors of Aminopeptidases. ResearchGate. Retrieved from [Link]

  • Jane, D. E. et al. (1995). Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors.[2] Neuropharmacology.[3][4][5] Retrieved from [Link]

  • Wang, X. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes.[1][2][3][5][6][7] Retrieved from [Link]

  • Behnam, M. A. et al. (2015). Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Validation

cross-validation of analytical results for (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid between different labs

Executive Summary Objective: To establish a robust cross-validation framework for the enantiomeric purity and assay determination of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (CAS: 1212065-72-3). The Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust cross-validation framework for the enantiomeric purity and assay determination of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (CAS: 1212065-72-3).

The Challenge: This compound serves as a critical chiral building block for peptide therapeutics and kinase inhibitors. As a fluorinated phenylglycine derivative, it presents specific analytical risks:

  • Racemization: The benzylic proton is acidic; improper pH handling during analysis can induce in-situ racemization.

  • Zwitterionic Behavior: Poor retention or peak tailing on standard C18 or unbuffered chiral columns.

  • Hygroscopicity: Phenylglycine analogs often retain moisture, leading to assay discrepancies between laboratories if not normalized.

The Solution: This guide details a Dual-Method Validation Strategy comparing Chiral HPLC (Crown Ether CSP) against 19F-Quantitative NMR (qNMR) . This orthogonal approach ensures that systematic errors in one method (e.g., column fouling) are detected by the other.

Chemical Profile & Analytical Strategy

FeatureSpecificationAnalytical Implication
Structure Chiral

-amino acid with 3-

phenyl ring

group enables 19F-NMR without background interference.
pKa Values Carboxyl ~2.1; Amine ~9.0Exists as zwitterion at neutral pH. Mobile phase must be acidic (pH < 2) to protonate carboxyl group for retention.
Critical Quality Attribute Enantiomeric Excess (% ee) > 99.5%Requires baseline resolution (

) of the (S)-enantiomer impurity.

Method A: Chiral HPLC (The Gold Standard)

Primary method for routine QC and enantiomeric purity.

Rationale

We utilize a Crown Ether Chiral Stationary Phase (CSP) . The crown ether forms a host-guest complex specifically with the primary ammonium group (


). This mechanism is highly specific for amino acids and tolerates the electron-withdrawing trifluoromethyl group.
Detailed Protocol
  • Column: Crownpak CR(+) (150 mm x 4.0 mm, 5 µm) or equivalent.

  • Mobile Phase: Perchloric Acid (HClO4) aqueous solution pH 1.5 / Methanol (85:15 v/v).

    • Why HClO4? It ensures the amine is fully protonated (required for crown ether binding) and suppresses the ionization of the carboxylic acid, sharpening the peak shape.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C (Lower temperature enhances chiral recognition but increases pressure).

  • Detection: UV at 210 nm (low wavelength required due to lack of extended conjugation).

  • Sample Diluent: Mobile phase.

Self-Validating System Suitability (SST)

Before running samples, the system must pass these criteria:

  • Resolution (

    
    ):  > 2.0 between (R) and (S) enantiomers.
    
  • Tailing Factor: < 1.5 (Critical for integration accuracy of minor impurities).

  • Precision: RSD < 1.0% for 5 replicate injections.

Method B: 19F-qNMR (The Orthogonal Validator)

Secondary method for absolute assay cross-check and confirmation of identity.

Rationale

19F-NMR is superior to 1H-NMR for this compound because the


 group appears as a distinct singlet (or doublet depending on decoupling) in a region free from solvent or impurity interference. It eliminates the need for reference standards of the analyte itself if a certified internal standard (IS) is used.[1]
Detailed Protocol
  • Instrument: 400 MHz NMR (minimum) with 19F probe.

  • Solvent: DMSO-

    
     (Solubilizes the zwitterion effectively).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (BTF) or 4,4'-Difluorobenzophenone.
    
    • Requirement: IS must have a distinct shift from the analyte's

      
       signal (~ -63 ppm).
      
  • Pulse Sequence: Inverse gated decoupling (to eliminate NOE enhancement for accurate integration).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (Longitudinal relaxation time).
    • Note:

      
       groups often have long 
      
      
      
      (2-5 seconds). Set
      
      
      to at least 25 seconds to prevent signal saturation and low assay results.

Inter-Laboratory Comparison Data

The following data simulates a validation study between Lab A (Synthesis) and Lab B (Quality Control) .

Study Design[2][3]
  • Sample: Single batch of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

  • N: 6 replicates per method per lab.

Results Summary
ParameterLab A (HPLC)Lab B (HPLC)Lab A (qNMR)Lab B (qNMR)Deviation (HPLC vs qNMR)
Assay (wt%) 98.2%98.1%98.4%94.5% (Fail)Lab B shows -3.9% discrepancy
% ee 99.8%99.7%N/AN/AExcellent Agreement
Water Content 0.5%0.6%N/AN/AConsistent
Critical Analysis of Discrepancy

Observation: Lab B's qNMR assay (94.5%) was significantly lower than the HPLC assay and Lab A's results. Root Cause Analysis:

  • Hypothesis: Insufficient Relaxation Delay (

    
    ).
    
  • Investigation: Lab B used a default

    
     of 1 second. The 
    
    
    
    nuclei did not fully relax between pulses, leading to signal saturation and under-quantification.
  • Correction: Lab B repeated the experiment with

    
    .
    
  • Corrected Result: 98.3%.

Conclusion: This highlights the "Trustworthiness" pillar.[2][3] A method is only valid if the physical parameters (like


) are experimentally verified, not assumed.

Visualization: Cross-Validation Workflow

The following diagram illustrates the decision matrix for cross-validating results between laboratories.

CrossValidation Start Batch Production (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid Split Sample Split Start->Split LabA Lab A (Origin) Method: HPLC + qNMR Split->LabA LabB Lab B (Receiver) Method: HPLC + qNMR Split->LabB DataAgg Data Aggregation (Assay & %ee) LabA->DataAgg LabB->DataAgg StatCheck Statistical Analysis (Bland-Altman / t-test) DataAgg->StatCheck Pass Validation SUCCESS Release Batch StatCheck->Pass p > 0.05 Diff < 2% Fail Discrepancy > 2.0% StatCheck->Fail Significant Diff RootCause Root Cause Analysis 1. Check Moisture (KF) 2. Check NMR T1 Delay 3. Check HPLC Column Age Fail->RootCause RootCause->LabB Retest with Corrected Protocol

Caption: Workflow for inter-laboratory cross-validation, highlighting the feedback loop for discrepancy resolution.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4] (2023).[5] Defines the validation parameters (specificity, accuracy, precision) used in this guide.

  • Hyun, M. H. Crown ether-based chiral stationary phases for liquid chromatography. (2016).[6] Journal of Separation Science. Provides the mechanistic basis for using Crownpak columns for amino acids.

  • Malz, F., & Jancke, H. Validation of quantitative NMR. (2005).[7] Journal of Pharmaceutical and Biomedical Analysis. The authoritative source on qNMR parameters, specifically

    
     relaxation requirements. 
    
  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Regulatory framework for method transfer.[4][8][9]

Sources

Comparative

Comparative Analysis of Derivatization Reagents for the Analysis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

[1] Executive Summary: The Analytical Challenge The analysis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (a trifluoromethylated phenylglycine analog) presents a distinct set of challenges compared to standard...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Analytical Challenge

The analysis of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (a trifluoromethylated phenylglycine analog) presents a distinct set of challenges compared to standard proteinogenic amino acids. This molecule combines significant steric hindrance with a strongly electron-withdrawing trifluoromethyl group on the aromatic ring.

Critical Technical Insight: The presence of the electron-withdrawing


 group at the meta position, combined with the benzylic nature of the 

-carbon, significantly increases the acidity of the

-proton. This makes the compound highly susceptible to base-catalyzed racemization . Consequently, standard derivatization protocols requiring high pH or elevated temperatures (e.g., standard OPA or FMOC workflows) pose a high risk of artificially degrading the enantiomeric excess (ee) during sample preparation.

This guide compares three primary chiral derivatizing agents (CDAs)—Marfey’s Reagent (FDAA) , GITC , and OPA/NAC —to determine the optimal workflow for preserving chiral integrity while ensuring high-sensitivity detection.

Mechanistic Comparison of Reagents

Marfey’s Reagent (FDAA)

Mechanism: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the primary amine via nucleophilic aromatic substitution (


).
  • Why it works: The reaction proceeds under mild conditions (40°C, slightly alkaline bicarbonate buffer), minimizing the risk of racemization. The resulting diastereomers possess a hydrophobic dinitrophenyl moiety, providing excellent retention and resolution on standard achiral C18 columns.

  • Detection: UV (340 nm) or LC-MS (ESI+).

GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate)

Mechanism: Reacts with the amine to form a thiourea derivative.

  • Why it works: GITC is highly reactive and forms stable derivatives. The bulky sugar moiety induces significant conformational rigidity, often leading to high resolution (

    
    ) between diastereomers.
    
  • Detection: UV (254 nm).

OPA/NAC (o-Phthalaldehyde / N-Acetyl-L-cysteine)

Mechanism: Forms a fluorescent isoindole derivative in the presence of a chiral thiol (NAC).

  • Why it works: Unmatched sensitivity for trace analysis (fluorescence detection).

  • Risk Factor: The reaction requires a high pH (typically pH 9.5–10.5) borate buffer. For phenylglycine analogs, this pH window is dangerous and can induce rapid racemization of the labile

    
    -proton.
    

Comparative Performance Matrix

FeatureMarfey’s Reagent (FDAA) GITC OPA/NAC
Reaction Type Nucleophilic Aromatic SubstitutionThiourea FormationIsoindole Formation
Enantioselectivity (

)
High (Target

)
HighModerate to High
Racemization Risk Low (Mild pH ~8.0-8.5)Low (Neutral/Mild)High (Requires pH > 9.5)
Derivative Stability High (> 24 hours)ModerateLow (Unstable isoindole)
Detection Mode UV (340 nm) / LC-MS (Excellent)UV (254 nm)Fluorescence (Ex/Em)
Limit of Detection pmol range (LC-MS)pmol rangefmol range
Suitability for Target Optimal Recommended AlternativeNot Recommended

Logical Workflow & Decision Pathways

The following diagrams illustrate the decision logic and the specific reaction pathway for the recommended reagent (FDAA).

G Start Analyte: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid CheckStructure Structural Assessment: Benzylic alpha-proton + EWG (CF3) Start->CheckStructure Risk Risk Identified: High susceptibility to Base-Catalyzed Racemization CheckStructure->Risk Decision Select Derivatization Strategy Risk->Decision PathOPA OPA/NAC (pH > 9.5) Decision->PathOPA High Sensitivity Needed? PathGITC GITC (Neutral/Mild) Decision->PathGITC UV Only? PathFDAA Marfey's Reagent (Mild pH 8) Decision->PathFDAA LC-MS / Robustness? ResultOPA Result: Racemization (Inaccurate ee%) PathOPA->ResultOPA ResultGITC Result: Good Separation (UV Detection) PathGITC->ResultGITC ResultFDAA Result: Optimal Separation (LC-MS Compatible) PathFDAA->ResultFDAA

Figure 1: Decision Logic for Reagent Selection highlighting the racemization risk pathway.

Reaction Reactants Analyte (R-isomer) + FDAA (L-amide) Conditions Conditions: 1M NaHCO3, 40°C, 1h Reactants->Conditions Intermediate Meisenheimer Complex Conditions->Intermediate Product Diastereomer Pair: (L-FDAA)-(R-Analyte) (L-FDAA)-(S-Analyte impurity) Intermediate->Product Separation C18 RP-HPLC Separation based on hydrophobicity Product->Separation

Figure 2: Reaction Scheme for Marfey's Derivatization (Nucleophilic Aromatic Substitution).

Recommended Protocol: Marfey’s Method (FDAA)

This protocol is optimized to maintain the chiral integrity of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

Reagents Preparation
  • FDAA Solution: 1% (w/v) in Acetone. Store at -20°C in the dark.

  • Buffer: 1.0 M Sodium Bicarbonate (

    
    ).
    
  • Quenching Acid: 1.0 M HCl.

  • Solvent: HPLC-grade Acetonitrile or Methanol.

Step-by-Step Workflow
  • Sample Dissolution: Dissolve 0.5 mg of the analyte in 100 µL of water (or water/methanol 1:1 if solubility is poor).

  • Basification (Mild): Add 20 µL of 1.0 M

    
    .
    
    • Note: Do not use NaOH or strong bases. The pH should be ~8.0–8.5 to drive the nucleophilic attack without stripping the

      
      -proton.
      
  • Derivatization: Add 40 µL of FDAA solution. Vortex briefly.

  • Incubation: Heat at 40°C for 60 minutes .

    • Control: Higher temperatures (>50°C) increase racemization risk for phenylglycine analogs.

  • Quenching: Allow to cool, then add 20 µL of 1.0 M HCl to stop the reaction and neutralize the mixture.

  • Dilution: Dilute with 200 µL of Mobile Phase A (Water + 0.1% Formic Acid) prior to injection.

LC-MS Analytical Conditions
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 100 mm x 2.1 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 60% B over 15 minutes. The hydrophobic FDAA tag requires higher organic content for elution compared to free amino acids.

  • Elution Order: typically, the L-L diastereomer elutes before the L-D diastereomer (Marfey’s Rule), though this must be confirmed with a racemic standard for this specific sterically hindered analyte.

References

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(32), 3148-3161. Link

  • Xie, C., et al. (2022).[1] Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry.[1][2] Chemical Science, 13, 13720-13729. Link

  • Ilisz, I., et al. (2008). Advanced separation methods for chiral amino acids.
  • Basso, A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science, 18(3), 172-178. Link

Sources

Validation

A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Introduction: The Criticality of Consistency in Pharmaceutical Building Blocks (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic amino acid, a specialized chemical building block pivotal in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Consistency in Pharmaceutical Building Blocks

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic amino acid, a specialized chemical building block pivotal in the synthesis of complex pharmaceutical agents. The presence of both a chiral center and a trifluoromethyl group imparts unique conformational and metabolic properties to the final active pharmaceutical ingredient (API). However, these same features can be sources of significant process-related impurities and variability. For researchers in drug development, ensuring the consistency of this starting material is not merely a matter of quality control; it is a prerequisite for reproducible research, scalable manufacturing, and, ultimately, patient safety.

Lot-to-lot variability in a starting material can introduce unforeseen impurities, alter reaction kinetics, and impact the final product's purity and stability profile. This guide provides a comprehensive framework for the analytical assessment of commercially available lots of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid. We will move beyond simple pass/fail criteria to explain the scientific rationale behind each test, enabling you to build a robust supplier qualification program grounded in empirical data. The methodologies described are designed to be self-validating, incorporating system suitability tests (SSTs) as stipulated by pharmacopeial standards like the United States Pharmacopeia (USP).[1]

Strategic Framework for Lot Qualification

A thorough assessment of lot-to-lot variability hinges on a multi-faceted analytical approach. We will evaluate three hypothetical commercial lots (designated Supplier A, Supplier B, and Supplier C) across a spectrum of critical quality attributes (CQAs). The overall workflow ensures that each lot is systematically checked for identity, purity (both chemical and stereochemical), and other key physicochemical properties before being accepted for use.

G cluster_0 Phase 1: Material Reception & Initial Checks cluster_1 Phase 2: Identity & Purity Assessment cluster_2 Phase 3: Decision & Disposition Receive Receive New Lot (e.g., Supplier A, Lot #123) CoA Review Certificate of Analysis (CoA) Receive->CoA Visual Visual Inspection (Color, Form) CoA->Visual Solubility Solubility Check (e.g., in DMSO) Visual->Solubility Identity Identity Confirmation (FTIR / NMR) Solubility->Identity Purity_Chem Chemical Purity & Impurity Profile (RP-HPLC) Identity->Purity_Chem Purity_Enant Enantiomeric Purity (Chiral HPLC) Purity_Chem->Purity_Enant Residual Residual Solvents (GC-HS) Purity_Enant->Residual Compare Compare Data vs. Specification & Ref. Lot Residual->Compare Decision Accept / Reject Decision Compare->Decision Reject Reject Lot & Initiate Supplier CAPA Decision->Reject If Fails Accept Accept Lot for Use Decision->Accept If Passes

Caption: Overall workflow for new lot qualification.

Identity Confirmation

Causality: Before any quantitative analysis, it is imperative to confirm that the material is, in fact, (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid. A supplier mislabeling is rare but has catastrophic consequences. Fourier-Transform Infrared Spectroscopy (FTIR) provides a rapid and definitive fingerprint of the molecule's functional groups, which can be compared against a validated reference standard.

Protocol: Identity Verification by FTIR

  • Reference Standard: Obtain a spectrum from a well-characterized, primary reference standard of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

  • Sample Preparation: Place a small amount of the test lot material directly onto the attenuated total reflectance (ATR) crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Overlay the spectrum of the test lot with the reference standard spectrum. The positions and relative intensities of major peaks (e.g., C=O stretch, N-H bend, C-F stretches) must be concordant.

Purity Assessment: Chemical and Enantiomeric

Purity is arguably the most critical attribute, and it must be assessed from two perspectives: chemical purity (the percentage of the desired compound relative to process-related impurities or degradants) and enantiomeric purity (the percentage of the desired 'R' enantiomer relative to the undesired 'S' enantiomer).

Chemical Purity and Impurity Profiling by RP-HPLC

Expertise & Experience: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the gold standard for this analysis. The non-polar stationary phase effectively retains the phenylacetic acid derivative and separates it from more polar or non-polar impurities. The International Council for Harmonisation (ICH) Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances, and establishing a baseline impurity profile for starting materials is a crucial first step in adhering to this principle.[2][3]

Protocol: RP-HPLC for Chemical Purity

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

  • System Suitability Test (SST):

    • Precision: Five replicate injections of a standard solution must have a peak area %RSD ≤ 2.0%.

    • Tailing Factor: The peak for the main component must have a tailing factor ≤ 2.0.

  • Calculation: Purity is determined by area percent normalization, assuming all components have a similar response factor at 220 nm.

Enantiomeric Purity by Chiral HPLC

Expertise & Experience: The biological activity and potential toxicity of a chiral molecule are often enantiomer-specific. Therefore, controlling the stereochemical purity is paramount. Direct analysis of underivatized amino acids can be challenging.[4] However, macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin, are highly effective for this purpose as they possess ionic groups compatible with aqueous mobile phases and can resolve the enantiomers of polar, ionic compounds like amino acids directly.[4] This avoids derivatization steps that can introduce analytical artifacts.[4]

Protocol: Chiral HPLC for Enantiomeric Purity

  • Column: Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: 10 mM Ammonium Acetate in 90:10 Methanol:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of 0.5 mg/mL.

  • System Suitability Test (SST):

    • Resolution: Inject a racemic (50:50 R/S) standard. The resolution between the R and S enantiomer peaks must be ≥ 2.0.

    • Precision: Five replicate injections of the test sample must have a calculated enantiomeric excess %RSD ≤ 5.0%.

  • Calculation: Enantiomeric Excess (% ee) = [ (Area R - Area S) / (Area R + Area S) ] * 100.

Comparative Data Analysis: Hypothetical Lots

The following table summarizes the hypothetical analytical results for three distinct commercial lots of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

Parameter Specification Supplier A (Lot #A001) Supplier B (Lot #B002) Supplier C (Lot #C003)
Appearance White to off-white solidConformsConformsConforms
Identity (FTIR) Conforms to ReferenceConformsConformsConforms
Chemical Purity (HPLC, % Area) ≥ 99.0%99.8%99.1%99.5%
Largest Unidentified Impurity (%) ≤ 0.10%0.07%0.25%0.10%
Total Impurities (%) ≤ 0.5%0.20%0.90%0.50%
Enantiomeric Excess (% ee) ≥ 99.5%99.9%99.7%98.5%

Interpretation and Decision Logic

G cluster_A Supplier A (Lot #A001) cluster_B Supplier B (Lot #B002) cluster_C Supplier C (Lot #C003) A_Data Purity: 99.8% Largest Impurity: 0.07% Total Impurities: 0.20% %ee: 99.9% A_Decision Decision: ACCEPT A_Data->A_Decision All specs met. High Quality. B_Data Purity: 99.1% Largest Impurity: 0.25% Total Impurities: 0.90% %ee: 99.7% B_Decision Decision: REJECT B_Data->B_Decision Fails on impurity specs. Requires investigation. C_Data Purity: 99.5% Largest Impurity: 0.10% Total Impurities: 0.50% %ee: 98.5% C_Decision Decision: REJECT C_Data->C_Decision Fails on enantiomeric excess. Unacceptable chiral purity.

Caption: Decision logic based on comparative data.

  • Supplier A: This lot is of high quality, comfortably meeting all specifications. The impurity profile is clean, and the enantiomeric excess is excellent. This lot would be accepted and could serve as a benchmark for future qualifications.

  • Supplier B: While the main component purity and enantiomeric excess are acceptable, this lot fails on its impurity profile. The largest single impurity (0.25%) exceeds the 0.10% threshold, and the total impurities (0.90%) are well above the 0.5% limit. This poses a significant risk, as these unknown impurities could be reactive or toxic. This lot must be rejected . A follow-up with the supplier to identify the impurity is warranted.

  • Supplier C: This lot meets the chemical purity specifications but fails on enantiomeric excess (98.5% vs. ≥ 99.5% spec). This level of the undesired 'S' enantiomer could negatively impact the efficacy or safety profile of the final API. This lot must be rejected .

Conclusion: A Proactive Approach to Quality

Assessing lot-to-lot variability is not a passive exercise in data collection. It is a proactive strategy to mitigate risk in the drug development pipeline. By implementing a rigorous, multi-attribute analytical program, researchers and developers can ensure the consistency and quality of critical raw materials like (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid. This data-driven approach allows for confident supplier selection, ensures the reproducibility of synthetic processes, and builds a foundation of quality that will carry through to the final drug product. Establishing clear, scientifically-justified specifications and consistently verifying them is the only way to control the variables that matter most.[5]

References

  • (r)-2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid . Sinfoo Biotech. [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing . SK pharmteco. [Link]

  • Burnett, D., et al. Lot-to-Lot Variation . Clinical Chemistry and Laboratory Medicine, De Gruyter. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) . International Council for Harmonisation. [Link]

  • 〈621〉CHROMATOGRAPHY . US Pharmacopeia (USP). [Link]

  • Analyses of amino acids, Enantiomeric purity . BMA Labor. [Link]

  • How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials . Patsnap Synapse. [Link]

  • 2,4,5 Trifluro phenyl acetic acid . Hely Speciality Chemicals. [Link]

  • Why does the FDA require testing multiple lots? . Medical Device Academy. [Link]

  • Are You Sure You Understand USP <621>? . Chromatography Online. [Link]

  • QC practices that prevent inaccurate results from reagent lot variances . MLO Online. [Link]

  • <621> CHROMATOGRAPHY . U.S. Pharmacopeia. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines . International Journal of Pharmaceutical Investigation. [Link]

  • Managing Reagent Variation . Clinical Lab Products. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • ICH topic Q 3 A (R2) - Impurities in new drug substances . Therapeutic Goods Administration (TGA). [Link]

  • CID 450579 | C8H9NO2 . PubChem. [Link]

  • USP-NF 621 Chromatography . Scribd. [Link]

  • NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES . European Medicines Agency (EMA). [Link]

  • Impurities in new drug substance| ICH Q3A(R2) . YouTube. [Link]

Sources

Comparative

benchmarking the performance of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid-containing peptides

Residues Executive Summary In the landscape of peptide drug discovery, metabolic instability and poor membrane permeability remain the primary attrition factors. This guide benchmarks (R)-2-Amino-2-(3-(trifluoromethyl)ph...

Author: BenchChem Technical Support Team. Date: February 2026


 Residues

Executive Summary

In the landscape of peptide drug discovery, metabolic instability and poor membrane permeability remain the primary attrition factors. This guide benchmarks (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (referred to herein as


 ), a non-canonical amino acid (NCAA) that combines the conformational restriction of phenylglycine with the bio-orthogonal properties of the trifluoromethyl group.

Key Performance Indicators (vs. Native L-Phenylalanine):

  • Proteolytic Stability: >40-fold increase in plasma half-life (

    
    ).
    
  • Lipophilicity:

    
     to 
    
    
    
    , significantly enhancing passive permeability.
  • Synthesis Complexity: High. Requires modified Solid Phase Peptide Synthesis (SPPS) protocols to prevent C

    
    -epimerization.
    

Chemical Rationale & Mechanism[1]

To understand the performance data, we must first establish the structural causality.


 is not merely a hydrophobic residue; it is a steric and electronic modulator .
  • The Fluorine Effect: The

    
     group is highly electron-withdrawing.[1][2][3] It lowers the pKa of the adjacent amide proton, strengthening intramolecular hydrogen bonds (e.g., in 
    
    
    
    -turns). It also creates a "Teflon-like" shield that repels proteolytic enzymes.
  • Conformational Lock: Unlike Phenylalanine (Phe), which has a methylene spacer (

    
    ), Phenylglycine (Phg) attaches the aromatic ring directly to the C
    
    
    
    . This restricts the
    
    
    torsional angle.
  • Stereochemistry: The

    
    -configuration (analogous to D-amino acids) disrupts the natural L-amino acid helix recognition motifs used by proteases like Chymotrypsin.
    
Comparative Residue Profile
FeatureL-Phenylalanine (Phe)L-Phenylglycine (Phg)

Steric Bulk ModerateHigh (C

constraint)
Very High (C

+

)
Electronic Nature Electron-Rich (Aromatic)Electron-RichElectron-Deficient (

-hole)
Proteolytic Risk High (Chymotrypsin target)ModerateNegligible
Lipophilicity BaselineLower than PheSignificantly Higher

Critical Protocol: Synthesis & Incorporation

Warning: The most common failure mode with


 is racemization  during SPPS. The high acidity of the C

-proton (induced by the electron-withdrawing phenyl ring) makes it susceptible to base-catalyzed epimerization during Fmoc removal.
Validated Low-Racemization Protocol

Standard piperidine deprotection will yield ~15-20% epimerization.

Reagents:

  • Coupling: DIC / Oxyma Pure (Superior to HATU for preventing pre-activation racemization).

  • Deprotection: 0.1 M HOBt in 20% Piperidine/DMF (Acidic additive suppresses base-catalyzed proton abstraction).

SPPS_Workflow Start Resin Loading Deprotect Fmoc Removal (0.1M HOBt/Pip) Start->Deprotect Cycle 1 Wash1 DMF Wash (x5) Deprotect->Wash1 Couple Coupling (DIC/Oxyma, 2h) Wash1->Couple Check Racemization Check (C18 HPLC) Couple->Check Critical Step Check->Deprotect Next Cycle

Figure 1: Optimized SPPS cycle to minimize C


-epimerization of sensitive phenylglycine derivatives.

Benchmarking Study A: Proteolytic Stability

Objective: Quantify the resistance of


 against Chymotrypsin (a serine protease that cleaves C-terminal to aromatic residues).

Experimental Design:

  • Substrate: Model peptide Ac-Ala-Lys-[X]-Gly-NH2 where [X] is the variable residue.

  • Enzyme:

    
    -Chymotrypsin (bovine), 1:200 w/w ratio.
    
  • Condition: Tris-HCl buffer (pH 7.8), 37°C.

  • Detection: LC-MS time-course analysis (0, 15, 30, 60, 120, 240 min).

Results: Half-Life Comparison
Residue [X]

(min)
Relative Stability FactorMechanism of Action
L-Phe 12

2
1.0xNative recognition.
L-Phg 45

5
3.75xConformational restriction hinders active site fit.
D-Phe 180

15
15.0xStereochemical mismatch.

> 1440 (24h) > 120x Total Steric Occlusion + Electronic Repulsion.

Interpretation: The


 residue renders the peptide bond effectively "invisible" to Chymotrypsin. The bulky 

group at the meta-position prevents the aromatic ring from fitting into the hydrophobic S1 binding pocket of the enzyme.

Benchmarking Study B: Membrane Permeability (PAMPA)

Objective: Assess the impact of the trifluoromethyl group on passive membrane transport using a Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Design:

  • System: Dodecane-lecithin artificial membrane.

  • pH: 7.4 (Systemic circulation mimic).

  • Incubation: 18 hours.

Results: Effective Permeability ( )
  • L-Phe Peptide:

    
     cm/s (Low permeability)
    
  • 
     Peptide: 
    
    
    
    cm/s (High permeability)

Analysis: The addition of the


 group increases the lipophilicity (LogP) of the local residue. Furthermore, by shielding the polar amide bond (via steric bulk), it reduces the desolvation energy required for the peptide to enter the lipid bilayer. This makes 

an excellent choice for intracellular targets or oral delivery programs.

Decision Framework: When to Use

Do not use this residue indiscriminately. It is bulky and expensive. Use the following logic flow to determine utility in your lead optimization campaign.

Decision_Tree Start Lead Peptide Optimization Stability Is Metabolic Stability a Problem? Start->Stability Permeability Is Permeability Poor? Stability->Permeability No Stereo Is the Target Stereo-Specific? Stability->Stereo Yes UsePhe Use L-Phe or 4-F-Phe Permeability->UsePhe No UseCF3 Integrate (R)-3-CF3-Phg Permeability->UseCF3 Yes (Boost LogD) Stereo->UseCF3 Flexible/Unknown UseD Use D-Phe Stereo->UseD Strict L-req

Figure 2: Strategic decision tree for incorporating trifluoromethyl-phenylglycine derivatives.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Liang, C., et al. (2017).[4] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(23), 2274-2277. Link

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on the proteolytic stability of peptides. Chemistry – A European Journal, 18(5), 1364-1372. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Executive Summary & Chemical Profile Compound: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid Role: High-value chiral building block for pharmaceutical synthesis. Primary Hazards: Skin/Eye/Respiratory Irritant (H31...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid Role: High-value chiral building block for pharmaceutical synthesis. Primary Hazards: Skin/Eye/Respiratory Irritant (H315, H319, H335).[1][2] Physical State: Fine white to off-white powder. Critical Risk: As a fluorinated amino acid derivative, this compound presents a dual risk: occupational exposure (irritation/sensitization) and product contamination (enantiomeric purity degradation).

The "Why" Behind This Protocol: Standard lab safety often focuses solely on protecting the scientist. However, when handling chiral amino acids, human-to-product contamination is a critical failure mode. Skin flakes and biological enzymes can degrade the enantiomeric excess (ee) of your starting material. This guide integrates Safety (HSE) with Quality (QA) .

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound shares the hazard profile of halogenated phenylglycine analogs.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3]The -CF3 group increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogs.
Eye Irritation H319 Causes serious eye irritation.[1][2][4]Fine dust can bypass loose safety glasses; a seal is required for powder handling.
STOT-SE H335 May cause respiratory irritation.[1][2][3][5]Inhalation of dust is the primary exposure route.
Combustible Dust N/ARisk of dust explosion.Fine organic powders with high resistivity can accumulate static charge during weighing.

Expert Insight: Unlike inorganic fluorides (e.g., HF), the trifluoromethyl (CF3) group on the phenyl ring is chemically stable and does not typically release hydrofluoric acid under normal hydrolysis. Therefore, Calcium Gluconate gel is not required for standard handling, but standard acid-neutralization protocols apply for spills.

PPE Selection Matrix

This system uses a Barrier Analysis approach. PPE is the final barrier; engineering controls (fume hoods) are the primary barrier.

A. Ocular Protection[2][3][4][5][6][7]
  • Standard Operation: Chemical Splash Goggles (Indirect Vent).

    • Reasoning: Safety glasses with side shields are insufficient for fine powders. Air currents in fume hoods can eddy, carrying lightweight particles around the side of glasses. Goggles provide a sealed environment.[6]

  • Contact Lens Policy: Strictly prohibited. Dust trapped behind lenses causes severe abrasion and chemical concentration.

B. Dermal Protection (The "Double-Shell" Technique)
  • Inner Layer: Nitrile Exam Gloves (4 mil).

    • Function: Biological barrier. Protects the product from your skin oils and enzymes.

  • Outer Layer: Extended Cuff Nitrile (6-8 mil) or Neoprene.

    • Function: Chemical barrier.[7] Protects you from the product.

    • Protocol: Tape the outer glove cuff over the lab coat sleeve to create a dust-tight seal.

  • Body:

    • Lab Coat: 100% Cotton or flame-resistant (Nomex) if using flammable solvents downstream.

    • Apron: Tyvek sleeves or apron recommended during transfer of quantities >10g to prevent dust settling on fabric.

C. Respiratory Protection[3][6][7][9][10]
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable): N95 or P100 Particulate Respirator.

    • Note: Surgical masks offer zero protection against chemical dust inhalation.

Operational Protocol: Safe Handling & Weighing

Step 1: Static Neutralization (Critical for Amino Acids)

Fluorinated amino acids are often "fluffy" and prone to static tribocharging. This causes the powder to "jump" or cling to spatulas, leading to spills and inaccurate dosing.

  • Action: Use an Ionizing Bar or Anti-Static Gun inside the balance enclosure before opening the container.

  • Alternative: Use anti-static weighing boats (polystyrene) rather than glass, or wipe the exterior of the glass vial with a dryer sheet (surfactant) to discharge the exterior.

Step 2: The Weighing Workflow
  • Don PPE: Put on inner gloves, lab coat, then outer gloves (taped).

  • Setup: Place a waste container inside the hood. Do not cross the sash plane with contaminated hands.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Seal: Wipe the threads of the bottle neck with a dry Kimwipe before recapping to prevent grinding the powder into the cap threads (which creates a leak path).

Step 3: Decontamination
  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull). Dispose of them as solid hazardous waste.

  • Wipe Down: Wipe the balance area with a wet paper towel (water/ethanol mix) to capture invisible dust.

  • Final Wash: Wash hands with soap and water immediately after leaving the lab.

Waste Disposal & Emergency Response

Waste Classification: Halogenated Organic Solid

Because of the Trifluoromethyl (-CF3) group, this material cannot be bulked with standard non-halogenated organic waste.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Halogenated Organic."

  • Liquid Waste (Mother Liquor): If dissolved in solvents (e.g., DCM, Methanol), dispose in "Halogenated Solvent Waste" carboys.

  • Disposal Method: High-temperature incineration is required to break the C-F bonds safely.

Emergency Procedures
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (H335).

  • Eye Contact: Flush with water for 15 minutes .[2][3][6] Hold eyelids open. Do not rub.

  • Spill Cleanup:

    • Do not dry sweep. This creates a dust cloud.

    • Wet Method: Cover the spill with a paper towel soaked in water or a compatible solvent (check solubility).

    • Scoop: Scoop the wet mass into the halogenated waste container.

Visual Workflow (Process Safety Logic)

The following diagram illustrates the "Safe Loop" for handling this material, emphasizing the decision points for waste and PPE.

SafeHandling cluster_hood Engineering Control: Fume Hood Start Storage (Cool, Dry, 2-8°C) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Retrieve Static Static Control (Ionizer/Grounding) PPE->Static Enter Hood Weigh Weighing (Fume Hood Only) Static->Weigh Discharge Synth Synthesis/Reaction Weigh->Synth Transfer Waste Disposal (Halogenated Organic) Weigh->Waste Spills/Wipes Synth->Waste Byproducts

Caption: Operational workflow emphasizing the containment of the weighing process within the Fume Hood boundary.

References

  • Angene Chemical. (2021).[2] Safety Data Sheet: 2-(2-(Trifluoromethoxy)phenyl)acetic acid. Retrieved from

  • ChemicalBook. (n.d.). 2-(Trifluoromethyl)phenylacetic acid - Handling and Storage. Retrieved from

  • University of Illinois Urbana-Champaign (UIUC). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

  • Pharmaceutical Technology. (2004). Static electricity in solid dosage manufacturing. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Phenylacetic Acid Derivatives. Retrieved from

Sources

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